Tert-butyl 6-iodohexanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-iodohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IO2/c1-10(2,3)13-9(12)7-5-4-6-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNOXJIFTSBCFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513783 | |
| Record name | tert-Butyl 6-iodohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67899-04-1 | |
| Record name | Hexanoic acid, 6-iodo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67899-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-iodohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 6-Iodohexanoate: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Bifunctional Linker
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic deployment of bifunctional molecules is paramount. tert-Butyl 6-iodohexanoate emerges as a highly valuable building block, offering a unique combination of a reactive primary alkyl iodide and a sterically protected carboxylic acid ester. Its linear six-carbon chain provides a flexible spacer, making it an ideal candidate for linker chemistry, while the distinct reactivity of its two functional groups allows for orthogonal synthetic strategies. This guide provides an in-depth analysis of its core properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
The utility of this compound in synthetic protocols is underpinned by its distinct physical and chemical characteristics. While some experimental data is sparse, reliable predictions and comparisons with analogous structures provide a robust profile for experimental design.
Data Summary Table
| Property | Value / Description | Source / Comment |
| CAS Number | 67899-04-1 | [1] |
| Molecular Formula | C₁₀H₁₉IO₂ | [2] |
| Molecular Weight | 298.16 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Inferred from bromo-analogue[3] |
| Boiling Point | ~260-280 °C (Predicted) | Estimated based on bromo-analogue (~256 °C)[3] |
| Density | ~1.3 g/cm³ (Predicted) | Estimated based on bromo-analogue (~1.19 g/cm³)[3] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone, Ethyl Acetate) | Inferred from bromo-analogue and general alkyl halide properties |
| Stability | Often supplied stabilized with copper chips; may be sensitive to light and heat. | [2] |
Structural Elucidation and Spectral Data
Accurate characterization of this compound is critical for its use in synthesis. Below are the expected spectral characteristics based on its structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum provides clear diagnostic signals for the key structural motifs.
-
δ ~3.20 ppm (t, 2H, J ≈ 7 Hz): This triplet corresponds to the two protons on the carbon atom directly attached to the iodine (-CH₂-I). The electron-withdrawing effect of iodine deshields these protons significantly.
-
δ ~2.20 ppm (t, 2H, J ≈ 7 Hz): This triplet is assigned to the protons on the carbon alpha to the carbonyl group (-CH₂-C=O).
-
δ ~1.85 ppm (p, 2H): A pentet arising from the methylene protons adjacent to the -CH₂-I group.
-
δ ~1.65-1.40 ppm (m, 2H): A multiplet for the remaining central methylene group in the alkyl chain.
-
δ ~1.45 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of the tert-butyl group (-(CH₃)₃).[4]
¹³C NMR Spectroscopy (Predicted)
The carbon spectrum confirms the presence of all 10 carbon atoms in their unique chemical environments.
-
δ ~172 ppm: The carbonyl carbon of the ester group.[2]
-
δ ~80 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]
-
δ ~35-45 ppm: Range for the carbon alpha to the carbonyl.
-
δ ~33 ppm: The methylene carbon adjacent to the iodinated carbon.
-
δ ~28 ppm: The nine equivalent methyl carbons of the tert-butyl group.[2]
-
δ ~25-30 ppm: Range for the other methylene carbons in the chain.
-
δ ~6 ppm: The carbon atom directly bonded to iodine (-CH₂-I), which is significantly shielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is dominated by the strong carbonyl stretch of the ester.
-
~2960-2850 cm⁻¹: Strong, sharp peaks corresponding to the C-H stretching of the alkyl chain and tert-butyl group.[5]
-
~1730 cm⁻¹: A very strong, sharp absorption characteristic of the C=O (carbonyl) stretch of the saturated ester.[6]
-
~1150 cm⁻¹: A strong C-O stretch associated with the ester linkage.[6]
-
~500-600 cm⁻¹: A medium to weak absorption corresponding to the C-I bond stretch.[5]
Synthesis and Reaction Protocols
The most efficient and common synthesis of this compound is achieved via a halide exchange reaction, specifically the Finkelstein reaction, starting from its more readily available bromo-analogue.
Protocol: Synthesis via Finkelstein Reaction
This protocol details the conversion of tert-butyl 6-bromohexanoate to the target iodo-compound. The driving force for this SN2 reaction is the precipitation of sodium bromide in acetone, which is poorly soluble, thus pushing the equilibrium towards the product.[7]
Materials:
-
tert-Butyl 6-bromohexanoate (1.0 eq)
-
Sodium iodide (NaI, 3.0-5.0 eq)
-
Anhydrous Acetone
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve tert-butyl 6-bromohexanoate in anhydrous acetone (approx. 5-10 mL per gram of starting material).
-
Addition of NaI: Add sodium iodide to the solution. A significant excess is used to drive the reaction to completion.
-
Reaction: Heat the mixture to reflux. The reaction is typically monitored by TLC or GC-MS. A fine white precipitate (NaBr) will form as the reaction proceeds. The reaction is usually complete within 12-24 hours.
-
Work-up: After cooling to room temperature, remove the acetone under reduced pressure.
-
Extraction: Partition the residue between diethyl ether and water. Separate the layers and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to remove any residual iodine) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.
Causality Behind Choices:
-
Acetone as Solvent: Acetone is the solvent of choice because NaI is soluble in it, whereas the NaBr or NaCl byproducts are not. This insolubility is the thermodynamic driving force for the reaction.[7]
-
Excess NaI: Using a large excess of the nucleophile (iodide) maximizes the reaction rate according to the principles of SN2 kinetics and Le Châtelier's principle.
-
Thiosulfate Wash: This step is crucial to quench and remove any I₂ that may have formed via oxidation, which would otherwise color the final product.
Caption: Workflow for the Finkelstein synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups.
-
The Alkyl Iodide (SN2 Reactions): The carbon-iodine bond is relatively weak, and iodide is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack via an SN2 mechanism.[8] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols, carboxylates, and stabilized carbanions), attaching the six-carbon linker to another molecule of interest.
-
The tert-Butyl Ester (Acid-Labile Protecting Group): The bulky tert-butyl group provides excellent steric protection for the ester carbonyl, rendering it highly resistant to basic conditions and most nucleophiles that would typically hydrolyze or transesterify a less hindered ester. However, this group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) to unmask the carboxylic acid. This deprotection proceeds via a stable tertiary carbocation mechanism.
This dual reactivity allows for a synthetic sequence where the iodide is first displaced by a nucleophile, and the ester is deprotected in a subsequent step to reveal a carboxylic acid for further functionalization, such as amide bond formation.
Caption: Orthogonal reactivity pathways of this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several research areas.
-
Linker for PROTACs and Molecular Glues: In the rapidly advancing field of targeted protein degradation, this molecule is an ideal linker for synthesizing Proteolysis Targeting Chimeras (PROTACs). The six-carbon chain provides the necessary length and flexibility to bridge a target-binding ligand and an E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex. The iodo-group offers a highly reactive handle for initial conjugation.
-
Fragment-Based Drug Discovery (FBDD): In FBDD, weakly binding fragments are often linked together to create higher-affinity leads. This compound serves as a versatile scaffold for covalently connecting such fragments.
-
Surface Modification and Biomaterials: The alkyl iodide can be used to functionalize surfaces, while the protected carboxylate can be later deprotected to introduce charge or provide an attachment point for biomolecules.
-
General Organic Synthesis: It is a key intermediate for synthesizing complex molecules where a six-carbon chain with a terminal functional handle is required. The iodine atom also enables participation in carbon-carbon bond-forming reactions like Suzuki and Stille couplings, further expanding its synthetic utility.[2]
Safety and Handling
While a specific, comprehensive safety profile for this compound is not widely published, its structure as a primary alkyl halide and ester suggests that standard laboratory precautions for this class of compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat when handling the compound.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. It is likely to be an irritant. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids/bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light. Refrigeration (2-8°C) is recommended for long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Conclusion
This compound is a potent and versatile synthetic intermediate whose value is derived from its bifunctional nature. The combination of a highly reactive primary alkyl iodide and a robust, acid-labile tert-butyl ester protecting group provides chemists with a powerful tool for linker-based synthesis, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development.
References
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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ChemBK. (2024). tert-butyl 6-bromohexanoate. Available at: [Link]
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Wikipedia. (n.d.). Finkelstein reaction. Available at: [Link]
-
Organic Syntheses. (n.d.). COPPER-CATALYZED CONJUGATE ADDITION OF FUNCTIONALIZED ORGANOZINC REAGENTS TO α,β-UNSATURATED KETONES. Available at: [Link]
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Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane. Available at: [Link]
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- 5. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Spectroscopic Unveiling of tert-Butyl 6-Iodohexanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis and drug development, a profound understanding of the structural and electronic properties of key intermediates is paramount. Tert-butyl 6-iodohexanoate, a versatile bifunctional molecule, serves as a critical building block in the assembly of complex organic architectures, including its application as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility stems from the orthogonal reactivity of the terminal iodide, a proficient leaving group for nucleophilic substitution and cross-coupling reactions, and the sterically hindered tert-butyl ester, which offers robust protection of the carboxylic acid functionality under a variety of reaction conditions.
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the spectroscopic data of this compound. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers with the fundamental knowledge required for the unambiguous identification, purity assessment, and strategic utilization of this important synthetic intermediate. The ensuing discussion will not only present the spectral data but also elucidate the underlying principles that govern the observed spectroscopic behavior, thereby fostering a deeper understanding of its chemical nature.
Molecular Structure
The foundational step in interpreting spectroscopic data is a clear visualization of the molecular structure.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Spectroscopy
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) to ensure adequate signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.19 | Triplet (t) | 2H | -CH₂-I | The methylene protons adjacent to the electronegative iodine atom are significantly deshielded and appear at the lowest field. They are split into a triplet by the adjacent methylene group. |
| ~2.20 | Triplet (t) | 2H | -CH₂-COO- | The methylene protons alpha to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring methylene protons. |
| ~1.85 | Quintet | 2H | -CH₂-CH₂-I | These methylene protons are coupled to the two adjacent methylene groups, resulting in a quintet (or a more complex multiplet). |
| ~1.63 | Quintet | 2H | -CH₂-CH₂-COO- | Similar to the protons at ~1.85 ppm, these are split by the two neighboring methylene groups. |
| ~1.44 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are magnetically shielded and appear as a sharp singlet due to the absence of adjacent protons. This high-intensity singlet is a characteristic feature of the tert-butyl group.[2] |
| ~1.43 | Multiplet | 2H | -CH₂-CH₂-CH₂- | The central methylene protons of the hexyl chain. |
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | -COO- | The carbonyl carbon of the ester is highly deshielded and appears at the lowest field. |
| ~80.3 | -O-C(CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |
| ~35.0 | -CH₂-COO- | The carbon alpha to the carbonyl group. |
| ~33.5 | -CH₂-CH₂-I | The carbon adjacent to the iodine atom. |
| ~30.0 | -CH₂-CH₂-CH₂-I | |
| ~28.1 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear as a single, intense signal.[1] |
| ~24.5 | -CH₂-CH₂-COO- | |
| ~6.5 | -CH₂-I | The carbon directly bonded to the iodine atom is significantly shielded due to the "heavy atom effect". |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.
-
Instrumentation: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the standard mid-IR range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound is dominated by absorptions characteristic of the ester functional group and the alkyl chain.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950-2850 | Strong | C-H stretch (sp³) | These absorptions are characteristic of the C-H stretching vibrations in the alkyl chain and the tert-butyl group. |
| ~1735 | Strong, Sharp | C=O stretch (ester) | This is a highly characteristic and intense absorption for the carbonyl group of a saturated aliphatic ester. |
| ~1465 | Medium | C-H bend (CH₂) | Corresponds to the scissoring vibration of the methylene groups in the chain. |
| ~1365 | Medium | C-H bend (tert-butyl) | A characteristic bending vibration for the tert-butyl group. |
| ~1160 | Strong | C-O stretch (ester) | The C-O single bond stretching of the ester group typically gives a strong absorption in the fingerprint region. |
| ~550 | Weak-Medium | C-I stretch | The carbon-iodine bond stretching vibration occurs at low frequency and is found in the fingerprint region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds. In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Data and Interpretation
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of specific bonds.
| m/z | Proposed Fragment | Rationale for Formation |
| 298 | [C₁₀H₁₉IO₂]⁺ | Molecular ion (M⁺). Its observation confirms the molecular weight of the compound. |
| 241 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical from the ester group. |
| 171 | [M - I]⁺ | Loss of an iodine radical. |
| 127 | [I]⁺ | Iodine cation. |
| 57 | [C₄H₉]⁺ | Tert-butyl cation, often a very stable and abundant fragment. This is a characteristic peak for compounds containing a tert-butyl group. |
Key Fragmentation Pathways
The fragmentation of this compound under electron ionization is dictated by the relative strengths of its bonds and the stability of the resulting fragments.
Figure 2: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its identification and characterization. The ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework, with the characteristic singlet of the tert-butyl group and the downfield shift of the methylene group attached to the iodine atom serving as key diagnostic signals. The strong carbonyl stretch in the IR spectrum confirms the presence of the ester functionality, while the C-I stretch, though weaker, can also be identified. Mass spectrometry provides the definitive molecular weight and reveals characteristic fragmentation patterns, including the prominent loss of the tert-butyl group and the iodine atom.
For researchers in drug development and organic synthesis, a thorough understanding of this data is not merely academic; it is a prerequisite for ensuring the quality of starting materials, monitoring reaction progress, and characterizing final products. By leveraging the insights provided by these complementary spectroscopic techniques, scientists can proceed with confidence in the structural integrity of this compound, a cornerstone for the construction of novel and impactful molecules.
References
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SpectraBase. 6-Iodohexanoic acid. [Link]
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NIST. Hexanoic acid, 1-methylethyl ester. [Link]
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SpectraBase. Hexanoic acid, 1,1-dimethylethyl ester. [Link]
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Taylor & Francis Online. NMR 1H, 13C, and 17O Spectroscopy of The Tert-Butyl Hydroperoxide. [Link]
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University of Washington. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
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ResearchGate. Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. [Link]
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University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
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ResearchGate. Synthesis, structural characterization and computational DFT studies, vibrational dynamics and Hirshfeld surface analysis of tert-butyl (4-fluoro-2-nitrophenyl) carbamate and di-tert-butyl (4-fluoro-2-nitrophenyl) iminodicarbonate. [Link]
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ResearchGate. Synthesis and Characterization of BHT-Derived tert -Butyl Dendrons. [Link]
-
ResearchGate. (PDF) Synthesis, spectroscopic and DFT characterization of 4β-(4-tert-Butylphenoxy)phthalocyanine Positional Isomers for Non-linear Optical Absorption. [Link]
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An In-depth Technical Guide to tert-Butyl 6-Iodohexanoate: A Versatile Linker in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 6-iodohexanoate, a pivotal building block in contemporary organic synthesis and pharmaceutical research. With full editorial control, this document delves into the compound's core attributes, synthesis, and applications, emphasizing its role as a versatile linker in the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The information presented herein is grounded in scientific literature and established chemical principles, ensuring technical accuracy and actionable insights for professionals in the field.
Core Chemical and Physical Properties
This compound is a bifunctional molecule featuring a terminal iodine atom and a tert-butyl ester. This unique structure provides two key functionalities: the alkyl iodide serves as a highly reactive electrophile for nucleophilic substitution, while the tert-butyl ester acts as a sterically hindered and acid-labile protecting group for the carboxylic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67899-04-1 | [1] |
| Molecular Formula | C₁₀H₁₉IO₂ | [1] |
| Molecular Weight | 298.16 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from bromo-analogue |
| Boiling Point | Not readily available; predicted to be higher than bromo-analogue | N/A |
| Solubility | High solubility in various organic solvents (e.g., DMF, DCM, THF) | Inferred from bromo-analogue |
The Strategic Advantage of the Iodo-Linker in Synthesis
In the realm of bifunctional linkers, the choice of the terminal halide is a critical decision that dictates reactivity and synthetic strategy. While the more common tert-butyl 6-bromohexanoate is a valuable tool, the iodo-analogue offers a distinct advantage in terms of reactivity.
The carbon-iodine bond is weaker than the carbon-bromine bond, making iodide an excellent leaving group in nucleophilic substitution reactions.[2][3][4] This enhanced reactivity translates to milder reaction conditions, faster reaction times, and often higher yields, which are crucial considerations in multi-step syntheses common in drug development.[2] The general order of reactivity for alkyl halides in Sₙ2 reactions is R-I > R-Br > R-Cl > R-F.[2]
Synthesis of this compound
The synthesis of this compound can be readily achieved from its bromo-analogue via a Finkelstein reaction. This reaction involves the treatment of an alkyl bromide with an excess of sodium iodide in a suitable solvent, typically acetone or anhydrous N,N-Dimethylformamide (DMF). The equilibrium is driven towards the formation of the alkyl iodide by the precipitation of the less soluble sodium bromide in the reaction solvent.
Experimental Protocol: Synthesis of this compound from tert-Butyl 6-Bromohexanoate
Materials:
-
tert-Butyl 6-bromohexanoate (1.0 eq)
-
Sodium iodide (NaI) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 6-bromohexanoate in anhydrous DMF, add sodium iodide.
-
Stir the mixture at 60 °C for 1 hour.[5] The in-situ formation of the more reactive iodo-linker is often utilized in one-pot procedures for subsequent reactions.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Applications in Drug Discovery: The PROTAC Revolution
The most significant application of this compound in modern drug discovery is as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][6] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The six-carbon chain of this compound provides the necessary length and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[7]
The terminal iodide of this compound serves as a reactive handle for its conjugation to one of the ligands, typically through a nucleophilic substitution reaction with an amine, thiol, or hydroxyl group on the ligand.[8] The tert-butyl ester protects the carboxylic acid, which can be deprotected under acidic conditions in a later step to be coupled with the second ligand, completing the PROTAC synthesis.[9]
Workflow: Synthesis of a PROTAC using this compound
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reactivity of the carbon-iodine bond in tert-butyl 6-iodohexanoate
An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in tert-Butyl 6-Iodohexanoate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical reactivity of this compound, a bifunctional molecule of significant utility in organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying principles governing the behavior of its primary carbon-iodine bond. We will examine the intrinsic properties of the C-I bond, its susceptibility to nucleophilic attack and elimination, and the practical considerations for leveraging its reactivity in complex synthetic pathways.
Molecular Architecture and Intrinsic Bond Properties
This compound possesses two key functional groups: a sterically hindered tert-butyl ester and a primary alkyl iodide. This arrangement allows for selective manipulation, as the reactivity of the C-I bond can be addressed under conditions that leave the robust ester group intact.[1][2]
The Carbon-Iodine Bond: A Nexus of Reactivity
The reactivity of this molecule is overwhelmingly dictated by the properties of the carbon-iodine bond. Three core factors make it an excellent substrate for substitution reactions:
-
Bond Strength: The C-I bond is the weakest of the carbon-halogen bonds. This low bond dissociation energy means less energy is required to cleave it during a chemical reaction, contributing to higher reaction rates compared to other alkyl halides.[3][4]
-
Leaving Group Ability: The iodide ion (I⁻) is an exceptional leaving group. Its stability is derived from being the conjugate base of a very strong acid, hydroiodic acid (HI).[5] Its large atomic radius allows the negative charge to be dispersed over a greater volume, further enhancing its stability upon departure.[5][6][7]
-
Polarity: While the C-I bond is polarized due to the difference in electronegativity between carbon and iodine, it is the least polar among the common alkyl halides.[8] Therefore, its high reactivity is influenced more by the weak bond strength and the stability of the resulting iodide anion than by the bond's polarity.[9][10]
Table 1: Comparative Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | BDE (kJ/mol) | Relative Reactivity Order |
| C-F | 484 | Least Reactive |
| C-Cl | 338 | ↓ |
| C-Br | 276 | ↓ |
| C-I | 238 | Most Reactive |
(Data sourced from multiple chemical resources, see Reference[4])
This trend clearly illustrates that alkyl iodides are the most reactive members of this functional class.[3][11]
Dominant Reaction Pathways: SN2 Substitution
Given that the iodine atom is attached to a primary carbon, the bimolecular nucleophilic substitution (Sₙ2) mechanism is the strongly favored reaction pathway.[2] This is due to the low steric hindrance around the electrophilic carbon, allowing for unimpeded access by a nucleophile.[12][13][14]
The Sₙ2 Mechanism
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group (iodide).[15] This "backside attack" leads to the simultaneous formation of the new carbon-nucleophile bond and the cleavage of the carbon-iodine bond.
Caption: Generalized Sₙ2 reaction mechanism at a primary carbon.
The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone are ideal as they can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[16]
Competing Pathways: E2 Elimination
While Sₙ2 is dominant, the bimolecular elimination (E2) pathway is a potential side reaction that must be managed.[16] In this pathway, a base abstracts a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of an alkene.
The E2 Mechanism
Caption: The E2 mechanism, a potential side reaction.
Controlling the Sₙ2 vs. E2 Competition
For a primary alkyl halide like this compound, Sₙ2 is generally favored.[16] However, the outcome can be steered by carefully selecting the reaction conditions. The choice of the base/nucleophile is the most critical factor.
Table 2: Guiding Sₙ2 vs. E2 Reaction Outcomes
| Factor | To Favor Sₙ2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RS⁻).[16] | Use a strong, sterically hindered base (e.g., potassium tert-butoxide, DBU).[16][17] | Strong, bulky bases are poor nucleophiles and preferentially act as bases, abstracting a proton. |
| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone).[16] | Polar protic (e.g., Ethanol, water).[16] | Protic solvents can stabilize the transition state of elimination reactions. |
| Temperature | Lower reaction temperatures.[16] | Higher reaction temperatures.[16] | Elimination reactions have a higher activation energy and are favored by increased heat. |
Experimental Protocols: Synthetic Applications
The high reactivity of the C-I bond makes this compound an excellent precursor for introducing a functionalized six-carbon chain. The following protocols are representative of typical Sₙ2 displacements.
Workflow Diagram: General Nucleophilic Substitution
Caption: Standard workflow for Sₙ2 reactions.
Protocol 4.1: Synthesis of tert-Butyl 6-azidohexanoate
The azide functional group is a highly versatile synthetic handle, readily used in "click" chemistry (Huisgen cycloaddition) or for reduction to a primary amine. This protocol is adapted from procedures for the analogous bromo-compound.[2][18]
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF (to a concentration of approx. 0.5 M).
-
Add sodium azide to the stirred solution.
-
Stir the reaction mixture at room temperature (approx. 25 °C) for 12-18 hours. Rationale: The high reactivity of the iodide may allow for lower temperatures and shorter reaction times compared to the bromide equivalent.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 4.2: Synthesis of tert-Butyl 6-cyanohexanoate
The introduction of a nitrile group provides a precursor for conversion to carboxylic acids, amines, or ketones.
-
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve this compound in anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium cyanide in one portion.
-
Heat the reaction mixture to 50-60 °C. Rationale: While iodide is very reactive, gentle heating can ensure the reaction proceeds to completion in a reasonable timeframe.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and carefully pour it into a large volume of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure nitrile.
-
Conclusion
The reactivity of this compound is dominated by its primary carbon-iodine bond. This bond's inherent weakness and the exceptional stability of the iodide leaving group make the molecule an outstanding substrate for Sₙ2 reactions. By understanding the principles of the Sₙ2/E2 competition and carefully controlling reaction parameters—particularly the choice of nucleophile and temperature—researchers can effectively and selectively introduce a wide variety of functional groups. The stability of the tert-butyl ester under most nucleophilic conditions provides an orthogonal handle, further cementing the role of this reagent as a valuable and versatile building block in modern organic synthesis.
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-
Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved January 2, 2026, from [Link]
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-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Retrieved January 2, 2026, from [Link]
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Quora. (2017). Why is iodine a good nucleophile as well as a good leaving group?. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to the Exploratory Reactions and Potential of tert-Butyl 6-Iodohexanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of tert-butyl 6-iodohexanoate, a versatile bifunctional molecule poised for significant applications in organic synthesis and drug discovery. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights into its synthesis, reactivity, and potential as a key building block. We will dissect its role in a variety of exploratory reactions, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. Furthermore, we will illuminate its emerging importance as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed, step-by-step methodologies, quantitative data, and mechanistic visualizations are provided to empower researchers to fully harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Advantage of a Bifunctional Building Block
In the intricate tapestry of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, with its unique combination of a reactive primary alkyl iodide and a sterically hindered tert-butyl ester, presents itself as a formidable tool in the synthetic chemist's arsenal.
The primary iodide serves as an excellent leaving group in a multitude of nucleophilic substitution and cross-coupling reactions, allowing for the facile introduction of a six-carbon aliphatic spacer. Concurrently, the tert-butyl ester provides robust protection for the carboxylic acid functionality, stable to a wide array of reaction conditions, yet readily cleavable under acidic protocols. This orthogonal reactivity is the cornerstone of its utility, enabling sequential and controlled molecular elaboration. This guide will provide a deep dive into the practical applications and synthetic nuances of this promising, yet underexplored, reagent.
Synthesis and Physicochemical Properties
A reliable and scalable synthesis of this compound is the essential first step for its widespread application. While direct iodination of the corresponding carboxylic acid can be challenging, a more common and efficient approach involves a two-step sequence starting from 6-bromohexanoic acid.
Synthesis Pathway
The synthesis commences with the esterification of 6-bromohexanoic acid to its tert-butyl ester, followed by a Finkelstein reaction to exchange the bromide for an iodide.
Caption: Synthetic route to this compound.
Experimental Protocols
Protocol 2.2.1: Synthesis of tert-Butyl 6-bromohexanoate [1]
This protocol describes the esterification of 6-bromohexanoic acid using di-tert-butyl dicarbonate.
-
Reaction Setup: To a solution of 6-bromohexanoic acid (1.0 eq) in dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl 6-bromohexanoate.
Protocol 2.2.2: Synthesis of this compound (Finkelstein Reaction)
This procedure details the halide exchange reaction to yield the target compound.
-
Reaction Setup: Dissolve tert-butyl 6-bromohexanoate (1.0 eq) in acetone.
-
Reagent Addition: Add sodium iodide (NaI) (1.5 - 3.0 eq) to the solution.
-
Reaction Conditions: Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture and filter to remove the precipitated sodium bromide.
-
Isolation: Remove the acetone from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer to give the crude product, which can be purified by vacuum distillation or flash column chromatography.
Physicochemical and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉IO₂ | [2] |
| Molecular Weight | 298.16 g/mol | [2] |
| CAS Number | 67899-04-1 | [2] |
| Appearance | Colorless to pale yellow liquid | Assumed |
| Boiling Point | Not available | |
| Storage Conditions | 2-8°C, protected from light | [3] |
Spectroscopic Data (Predicted and from Analogs):
-
¹H NMR (CDCl₃): The spectrum is expected to show a triplet at approximately 3.2 ppm corresponding to the two protons adjacent to the iodine atom (-CH₂-I). The protons alpha to the carbonyl group (-CH₂-COO-) should appear as a triplet around 2.2 ppm. The large singlet for the tert-butyl group will be prominent at about 1.45 ppm. The remaining methylene protons will be observed as multiplets in the 1.3-1.9 ppm region. A similar compound, tert-butyl (6-iodohexyl)carbamate, shows a triplet at 3.18 ppm for the -CH₂-I protons.[4]
-
¹³C NMR (CDCl₃): The carbon attached to the iodine is expected to have a chemical shift in the range of 5-15 ppm. The carbonyl carbon should be observed around 172 ppm, and the quaternary carbon of the tert-butyl group at approximately 80 ppm. The methyl carbons of the tert-butyl group will appear around 28 ppm.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ester will be present around 1730 cm⁻¹. The C-O stretching vibrations will appear in the 1150-1250 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum will likely show a molecular ion peak (M⁺) at m/z 298. The fragmentation pattern is expected to include the loss of the tert-butyl group (m/z 57) and subsequent fragments.
Exploratory Reactions: A Gateway to Molecular Diversity
The synthetic utility of this compound lies in its ability to participate in a wide range of chemical transformations. The primary alkyl iodide is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Substitution Reactions
The primary alkyl iodide moiety of this compound is highly susceptible to Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminus of the six-carbon chain.
Caption: Nucleophilic substitution reactions of this compound.
Protocol 3.1.1: General Procedure for N-Alkylation of a Secondary Amine [2][5]
-
Reaction Setup: To a solution of the secondary amine (e.g., piperidine) (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2.0-3.0 eq).
-
Reagent Addition: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-80 °C to drive the reaction to completion. Monitor by TLC.
-
Work-up: After the starting material is consumed, filter off the inorganic salts and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new C-C bonds.
3.2.1. Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C(sp)-C(sp³) bond by reacting the alkyl iodide with a terminal alkyne.[6][7][8][9][10]
Caption: Sonogashira coupling of this compound.
Protocol 3.2.1.1: General Procedure for Sonogashira Coupling of a Primary Alkyl Iodide [6]
-
Reaction Setup: To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), CuI (1-3 mol%), and the terminal alkyne (1.2 eq).
-
Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine).
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up, extract with an organic solvent, and purify the product by column chromatography.
3.2.2. Stille Coupling
The Stille coupling enables the formation of a C(sp³)-C(sp²) bond by reacting the alkyl iodide with an organostannane reagent.[11][12][13][14]
Protocol 3.2.2.1: General Procedure for Stille Coupling of an Unactivated Alkyl Iodide [11]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), the organostannane (e.g., tributyl(vinyl)stannane, 1.1 eq), and this compound (1.0 eq) in a dry solvent like THF or toluene.
-
Additives: In some cases, the addition of a copper(I) salt as a co-catalyst can accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction and perform a work-up, which may include a fluoride wash to remove tin byproducts. Purify the product by column chromatography.
Application in Drug Discovery: A Versatile Linker for PROTACs
One of the most exciting applications of this compound and its bromo-analogue is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][16][17][18] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker that connects the target protein ligand and the E3 ligase ligand is a critical component, and the six-carbon chain of this compound provides an ideal length and flexibility for many applications.
Caption: General workflow for PROTAC synthesis using this compound.
Protocol 4.1: Synthesis of a PROTAC using a Haloalkane Linker
This protocol provides a general outline for the synthesis of a PROTAC, where this compound is used to link an amine-containing E3 ligase ligand and a carboxylic acid-containing target protein ligand.
-
Alkylation of the E3 Ligase Ligand: React the amine-functionalized E3 ligase ligand with this compound under basic conditions, as described in Protocol 3.1.1, to form the linker-E3 ligase conjugate.
-
Deprotection of the tert-Butyl Ester: Dissolve the linker-E3 ligase conjugate in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v) and stir at room temperature.[19][20][21][22][23] Monitor the deprotection by LC-MS. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is often used in the next step without further purification.
-
Amide Coupling: Couple the deprotected linker-E3 ligase conjugate with the amine-functionalized target protein ligand using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as DMF.
-
Purification: Purify the final PROTAC molecule by preparative HPLC.
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block in modern organic synthesis. Its orthogonal reactivity allows for a wide range of chemical transformations, making it an ideal intermediate for the synthesis of complex molecules. The exploratory reactions detailed in this guide, from nucleophilic substitutions to palladium-catalyzed cross-couplings, only scratch the surface of its potential.
The growing importance of this molecule as a linker in the development of PROTACs highlights its relevance in the field of drug discovery. As researchers continue to push the boundaries of targeted protein degradation, the demand for well-characterized and versatile linkers like this compound will undoubtedly increase. This guide serves as a foundational resource to empower scientists to fully leverage the synthetic potential of this powerful reagent in their pursuit of novel therapeutics and innovative chemical entities.
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Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
ResearchGate. (2015). How can I deprotect esters using TFA? Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
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-
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-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amination. Retrieved from [Link]
-
National Institutes of Health. (2020). Methods to accelerate PROTAC drug discovery. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
Exploratory Target Antitumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]
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Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the secondary alkyl iodide partner for the amination with N-nucleophile 2 Notes. Retrieved from [Link]
-
Chemistry Student. (2022). Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of tert-Butyl 6-Iodohexanoate
Introduction
Tert-butyl 6-iodohexanoate is a valuable bifunctional molecule in organic synthesis, frequently employed as a building block or linker in the development of complex molecular architectures, including PROTACs and other biologically active compounds.[1] Its structure incorporates a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a primary alkyl iodide, an excellent leaving group for nucleophilic substitution and a versatile handle for cross-coupling reactions.[2][3][4]
This guide provides a detailed, two-step synthetic protocol for this compound, commencing from the commercially available 6-bromohexanoic acid. The synthesis involves an initial esterification to introduce the tert-butyl protecting group, followed by a Finkelstein halogen exchange reaction to yield the final iodo-alkane. The rationale behind the choice of reagents, reaction conditions, and purification methods is discussed to provide researchers with a comprehensive understanding of the protocol.
Overall Synthetic Scheme
The synthesis is approached in two sequential steps:
-
Esterification: 6-Bromohexanoic acid is converted to its tert-butyl ester.
-
Halogen Exchange: The resulting tert-butyl 6-bromohexanoate undergoes a Finkelstein reaction to yield the target compound, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of tert-Butyl 6-Bromohexanoate
The direct esterification of a carboxylic acid with tert-butanol under acidic catalysis is often challenging due to the facile acid-catalyzed dehydration of tert-butanol to isobutylene.[5][6] To circumvent this, we will employ a milder and highly efficient method utilizing di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method avoids strong acids and generally proceeds at room temperature with high yields.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| 6-Bromohexanoic acid | 195.04 | 10.0 g (51.3 mmol) |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 13.4 g (61.5 mmol) |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.63 g (5.1 mmol) |
| tert-Butanol | 74.12 | 5.7 g (76.9 mmol) |
| Dichloromethane (DCM), anhydrous | - | 200 mL |
| Saturated aq. NaHCO₃ solution | - | 100 mL |
| Brine (Saturated aq. NaCl) | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g |
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add 6-bromohexanoic acid (10.0 g, 51.3 mmol).
-
Dissolution: Add 200 mL of anhydrous dichloromethane (DCM) to the flask and stir until the acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add tert-butanol (5.7 g, 76.9 mmol), di-tert-butyl dicarbonate (13.4 g, 61.5 mmol), and 4-(dimethylaminopyridine) (DMAP) (0.63 g, 5.1 mmol).
-
Expert Insight: The reaction will effervesce (CO₂ evolution) upon addition of the reagents. Ensure the flask is not sealed tightly. DMAP acts as a nucleophilic catalyst, activating the Boc anhydride for reaction with the carboxylic acid.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), observing the disappearance of the more polar 6-bromohexanoic acid spot.
-
Work-up - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a 500 mL separatory funnel. Add 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any unreacted acid and anhydride.
-
Work-up - Extraction: Shake the funnel, venting frequently. Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be a pale yellow oil.[7]
Purification
The crude tert-butyl 6-bromohexanoate is often of sufficient purity for the next step. However, if TLC indicates significant impurities, purification can be achieved by flash column chromatography on silica gel.[8]
-
Stationary Phase: Silica gel (40-63 µm)
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) is typically effective.[8] The product is non-polar and will elute early.
Part 2: Synthesis of this compound via Finkelstein Reaction
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity |
| tert-Butyl 6-bromohexanoate | 251.16 | ~12.9 g (51.3 mmol) |
| Sodium Iodide (NaI), anhydrous | 149.89 | 11.5 g (76.9 mmol) |
| Acetone, anhydrous | - | 250 mL |
| Diethyl ether | - | 200 mL |
| Saturated aq. Na₂S₂O₃ solution | - | 50 mL |
| Brine (Saturated aq. NaCl) | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~10 g |
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude tert-butyl 6-bromohexanoate (~12.9 g, 51.3 mmol) in 250 mL of anhydrous acetone.
-
Addition of Sodium Iodide: Add anhydrous sodium iodide (11.5 g, 76.9 mmol) to the solution.
-
Expert Insight: Using an excess of sodium iodide helps to drive the reaction to completion. It is crucial to use anhydrous acetone as water can interfere with the reaction and the solubility of the salts.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. A white precipitate (NaBr) should begin to form.
-
Reaction Monitoring: Continue refluxing for 4-6 hours. The reaction can be monitored by TLC, observing the formation of the slightly less polar product spot.
-
Work-up - Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the white precipitate (NaBr) using a Büchner funnel and wash the solid with a small amount of acetone.
-
Work-up - Concentration: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in 200 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine (indicated by a yellow or brown color).
-
Work-up - Final Washes: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a pale yellow oil.
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization Data
The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.
Expected ¹H NMR Data for this compound (CDCl₃, 300 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.19 | t | 2H | -CH₂-I |
| ~2.20 | t | 2H | -CH₂-C(O)O- |
| ~1.85 | p | 2H | -CH₂-CH₂-I |
| ~1.62 | p | 2H | -CH₂-CH₂-C(O)O- |
| ~1.44 | s | 9H | -C(CH₃)₃ |
| ~1.42 | m | 2H | -CH₂-CH₂-CH₂- |
Note: Chemical shifts are approximate and may vary slightly. The provided data is based on typical values for similar structures.[12][13][14]
Safety & Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16]
-
Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.
-
Sodium Iodide (NaI): Causes skin and serious eye irritation. May cause damage to organs (thyroid) through prolonged or repeated exposure.[15] Handle in a fume hood and avoid creating dust.[16]
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and ignition sources.
-
Di-tert-butyl dicarbonate (Boc₂O): Can be an irritant. Handle with care.
-
4-(Dimethylamino)pyridine (DMAP): Toxic and an irritant. Avoid skin contact and inhalation.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.[15][16][17][18]
References
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- (n.d.). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite.
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The Strategic Utility of tert-Butyl 6-Iodohexanoate in PROTAC Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is a multi-parameter optimization challenge, with the linker component playing a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of the final degrader. This technical guide provides a comprehensive overview of the application of tert-butyl 6-iodohexanoate as a versatile building block for the construction of alkyl linkers in PROTAC synthesis. We will delve into the causality behind its experimental utility, provide detailed, field-proven protocols for its synthesis and incorporation into PROTACs, and present a comparative analysis of its advantages.
Introduction: The Central Role of the Linker in PROTAC Design
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the POI.[2] The length, rigidity, and chemical composition of the linker dictate the relative orientation and proximity of the POI and E3 ligase, profoundly influencing the cooperativity of ternary complex formation.[3]
Alkyl chains are a common and effective class of linkers, offering flexibility and synthetic tractability.[] The six-carbon chain provided by hexanoate derivatives is a frequently employed linker length, providing a good balance of spatial separation for many POI-E3 ligase pairs.[5] this compound, in particular, offers distinct advantages for the modular and efficient synthesis of PROTAC libraries.
This compound: A Chemist's Ally in PROTAC Assembly
This compound is a bifunctional molecule featuring a terminal iodine atom and a tert-butyl protected carboxylic acid. This architecture provides two orthogonal reactive handles for the sequential and controlled assembly of a PROTAC.
Key Advantages:
-
Enhanced Reactivity: The carbon-iodine bond is weaker and more polarizable than the corresponding carbon-bromine or carbon-chlorine bonds. This makes the terminal iodine an excellent leaving group in nucleophilic substitution (SN2) reactions, leading to faster and more efficient coupling with amine, thiol, or hydroxyl functionalities present on E3 ligase ligands or POI-binding moieties.[6]
-
Orthogonal Protecting Group Strategy: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, including the basic conditions often employed for alkylation reactions.[6] This allows for the selective functionalization of the iodo-end of the molecule without affecting the carboxylic acid. The tert-butyl group can then be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid for subsequent amide bond formation.[6][7]
Synthesis of this compound
For researchers who wish to synthesize this compound in-house, two common and reliable methods are presented below.
Method 1: Esterification of 6-Iodohexanoic Acid
This method involves the direct esterification of commercially available 6-iodohexanoic acid.
Materials:
-
Di-tert-butyl dicarbonate ((Boc)₂O)[9]
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Protocol:
-
To a solution of 6-iodohexanoic acid (1.0 eq) in anhydrous DCM, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Finkelstein Reaction from tert-Butyl 6-bromohexanoate
This method is particularly useful if tert-butyl 6-bromohexanoate is more readily available. The Finkelstein reaction is a classic SN2 reaction that converts an alkyl bromide to an alkyl iodide.
Materials:
-
tert-Butyl 6-bromohexanoate
-
Sodium iodide (NaI)
-
Acetone, anhydrous
Protocol:
-
Dissolve tert-butyl 6-bromohexanoate (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (NaI) (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir. The reaction can be monitored by TLC. The precipitation of sodium bromide (NaBr) from the acetone solution drives the reaction to completion.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated NaBr.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Application in PROTAC Synthesis: A Step-by-Step Workflow
The following section outlines a general, yet detailed, workflow for the synthesis of a PROTAC using this compound. This modular approach allows for the synthesis of a library of PROTACs by varying the E3 ligase ligand and the POI-binding moiety. For illustrative purposes, we will describe the initial coupling to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
PART 1: Coupling of this compound to an E3 Ligase Ligand
This protocol describes the N-alkylation of an amine-containing E3 ligase ligand.
Materials:
-
Amine-functionalized E3 Ligase Ligand (e.g., a derivative of pomalidomide)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0-3.0 eq).
-
Add this compound (1.1-1.2 eq) to the reaction mixture. The higher reactivity of the iodide facilitates this reaction at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Linker-E3 Ligase Ligand Conjugate.
Caption: Workflow for coupling this compound to an E3 ligase ligand.
PART 2: Deprotection of the tert-Butyl Ester
This step unmasks the carboxylic acid, preparing the intermediate for coupling to the POI ligand.
Materials:
-
Linker-E3 Ligase Ligand Conjugate (from Part 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Protocol:
-
Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid is typically used in the next step without further purification.
PART 3: Final Amide Coupling to the POI Ligand
This final step completes the synthesis of the PROTAC molecule.
Materials:
-
Crude carboxylic acid from Part 2
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or another suitable peptide coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Protocol:
-
Dissolve the crude carboxylic acid (1.0 eq) and the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC by preparative High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the deprotection and final coupling to the POI ligand.
Characterization of the Final PROTAC
Thorough characterization of the purified PROTAC is essential to confirm its identity and purity.
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure of the synthesized PROTAC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of PROTACs. Its enhanced reactivity and the presence of a stable, yet readily cleavable, protecting group facilitate a modular and efficient synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel protein degraders. The logical and sequential nature of the synthetic route allows for the rapid generation of PROTAC libraries with diverse E3 ligase ligands and POI-binding moieties, accelerating the discovery of new therapeutics.
References
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-
Amazon Web Services. (n.d.). Targeted Protein Degradation at Syngene. Retrieved from [Link]
- Nazari, S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Explor Target Antitumor Ther, 1(5), 324-343.
-
DTIC. (n.d.). Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Retrieved from [Link]
-
Syntharo Fine Chemicals. (2025). 6-Iodohexanoic acid. Retrieved from [Link]
- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(3), 439-453.
-
ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]
Sources
- 1. 6-Iodohexanoic acid | 4224-63-9 | Benchchem [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 6-Iodohexanoic acid | 4224-63-9 | EAA22463 | Biosynth [biosynth.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for tert-Butyl 6-iodohexanoate in Bioconjugation Techniques
Introduction: The Strategic Advantage of a Bifunctional Linker
In the landscape of modern drug development and proteomics, the covalent linkage of molecules to proteins—a process known as bioconjugation—is a cornerstone technique.[1] The ability to selectively modify proteins enables the creation of sophisticated therapeutics like antibody-drug conjugates (ADCs), the development of advanced diagnostic probes, and the structural and functional analysis of complex biological systems.[1][2] Central to these endeavors is the linker, a molecular bridge that connects the biomolecule to another moiety.[3] Tert-butyl 6-iodohexanoate emerges as a highly versatile bifunctional linker, engineered with two distinct reactive sites that allow for a controlled, stepwise conjugation strategy.
This molecule incorporates a terminal iodoalkane, which serves as a potent electrophile for the selective alkylation of nucleophilic amino acid residues, most notably the thiol group of cysteine.[4][5] At the other end, a carboxylic acid is masked as a tert-butyl (t-butyl) ester. This protecting group is exceptionally stable under neutral and basic conditions but can be efficiently removed under acidic conditions, revealing a new reactive handle for subsequent modifications.[6][7] This orthogonal reactivity makes this compound an invaluable tool for researchers building complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[8]
This guide provides an in-depth exploration of the principles and protocols for utilizing this compound in bioconjugation, focusing on the alkylation of cysteine residues and the subsequent deprotection of the t-butyl ester.
Mechanism of Action: A Two-Stage Approach
The utility of this compound is rooted in its two distinct chemical functionalities, which can be addressed in a sequential manner.
-
Cysteine Alkylation via SN2 Reaction: The primary alkyl iodide is an excellent electrophile. The sulfur atom in the thiol side chain of a cysteine residue is a strong nucleophile, particularly in its deprotonated thiolate form (-S⁻).[5] The bioconjugation is initiated by the nucleophilic attack of the thiolate on the carbon atom bearing the iodine, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[7] This forms a stable thioether bond, covalently linking the hexanoate chain to the protein. The efficiency of this reaction is highly pH-dependent, as the cysteine thiol (pKa ≈ 8.5-9.0) must be deprotonated to act as an effective nucleophile.[9] Therefore, maintaining a pH slightly below or at the pKa is crucial to balance thiolate availability with the risk of modifying other nucleophilic residues like lysine at higher pH values.[5][10]
-
Acid-Catalyzed Deprotection: The t-butyl ester is a robust protecting group, resistant to hydrolysis under basic and nucleophilic conditions.[5][6] This stability allows the alkylation reaction to proceed without premature unmasking of the carboxylic acid. The deprotection is achieved by treatment with a strong acid, typically trifluoroacetic acid (TFA).[11] The mechanism involves protonation of the ester's carbonyl oxygen, followed by the loss of a stable tertiary carbocation (the t-butyl cation).[3][12][13] This carbocation is a reactive electrophile and can cause unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine.[1][4] To prevent this, "scavenger" molecules are added to the deprotection mixture to trap the t-butyl cation.[4][14]
Experimental Workflows and Protocols
The following sections provide detailed protocols for the bioconjugation of a model protein with this compound and the subsequent deprotection of the t-butyl ester.
Visualizing the Workflow
The overall experimental process can be visualized as a three-stage workflow: protein preparation, alkylation, and deprotection, followed by final purification.
Caption: Experimental workflow for protein modification using this compound.
Protocol 1: Alkylation of Cysteine Residues
This protocol describes the conjugation of this compound to a protein with accessible cysteine residues. If the protein has disulfide bonds, a reduction step is necessary prior to alkylation.
Materials:
-
Model Protein (e.g., Bovine Serum Albumin, BSA)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate buffer (100 mM, pH 8.3)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column)
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the protein in PBS to a concentration of 5-10 mg/mL.
-
To reduce disulfide bonds, add a 10 to 20-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate at 37°C for 1 hour.
-
Remove the reducing agent by passing the solution through a desalting column equilibrated with reaction buffer (100 mM Sodium Bicarbonate, pH 8.3).
-
-
Linker Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Alkylation Reaction:
-
To the reduced protein solution, add the desired molar excess of the this compound stock solution. A 20 to 50-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Gently mix the reaction and incubate in the dark (to protect the iodo- group from light) for 1-2 hours at room temperature or 4°C for overnight incubation.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker and small molecule byproducts by size-exclusion chromatography (SEC).[15] Use a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS pH 7.4 if proceeding to deprotection after lyophilization, or directly into a volatile buffer if lyophilizing).
-
Collect the protein-containing fractions. The purified conjugate is now ready for characterization or for the deprotection step.
-
Causality Behind Choices:
-
pH 8.3 Buffer: This pH is chosen to ensure a significant population of cysteine residues are in the more nucleophilic thiolate form, thus promoting the SN2 reaction, while minimizing the deprotonation of lysine side chains which could lead to non-specific reactions.[5]
-
Molar Excess of Linker: A molar excess is used to drive the reaction to completion, ensuring that a high percentage of the available cysteine residues are modified.[16]
-
Dark Incubation: Iodoalkanes can be light-sensitive, and incubation in the dark prevents potential degradation of the linker.
Protocol 2: Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group using TFA to expose the terminal carboxylic acid.
Materials:
-
Lyophilized tert-butyl ester-protected bioconjugate
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS) or Triethylsilane (TES) as a scavenger[8][14]
-
Deionized Water
-
Dichloromethane (DCM), anhydrous (optional, for non-aqueous conditions)
-
Cold diethyl ether for precipitation
-
Dialysis membrane (3-5 kDa MWCO) or SEC desalting column
Procedure:
-
Preparation of Deprotection Cocktail:
-
Deprotection Reaction:
-
Resuspend the lyophilized bioconjugate in the deprotection cocktail. Use a sufficient volume to fully dissolve the protein (e.g., 100 µL of cocktail per 1 mg of protein).
-
Incubate the reaction at room temperature for 2-4 hours with occasional gentle mixing. The reaction vessel should not be sealed tightly to allow for the escape of isobutylene gas that may form.[13]
-
-
Removal of TFA and Purification:
-
Method A (Precipitation): Add the reaction mixture dropwise to a 10-fold volume of cold diethyl ether. The protein conjugate should precipitate. Centrifuge to pellet the precipitate, decant the supernatant, and wash the pellet with cold ether. Air-dry the pellet briefly to remove residual ether.
-
Method B (Evaporation - for smaller peptides): Remove the TFA by rotary evaporation or under a stream of nitrogen. This is generally harsher and not recommended for larger proteins.
-
Resuspend the protein pellet or residue in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
To ensure complete removal of residual TFA and scavengers, perform extensive dialysis against the desired buffer or use a desalting column.[15]
-
-
Final Product:
-
The resulting bioconjugate now possesses a terminal carboxylic acid, ready for further applications or analysis.
-
Causality Behind Choices:
-
TFA: A strong acid is required to cleave the stable t-butyl ester. TFA is effective and volatile, which aids in its removal.[11]
-
Scavengers (TIS/Water): The t-butyl cation generated during deprotection is highly reactive.[3][11] TIS and water are excellent scavengers that react with this carbocation, preventing it from modifying sensitive amino acid residues like tryptophan, methionine, and cysteine.[1][4][17]
Quantitative Data and Reaction Parameters
The efficiency of the bioconjugation and deprotection steps is critical. The following table summarizes key parameters for these reactions.
| Parameter | Stage 1: Alkylation | Stage 2: Deprotection | Rationale & References |
| pH | 7.5 - 8.5 | N/A (Strongly Acidic) | Optimal for cysteine thiolate nucleophilicity while minimizing off-target reactions.[5][10] |
| Temperature | Room Temperature (or 4°C) | Room Temperature | Balances reaction rate with protein stability. Lower temperatures for longer incubations.[5][7] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | 2 - 4 hours | Sufficient time for reaction completion. Monitor for optimization.[7][11] |
| Linker:Protein Molar Ratio | 20:1 to 100:1 | N/A | Drives the reaction towards complete modification of accessible cysteines.[16] |
| Deprotection Cocktail | N/A | 95% TFA, 2.5% H₂O, 2.5% TIS | Strong acid for cleavage, with scavengers to prevent side reactions.[14][17] |
| Purification Method | Size-Exclusion Chromatography | Dialysis or Size-Exclusion | Efficient removal of small molecule reagents and byproducts from the larger protein conjugate.[15][18] |
Characterization of the Bioconjugate
Confirmation of successful conjugation and deprotection is essential.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is a powerful technique to determine the molecular weight of the intact protein.[19][20][21] A mass increase corresponding to the addition of the linker (298.16 Da for this compound minus the iodine, so +171.19 Da per cysteine) confirms successful alkylation. A subsequent mass decrease of 56.11 Da (C₄H₈) confirms the removal of the t-butyl group.
-
HPLC Analysis: Reversed-phase or ion-exchange chromatography can be used to assess the purity of the conjugate and separate different species (e.g., unmodified, singly modified, doubly modified protein).[22]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Alkylation Efficiency | Incomplete reduction of disulfides.pH is too low.Insufficient molar excess of linker.Linker has degraded. | Ensure complete reduction with sufficient reducing agent and confirm with Ellman's reagent.Optimize reaction pH, trying increments up to 8.5.Increase the molar excess of the linker.Use a fresh stock solution of this compound. |
| Protein Precipitation | High concentration of organic solvent (DMF/DMSO).Protein instability under reaction conditions. | Keep the volume of the organic stock solution to a minimum (<5-10% of total reaction volume).Perform the reaction at a lower temperature (4°C). |
| Incomplete Deprotection | Insufficient reaction time or TFA concentration.Presence of water in solvents before adding the cocktail. | Extend the deprotection reaction time and monitor by MS.Ensure TFA is of high purity and concentration.Use anhydrous solvents for the initial dissolution of the conjugate.[11] |
| Side Reactions during Deprotection | Absence or insufficient concentration of scavengers. | Always use a scavenger cocktail (e.g., TFA/TIS/H₂O) when working with proteins containing sensitive residues like Trp, Met, or Cys.[4][17] |
Visualizing the Chemical Transformations
Cysteine Alkylation Reaction
Caption: SN2 reaction between a cysteine thiolate and this compound.
t-Butyl Ester Deprotection
Caption: Acid-catalyzed deprotection of the t-butyl ester using a TFA/scavenger cocktail.
References
Sources
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. | Semantic Scholar [semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for the Use of tert-Butyl 6-Iodohexanoate in Small Molecule Library Synthesis
Abstract
This technical guide provides a comprehensive overview of tert-butyl 6-iodohexanoate, a versatile bifunctional building block for the synthesis of small molecule libraries. We delve into its physicochemical properties, synthesis, and multifaceted applications in drug discovery and chemical biology. Detailed, field-proven protocols for its use in nucleophilic substitution reactions, transition-metal-catalyzed cross-couplings, and solid-phase synthesis are presented. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively incorporate this valuable synthon into their discovery workflows.
Introduction: The Strategic Advantage of a Bifunctional Linker
In the quest for novel therapeutic agents, the systematic exploration of chemical space through the synthesis of small molecule libraries is a cornerstone of modern drug discovery. The design of these libraries often hinges on the use of versatile building blocks that allow for the controlled introduction of molecular diversity. This compound is one such pivotal reagent, offering a unique combination of a reactive primary alkyl iodide and a sterically hindered tert-butyl ester.
This bifunctional nature allows for a modular and strategic approach to library synthesis. The terminal iodide serves as a highly reactive handle for nucleophilic substitution and a competent partner in various cross-coupling reactions, enabling the attachment of diverse chemical moieties.[1] Concurrently, the tert-butyl ester provides a robust protecting group for the carboxylic acid functionality, which is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions for further derivatization. This orthogonal reactivity is a key asset in multi-step synthetic sequences.
While alkyl halides are common in synthetic chemistry, their role as stable and effective motifs in medicinal chemistry is increasingly appreciated, challenging the misconception of their non-specific reactivity in biological systems.[2] The enhanced reactivity of the carbon-iodine bond compared to its lighter halogen counterparts often allows for milder reaction conditions and broader substrate scope.[2]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₉IO₂ | [1] |
| Molecular Weight | 298.16 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Storage | 2-8°C, protected from light | [1] |
| Key Reactive Groups | Primary alkyl iodide, tert-butyl ester |
Handling and Storage: this compound should be stored in a cool, dry place, protected from light to prevent potential decomposition. As with all alkyl iodides, it is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of this compound
While several synthetic routes can be envisaged, a common and reliable method involves a two-step process starting from the readily available ε-caprolactone. This approach first generates the corresponding bromo-analog, which is then converted to the desired iodo-compound via a Finkelstein reaction.
Protocol 1: Synthesis of tert-Butyl 6-Bromohexanoate from ε-Caprolactone
This protocol is adapted from established methods for the synthesis of ω-bromoalkanoic esters.
Reaction Scheme:
Caption: Synthesis of tert-butyl 6-bromohexanoate.
Materials:
-
ε-Caprolactone
-
Hydrogen bromide (gas or a solution in acetic acid)
-
tert-Butanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ring Opening of ε-Caprolactone: In a fume hood, dissolve ε-caprolactone in a suitable solvent such as dichloromethane. Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid. Monitor the reaction by TLC until the starting material is consumed. Perform an aqueous workup to isolate the crude 6-bromohexanoic acid.
-
Esterification: To a solution of the crude 6-bromohexanoic acid in dichloromethane, add tert-butanol (1.5 eq.), DCC (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.). Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 6-bromohexanoate.
Protocol 2: Finkelstein Reaction to Yield this compound
This protocol utilizes the classic Finkelstein reaction for the conversion of the alkyl bromide to the more reactive alkyl iodide.
Reaction Scheme:
Caption: Finkelstein reaction for the synthesis of this compound.
Materials:
-
tert-Butyl 6-bromohexanoate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a solution of tert-butyl 6-bromohexanoate in anhydrous acetone, add an excess of sodium iodide (3-5 eq.).
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC). The formation of a precipitate (NaBr) is indicative of reaction progress.
-
Cool the reaction mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and saturated aqueous sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Applications in Small Molecule Library Synthesis
The dual functionality of this compound makes it an ideal scaffold for generating diverse small molecule libraries. The following sections detail its application in key synthetic transformations.
Nucleophilic Substitution Reactions
The primary alkyl iodide is highly susceptible to SN2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups at the terminus of the six-carbon linker.
This protocol describes the mono-alkylation of a primary amine, a common step in library synthesis.
Reaction Scheme:
Caption: N-Alkylation of a primary amine with this compound.
Materials:
-
This compound
-
Primary amine of interest
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the primary amine (1.0 eq.) in DMF or ACN.
-
Add a non-nucleophilic base such as K₂CO₃ (2.0 eq.) or DIPEA (2.0 eq.).
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C to drive the reaction to completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol outlines the synthesis of aryl ethers, another common transformation in library development.
Materials:
-
This compound
-
Phenol of interest
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Acetone
Procedure:
-
To a solution of the phenol (1.0 eq.) in DMF or acetone, add the base (K₂CO₃ or Cs₂CO₃, 1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C(sp³)-I bond of this compound can participate in various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.
This protocol, adapted from methods for coupling unactivated alkyl iodides, allows for the introduction of an alkyne moiety.[3]
Reaction Scheme:
Caption: Sonogashira-type coupling of this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A suitable base (e.g., KF/Al₂O₃, Cs₂CO₃)[4]
-
Anhydrous toluene or other suitable solvent
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the terminal alkyne (1.2 eq.), CuI (10-15 mol%), the ligand (30-45 mol%), and the base (5 eq.) in a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture at the appropriate temperature (e.g., 110 °C) for 24 hours or until the reaction is complete as monitored by TLC or GC-MS.[4]
-
Cool the reaction mixture, dilute with an organic solvent like diethyl ether, and wash with water.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under vacuum.
-
Purify the residue by column chromatography on silica gel.
Solid-Phase Synthesis Applications
This compound is an excellent reagent for introducing a flexible linker in solid-phase synthesis, particularly for the creation of peptidomimetics and other complex molecules.[4][5]
This protocol describes the immobilization of the carboxylic acid (after deprotection of the tert-butyl ester) onto a Wang resin, followed by further diversification.
Workflow Diagram:
Caption: Solid-phase synthesis workflow using 6-iodohexanoic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Wang resin
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dimethylformamide (DMF)
-
A library of nucleophiles (amines, thiols, etc.)
-
Cleavage cocktail (e.g., 95:2.5:2.5 TFA:water:triisopropylsilane)
Procedure:
-
Deprotection: Dissolve this compound in a 1:1 mixture of DCM and TFA. Stir at room temperature for 1-2 hours until the deprotection is complete (monitor by TLC). Remove the solvent and excess TFA under reduced pressure to obtain 6-iodohexanoic acid.
-
Resin Loading: Swell the Wang resin in DCM. In a separate flask, dissolve 6-iodohexanoic acid (2.0 eq. relative to resin capacity), DCC (2.0 eq.), and a catalytic amount of DMAP in DCM. Add this solution to the swollen resin and agitate at room temperature for 4-6 hours.[6]
-
Washing: Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.
-
Diversification (Split-and-Pool Synthesis):
-
Split the resin into separate reaction vessels.
-
To each vessel, add a solution of a unique nucleophile (e.g., a primary amine) in a suitable solvent (e.g., DMF) with a non-nucleophilic base.
-
Allow the reactions to proceed to completion.
-
Wash the resin in each vessel to remove excess reagents.
-
Pool the resin from all vessels.
-
-
Cleavage: Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the cleaved products by adding cold diethyl ether. Centrifuge and decant the ether. Dry the product under vacuum.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in N- or O-alkylation | Incomplete deprotonation of the nucleophile. Steric hindrance. | Use a stronger base (e.g., NaH for alcohols, Cs₂CO₃ for phenols). Increase reaction temperature and/or time. |
| Di-alkylation of primary amines | Amine is too reactive. | Use a larger excess of the primary amine. Add the alkylating agent slowly at a lower temperature. |
| Low yield in cross-coupling reactions | Catalyst deactivation. Poor solubility of reagents. | Ensure strictly anhydrous and anaerobic conditions. Use a different solvent or co-solvent. Screen different ligands and bases. |
| Incomplete cleavage from solid support | Insufficient cleavage time or cocktail strength. | Increase cleavage time. Use a stronger acid cocktail if the molecule is stable. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of small molecule libraries. Its bifunctional nature, combining a highly reactive alkyl iodide with a robustly protected carboxylic acid, allows for a wide range of synthetic transformations. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this reagent into their workflows for nucleophilic substitutions, cross-coupling reactions, and solid-phase synthesis, ultimately accelerating the discovery of novel bioactive compounds.
References
-
Gál, B., Bucher, C., & Burns, N. Z. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Marine drugs, 14(11), 206. [Link]
-
Bednarz, A., Wezgowiec, J., & Derksen, A. (2020). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Molecules, 25(24), 5948. [Link]
-
Peptideweb. (n.d.). Loading protocols. Peptideweb.com. [Link]
-
Zhang, W., Wang, Y., & Liu, X. (2018). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 140(40), 12343–12347. [Link]
-
Gomes, P., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2736. [Link]
-
Li, G., et al. (2022). N-Alkyl Linkers for DNA-Encoded Chemical Libraries. Bioconjugate Chemistry, 33(4), 548–556. [Link]
-
Vipergen. (n.d.). DNA-Directed Libraries. Vipergen. [Link]
-
ResearchGate. (2002). Immobilization of glyoxylic acid on Wang resin. [Link]
-
Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. [Link]
-
ResearchGate. (2023). DEL linkers: Trends, Applications and Outlooks. [Link]
-
Zabrocki, J., et al. (2010). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.9. [Link]
-
The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (2019). v96p0137-2.jpg. [Link]
-
MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
- Google Patents. (2014). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
-
Chemistry For Everyone. (2025). What Is Solid-Phase Peptide Synthesis?. YouTube. [Link]
-
ResearchGate. (2016). Synthesis of O-ethyl-P-(3,5-di-tert-butyl-4-hydroxybenzyl)-N,N-diethylphosphonamide—the first representative of mixed α-phosphorylated 2,6-Di-tert-butyl-4-methylenecyclohexa-2,5-dienones. [Link]
-
ResearchGate. (2000). Synthesis and structure of 2,4,6-Tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. [Link]
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- 6. peptideweb.com [peptideweb.com]
Application Notes and Protocols for Surface Functionalization with tert-butyl 6-iodohexanoate
Introduction: Engineering Surfaces with Precision
In the realms of biosensors, drug delivery, and cell-surface interaction studies, the ability to precisely control the chemical functionality of a surface is paramount.[1] This guide provides a comprehensive protocol for the functionalization of surfaces using tert-butyl 6-iodohexanoate, a versatile bifunctional molecule. While direct protocols for the iodo-variant are less common, its reactivity is analogous to the more frequently cited tert-butyl 6-bromohexanoate.[2][3] The primary alkyl iodide serves as an excellent substrate for nucleophilic substitution, allowing for covalent attachment to surfaces, while the tert-butyl ester acts as a stable protecting group for a carboxylic acid functionality.[2][4] This protected acid can be later deprotected under acidic conditions to yield a reactive carboxylated surface, ready for subsequent conjugation of biomolecules or other ligands.[1][5]
The protocol detailed herein focuses on the functionalization of gold surfaces through the formation of a self-assembled monolayer (SAM). This approach is widely adopted due to the strong, stable bond formed between sulfur compounds and gold.[1] The process involves a two-step strategy: first, the conversion of the terminal iodide of this compound to a thiol, and second, the formation of the SAM on the gold substrate. A final deprotection step then exposes the carboxylic acid groups, rendering the surface active for a myriad of applications.[1]
Reaction Mechanism and Workflow
The overall strategy for surface functionalization with this compound on a gold substrate is a three-stage process:
-
Thiol Synthesis: The terminal iodine atom is a good leaving group and is displaced by a sulfur nucleophile, typically from potassium thioacetate, via an SN2 reaction. The resulting thioacetate is then hydrolyzed to yield the corresponding thiol, 6-mercaptohexanoic acid tert-butyl ester.[1]
-
Self-Assembled Monolayer (SAM) Formation: The synthesized thiol readily reacts with a clean gold surface, leading to the formation of a stable gold-thiolate bond and the spontaneous organization of the molecules into a densely packed, ordered monolayer.[1]
-
Deprotection of the tert-butyl Ester: The final step involves the acid-catalyzed cleavage of the tert-butyl ester to expose the terminal carboxylic acid groups. This is typically achieved using trifluoroacetic acid (TFA).[1][5]
Visualizing the Workflow
The following diagram illustrates the sequential steps involved in the surface functionalization process.
Caption: Workflow for surface functionalization.
Detailed Experimental Protocols
Part 1: Synthesis of 6-mercaptohexanoic acid tert-butyl ester
This protocol outlines the conversion of this compound to the corresponding thiol.
Materials:
-
This compound
-
Potassium thioacetate
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Thioacetate Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add potassium thioacetate (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude thioacetate intermediate.[1]
-
-
Hydrolysis to Thiol:
-
Dissolve the crude thioacetate in methanol.
-
Add a solution of concentrated HCl in methanol (e.g., 1.25 M) and stir at room temperature for 4 hours.[1]
-
Remove the solvent under reduced pressure to yield the crude 6-mercaptohexanoic acid tert-butyl ester.
-
Purify the product by column chromatography on silica gel.
-
Part 2: Formation of the Self-Assembled Monolayer (SAM)
This protocol details the formation of a SAM of 6-mercaptohexanoic acid tert-butyl ester on a clean gold surface.
Materials:
-
Clean gold substrate
-
6-mercaptohexanoic acid tert-butyl ester
-
200 proof ethanol
-
Deionized water
-
Nitrogen gas
-
Clean glass container with a cap
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate to ensure a pristine surface for SAM formation. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the gold substrate in piranha solution for 5-10 minutes.[1]
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Dry the substrate under a stream of nitrogen gas.[1]
-
-
SAM Formation:
-
Prepare a 1 mM solution of 6-mercaptohexanoic acid tert-butyl ester in 200 proof ethanol.[1]
-
Place the clean, dry gold substrate in a clean glass container.
-
Immediately immerse the substrate in the thiol solution.
-
Seal the container and leave it undisturbed at room temperature for 18-24 hours to allow for the formation of a well-ordered monolayer.[1]
-
-
Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with ethanol to remove any non-specifically adsorbed molecules.[1]
-
Dry the substrate under a stream of nitrogen gas.
-
Part 3: Deprotection of the tert-butyl Ester
This protocol describes the final step to expose the carboxylic acid functionality.
Materials:
-
Substrate with tert-butyl ester terminated SAM
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Place the substrate with the tert-butyl ester terminated SAM in a clean, dry glass container.
-
Prepare a solution of 50% (v/v) TFA in anhydrous DCM.[1]
-
Immerse the substrate in the TFA/DCM solution for 1-2 hours at room temperature.[1]
-
Remove the substrate from the solution and rinse thoroughly with DCM.[1]
-
Rinse the substrate with deionized water.[1]
-
Dry the substrate under a stream of nitrogen gas.[1] The surface is now functionalized with carboxylic acid groups.
Surface Characterization
The success of each functionalization step should be validated using appropriate surface analysis techniques.
| Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To assess surface hydrophobicity/hydrophilicity. | An increase in contact angle after SAM formation (hydrophobic tert-butyl groups) and a decrease after deprotection (hydrophilic carboxylic acid groups).[6] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Detection of S 2p peaks after SAM formation and changes in the C 1s and O 1s spectra after deprotection. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | To identify functional groups on the surface. | Appearance of characteristic C-H stretching vibrations from the alkyl chain after SAM formation and the appearance of a C=O stretching vibration from the carboxylic acid after deprotection. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography. | A smooth, uniform surface after the formation of a well-ordered SAM. |
Applications of the Carboxylic Acid-Terminated Surface
The resulting surface, rich in carboxylic acid groups, is a versatile platform for the covalent immobilization of a wide range of molecules, including:
-
Proteins and Antibodies: For the development of biosensors and immunoassays.[1]
-
Peptides and Nucleic Acids: For studying biological interactions at surfaces.[1]
-
Small Molecules and Drugs: For creating drug delivery systems or high-throughput screening platforms.[1]
The carboxylic acid groups can be activated, for example, using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an active ester that readily reacts with primary amines on the molecule to be immobilized.
Visualizing a Subsequent Application: Antibody Immobilization
Caption: Steps for antibody immobilization.[1]
Troubleshooting and Considerations
-
Incomplete SAM formation: This can be due to a contaminated gold surface or impure thiol. Ensure thorough cleaning of the substrate and purification of the 6-mercaptohexanoic acid tert-butyl ester.
-
Incomplete deprotection: If the surface remains hydrophobic after the deprotection step, the reaction time with TFA may need to be extended, or a fresh TFA/DCM solution should be used.
-
Alternative Deprotection Methods: For substrates sensitive to strong acids like TFA, milder Lewis acids such as Zinc Bromide (ZnBr₂) in DCM could be explored for selective tert-butyl ester cleavage.[5][7]
Conclusion
This guide provides a detailed, step-by-step protocol for the surface functionalization of gold substrates using this compound. By following these procedures, researchers can create well-defined, carboxylic acid-terminated surfaces that serve as a robust platform for a wide array of applications in biotechnology, materials science, and drug development. The principles and techniques described herein are foundational for engineering bioactive and chemically tailored interfaces.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. Retrieved from [Link]
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Molecular Vista. (n.d.). Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization. Retrieved from [Link]
-
PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
-
National Center for Biotechnology Information. (n.d.). Impact of surface chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved from [Link]
Sources
Application Note: Strategic Nucleophilic Substitution on tert-Butyl 6-Iodohexanoate for Advanced Intermediate Synthesis
<__ , and drug development professionals.
Introduction
Tert-butyl 6-iodohexanoate is a highly valuable bifunctional building block in modern organic synthesis. Its structure incorporates a primary alkyl iodide, an excellent leaving group for nucleophilic substitution, and a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid functionality. This unique combination allows for selective modification at the C-6 position without compromising the ester group under a variety of reaction conditions. This application note provides a detailed experimental framework for performing nucleophilic substitution reactions on this compound, with a focus on the S(_N)2 pathway. We will explore the reaction with sodium azide as a representative and synthetically useful transformation, discuss potential side reactions, and provide protocols for reaction monitoring and product characterization.
Mechanistic Considerations: The S(_N)2 Pathway
The reaction of this compound, a primary alkyl halide, with a strong nucleophile predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][2] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the iodine from the backside, leading to the simultaneous displacement of the iodide leaving group.[3][4] The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1]
Key characteristics of the S(_N)2 reaction relevant to this system include:
-
Substrate Structure: Primary alkyl halides, like this compound, are ideal substrates for S(_N)2 reactions due to minimal steric hindrance around the reaction center.[1][5]
-
Nucleophile Strength: Strong nucleophiles are required for an efficient S(_N)2 reaction.[4] The azide ion (N(_3)
) is an excellent nucleophile for this purpose.[6][7] -
Leaving Group Ability: Iodide is an excellent leaving group, facilitating the substitution reaction.
-
Solvent Effects: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are typically employed to solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively free to attack the substrate.[7]
Experimental Section
Materials and Reagents
-
This compound (CAS 67899-04-1)[8]
-
Sodium azide (NaN(_3))
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et(_2)O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
Protocol 1: Synthesis of tert-Butyl 6-azidohexanoate
This protocol details the nucleophilic substitution of the iodide in this compound with an azide group, a versatile functional group that can be further transformed, for instance, by reduction to an amine or through "click" chemistry.[9]
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous DMF to a concentration of approximately 0.5 M.
-
Add sodium azide (1.5 eq) to the stirred solution.
Reaction Execution and Monitoring:
-
Stir the reaction mixture at 60-70 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[10][11] The reaction is typically complete within 4-6 hours.
Work-up and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude tert-butyl 6-azidohexanoate by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Value |
| Substrate | This compound |
| Nucleophile | Sodium Azide |
| Solvent | Anhydrous DMF |
| Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Expected Product | tert-Butyl 6-azidohexanoate |
| Typical Yield | >90% |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of tert-butyl 6-azidohexanoate.
Discussion: Causality and Self-Validation
The choice of experimental parameters is critical for ensuring a high yield of the desired substitution product while minimizing side reactions.
-
Choice of Nucleophile and Solvent: Sodium azide is a potent nucleophile, and its solubility in DMF facilitates a homogenous reaction mixture, increasing the reaction rate.[7] DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion highly reactive.
-
Temperature Control: While heating accelerates the S(_N)2 reaction, excessive temperatures can promote the competing elimination (E2) reaction, especially with stronger, more sterically hindered bases.[12] For a primary iodide with azide, S(_N)2 is highly favored, but temperature control remains good practice.
-
Reaction Monitoring: TLC and GC-MS are essential for self-validation.[13] TLC allows for a quick qualitative assessment of the reaction's progress by comparing the disappearance of the starting material spot with the appearance of the product spot. GC-MS provides more definitive evidence of product formation and can detect the presence of byproducts.[14]
-
Work-up Procedure: The aqueous work-up is designed to remove the DMF solvent and any remaining inorganic salts. Washing with brine helps to remove residual water from the organic layer.
-
Purification: Column chromatography is a standard and effective method for isolating the pure product from any unreacted starting material or minor byproducts.
Competing Reactions: The E2 Elimination Pathway
While the S(N)2 reaction is dominant for primary alkyl halides with good nucleophiles, the possibility of a bimolecular elimination (E2) reaction should always be considered.[15] This is particularly true when using a strong, sterically hindered base.[16] In the context of this compound, an E2 reaction would involve the abstraction of a proton from the carbon adjacent to the iodide-bearing carbon (the β-carbon), leading to the formation of an alkene.
Although azide is a weak base, using a stronger, bulkier base like potassium tert-butoxide would significantly favor the E2 pathway.[17]
Caption: Competition between S(_N)2 and E2 pathways.
The Role of the Tert-Butyl Ester
The tert-butyl ester is a key feature of the substrate, acting as a protecting group for the carboxylic acid. It is stable to the neutral or slightly basic conditions of many S(N)2 reactions.[18] This allows for extensive modification of the alkyl chain. The ester can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the corresponding carboxylic acid.[19] This orthogonality is a cornerstone of its utility in multi-step synthesis.
Conclusion
This compound is a versatile substrate for nucleophilic substitution reactions, primarily proceeding through an S(_N)2 mechanism. By carefully selecting the nucleophile, solvent, and reaction temperature, a wide range of functional groups can be introduced at the 6-position with high efficiency. Understanding the potential for competing elimination reactions and the stability of the tert-butyl ester group is crucial for the successful application of this building block in the synthesis of complex target molecules for research, and drug development.
References
-
Stack Exchange. (2015, December 17). By which mechanism would azide react with alcohols or alkyl halides? Chemistry Stack Exchange. Retrieved from [Link]
-
Chegg. (2023, March 25). Solved Mechanism of azide synthesis: Step 1: Nucleophilic. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Kim, J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]
-
Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. Retrieved from [Link]
- Google Patents. (n.d.). WO2007082890A1 - SELECTIVE ENZYMATIC HYDROLYSIS OF C-TERMINAL tert-BUTYL ESTERS OF PEPTIDES.
-
Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 29). Reactions of Azides. Master Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]
-
IOC Tutors. (2022, May 15). E2 - Elimination Reactions (IOC 11) [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chad's Prep. (n.d.). Introduction to SN2 Reactions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Shimadzu. (2012, June). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Learn With Mayya. (2025, November 12). E1/E2 Complete Guide to Elimination Reactions With Examples, Mechanisms and Products [Video]. YouTube. Retrieved from [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5017-5026. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. Retrieved from [Link]
-
Memorial University. (n.d.). Elimination Reactions. CHEMISTRY 1000. Retrieved from [Link]
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The Strategic Application of tert-Butyl 6-Iodohexanoate in the Synthesis of Advanced Fluorescent Probes and Bioconjugates
Introduction: Bridging Fluorophores and Biomolecules with a Versatile Linker
In the intricate landscape of modern biological research and drug development, fluorescent probes and their bioconjugates are indispensable tools for visualizing, tracking, and quantifying molecular events in real-time. The design of these sophisticated molecular reporters hinges on the careful selection of a fluorophore, a biomolecule-targeting moiety, and a linker that bridges the two. tert-Butyl 6-iodohexanoate has emerged as a strategically important building block in this field, offering a versatile platform for the synthesis of carboxy-functionalized fluorescent dyes. Its unique bifunctional nature—a reactive alkyl iodide at one end and a protected carboxylic acid at the other—allows for a sequential and controlled approach to the construction of complex fluorescent probes.
This technical guide provides an in-depth exploration of the application of this compound in the preparation of fluorescent dyes and their subsequent conjugation to biomolecules. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical considerations for successful synthesis and application.
The Rationale for a Protected Linker Strategy
The use of a protected linker like this compound is a cornerstone of modern bioconjugation chemistry. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which is often incompatible with the conditions required for attaching the linker to the fluorophore. Once the linker is installed, the tert-butyl group can be selectively removed under acidic conditions to reveal the carboxylic acid, which is then available for conjugation to biomolecules via standard amide bond formation chemistries. This stepwise approach provides a high degree of control over the synthesis and minimizes the potential for unwanted side reactions.
Part 1: Synthesis of a Carboxy-Functionalized Fluorescent Dye
The first phase in the utilization of this compound is its attachment to a suitable fluorescent scaffold. The choice of reaction conditions will depend on the specific nucleophilic sites available on the fluorophore. Here, we present a generalized protocol for the alkylation of a phenolic hydroxyl group, a common feature in many popular dye classes such as coumarins and fluoresceins.
Protocol 1: O-Alkylation of a Hydroxy-Substituted Fluorophore
This protocol describes the synthesis of a tert-butyl ester-functionalized fluorescent dye via the Williamson ether synthesis.
Materials:
-
Hydroxy-substituted fluorophore (e.g., 7-hydroxycoumarin)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hydroxy-substituted fluorophore (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reactants. The volume should be sufficient to ensure good stirring.
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate to yield the pure tert-butyl ester-functionalized fluorophore.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and reagents is crucial to prevent the hydrolysis of the tert-butyl ester and to ensure the efficiency of the base.
-
Base: Potassium carbonate is a mild base suitable for deprotonating the phenolic hydroxyl group without promoting side reactions. An excess is used to drive the reaction to completion.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the ions involved and facilitates the Sₙ2 reaction.
-
Monitoring: TLC is an essential tool for monitoring the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
Part 2: Deprotection of the tert-Butyl Ester
The second critical step is the selective cleavage of the tert-butyl ester to unmask the carboxylic acid, rendering the fluorescent dye ready for bioconjugation. This is typically achieved under acidic conditions.
Protocol 2: Acid-Catalyzed Deprotection of the tert-Butyl Ester
This protocol describes the standard method for the cleavage of a tert-butyl ester using trifluoroacetic acid (TFA).
Materials:
-
tert-Butyl ester-functionalized fluorophore
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester-functionalized fluorophore in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically a 1:1 ratio with DCM, but can be adjusted based on substrate stability) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Removal of Volatiles: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
Purification: The resulting carboxylic acid-functionalized dye can often be used directly in the next step or purified further by recrystallization or chromatography if necessary.
Trustworthiness and Self-Validation:
-
Reaction Monitoring: Careful monitoring of the reaction is essential. Incomplete deprotection will result in a mixture of starting material and product, complicating subsequent conjugation reactions. Over-exposure to strong acid can lead to degradation of some sensitive fluorophores.
-
Purity Assessment: The purity of the final carboxy-functionalized dye should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry before proceeding to bioconjugation.
Part 3: Bioconjugation to Amine-Containing Biomolecules
The newly synthesized carboxy-functionalized fluorescent dye can now be conjugated to a variety of biomolecules, most commonly to primary amines on proteins and peptides, through the formation of a stable amide bond.
Protocol 3: Amide Bond Formation via NHS-Ester Activation
This protocol describes a common two-step procedure for bioconjugation: activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, followed by reaction with the biomolecule.
Materials:
-
Carboxy-functionalized fluorescent dye
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMF or DMSO
-
Biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4-8.5)
-
Size-exclusion chromatography column or dialysis membrane for purification
Procedure:
-
Activation of the Dye:
-
In a small, dry vial, dissolve the carboxy-functionalized dye (1.0 eq), NHS (1.2 eq), and DCC or EDC (1.2 eq) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-ester activated dye.
-
-
Conjugation to the Biomolecule:
-
Add the activated dye solution dropwise to the biomolecule solution while gently stirring. The molar ratio of dye to biomolecule will need to be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C.
-
-
Purification of the Conjugate:
-
Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the degree of labeling (DOL) of the fluorescent conjugate using UV-Vis spectroscopy.
-
Expertise and Experience in Practice:
-
Buffer Choice: The conjugation reaction should be performed in an amine-free buffer at a slightly alkaline pH (7.4-8.5) to ensure that the primary amines on the biomolecule are deprotonated and nucleophilic.
-
Optimization of DOL: The degree of labeling is a critical parameter that can affect the function of the biomolecule and the fluorescence properties of the conjugate. It is important to optimize the molar ratio of the activated dye to the biomolecule to achieve the desired DOL.
-
Stability of the Activated Dye: NHS-esters are susceptible to hydrolysis, especially in aqueous solutions. Therefore, the activated dye should be used immediately after its preparation.
Data Presentation and Visualization
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉IO₂ |
| Molecular Weight | 298.16 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Experimental Workflow Diagram
Caption: A streamlined workflow for the preparation of fluorescent bioconjugates.
Reaction Mechanism Diagram
Caption: Key reaction mechanisms in the synthesis of carboxy-functionalized dyes.
Conclusion: A Versatile Tool for Fluorescent Probe Development
This compound stands out as a highly effective and versatile reagent for the synthesis of carboxy-functionalized fluorescent dyes and their subsequent bioconjugates. The strategic use of the tert-butyl ester protecting group allows for a clean and controlled introduction of a carboxylic acid-terminated linker to a wide variety of fluorophore scaffolds. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the power of this valuable building block in the creation of novel fluorescent probes for a myriad of applications in the life sciences. The ability to tailor the properties of fluorescent dyes through the introduction of functional linkers is a key driver of innovation in molecular imaging and diagnostics, and this compound is a prime example of a reagent that facilitates this crucial aspect of probe design.
References
- Williamson Ether Synthesis: For a general overview of the Williamson ether synthesis, a foundational reaction in organic chemistry, refer to standard organic chemistry textbooks such as "Organic Chemistry" by Paula Yurkanis Bruice or visit the Wikipedia page on the topic.
- tert-Butyl Ester Deprotection: A comprehensive review of protecting groups in organic synthesis, including the cleavage of tert-butyl esters, can be found in "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts.
- Amide Bond Formation in Bioconjugation: For detailed protocols and strategies for bioconjugation, "Bioconjugate Techniques" by Greg T.
- Fluorescent Probes for Biological Applications: A broad overview of the design and application of fluorescent probes can be found in "Molecular Probes Handbook" by Thermo Fisher Scientific, which is a comprehensive guide to fluorescent labeling and detection. (Available online at the Thermo Fisher Scientific website).
Troubleshooting & Optimization
troubleshooting low yield in tert-butyl 6-iodohexanoate synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting low yields in the synthesis of tert-butyl 6-iodohexanoate. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, delving into the causality behind experimental choices to empower you to diagnose and resolve issues effectively.
Introduction: The Synthetic Challenge
This compound is a valuable bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise molecular architecture is paramount. Its synthesis is typically a two-stage process: first, the esterification of 6-bromohexanoic acid to form tert-butyl 6-bromohexanoate, followed by a halide exchange via the Finkelstein reaction to yield the final iodide product. While seemingly straightforward, each step presents unique challenges that can lead to diminished yields. This guide provides a structured, question-and-answer approach to navigate these complexities.
Troubleshooting & FAQs: A Scientist-to-Scientist Guide
This section is designed to directly address the common pitfalls encountered during the synthesis. We have organized the issues by reaction stage for clarity.
Part A: Issues in Esterification (Synthesis of tert-Butyl 6-bromohexanoate)
The formation of the tert-butyl ester is critical, as impurities or unreacted starting material from this stage will complicate subsequent steps. The tert-butyl group is an important protecting group for carboxylic acids due to its stability against nucleophiles and the ease of its removal under acidic conditions.[1]
Question 1: My esterification yield is consistently low. What are the primary causes?
Answer: Low yield in this step typically stems from three sources: incomplete reaction, product hydrolysis during workup, or competing side reactions.
-
Incomplete Reaction: The esterification of a carboxylic acid with a sterically hindered alcohol like tert-butanol is an equilibrium-limited process.[2] To achieve high conversion, the equilibrium must be actively shifted towards the product.
-
Product Hydrolysis: Tert-butyl esters are notoriously sensitive to acid.[3] If the aqueous workup is not carefully controlled, the acidic conditions used to catalyze the reaction can easily hydrolyze the product back to the starting carboxylic acid.[3]
-
Side Reactions: At elevated temperatures, the acidic catalyst can promote the elimination of water from tert-butanol to form isobutylene gas, which escapes the reaction mixture and reduces the effective concentration of the alcohol.
Question 2: I'm seeing a significant amount of unreacted 6-bromohexanoic acid by TLC and NMR. How can I drive the reaction to completion?
Answer: To overcome the equilibrium, you must remove the water byproduct as it forms and ensure your catalytic system is efficient.
-
Water Removal: The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene.[2] This physically removes water from the reaction, driving it to completion according to Le Châtelier's principle.
-
Catalyst Choice: While traditional mineral acids work, modern catalytic methods can be more efficient and scalable.
-
Strong Acid Ion-Exchange Resin (e.g., Amberlyst-15): This heterogeneous catalyst is easily filtered off, simplifying the workup and reducing corrosive waste.[2]
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): Using a catalytic amount (1-5 mol%) of this strong Brønsted acid in tert-butyl acetate as both reactant and solvent can lead to high yields at moderate temperatures (e.g., 60°C).[1][2] This method often avoids the need for a Dean-Stark trap.[2]
-
-
Stoichiometry: Use a slight excess of the tert-butyl source (e.g., 1.5-2.0 equivalents of tert-butanol) to favor product formation.[2]
Question 3: My crude NMR looks good, but I lose significant mass after aqueous workup and purification. I suspect ester hydrolysis. How can I prevent this?
Answer: This is a very common issue. Preventing hydrolysis of the acid-sensitive tert-butyl ester requires careful pH control during the workup.[3]
-
Neutralize First: Before any aqueous wash, cool the reaction mixture to room temperature and quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3] Add it cautiously until all gas evolution (CO₂) ceases. This neutralizes the strong acid catalyst.
-
Use Mild Base for Washes: Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine.[2] Avoid using strong bases like NaOH or KOH, as they can promote saponification (base-catalyzed hydrolysis).
-
Maintain Low Temperatures: Perform all extractions and washes at room temperature or below to minimize the rate of any potential hydrolysis.[3]
Part B: Issues in the Finkelstein Reaction (Bromo- to Iodo- Conversion)
The Finkelstein reaction is a classic Sₙ2 substitution that exchanges a halide.[4] Its success hinges on driving the reaction equilibrium by precipitating the insoluble sodium salt byproduct.[4][5]
Question 4: My conversion from tert-butyl 6-bromohexanoate to the iodo- product is incomplete. What's going wrong?
Answer: An incomplete Finkelstein reaction is almost always traced back to issues with the solvent, reagents, or temperature. The reaction is an equilibrium process, and its driving force is the precipitation of sodium bromide (NaBr) from the acetone solvent.[4][5]
-
Solvent Purity (Anhydrous Conditions): The single most critical factor is the absence of water. Acetone must be scrupulously dry. Sodium iodide (NaI) is soluble in acetone, while sodium bromide (NaBr) and sodium chloride (NaCl) are not.[4][6] If water is present, it will dissolve the NaBr byproduct, preventing its precipitation and thereby halting the forward reaction.
-
Reagent Quality: Use freshly opened or properly stored anhydrous sodium iodide. NaI is hygroscopic and can absorb atmospheric moisture.
-
Reaction Temperature: The reaction is typically run at reflux in acetone. Ensure the temperature is sufficient to promote the substitution reaction but not so high as to cause significant solvent loss or side reactions.
-
Stoichiometry: Use a molar excess of sodium iodide (typically 1.5 to 3 equivalents) to push the equilibrium towards the product.
Question 5: My NaBr salt is not precipitating, even after several hours at reflux. Why?
Answer: This is a clear indication that your acetone is not dry. Even small amounts of water will keep the NaBr in solution, preventing the equilibrium from shifting to the right.[4]
-
Troubleshooting Step: If possible, add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge residual water. For future attempts, ensure you are using freshly opened anhydrous acetone or acetone that has been properly dried over a suitable drying agent (e.g., anhydrous calcium sulfate) and distilled.
Question 6: I'm observing a new, less polar spot on my TLC plate that is not my starting material or product. What could this byproduct be?
Answer: The most likely byproduct is tert-butyl hex-5-enoate, the result of an E2 elimination reaction competing with the desired Sₙ2 substitution.[7]
-
Causality: The iodide ion (I⁻) is a good nucleophile but also a weak base. However, if the reaction is run at excessively high temperatures or for prolonged periods, it can act as a base to deprotonate the carbon adjacent to the bromide, leading to elimination.[7]
-
Mitigation Strategies:
-
Control Temperature: Do not overheat the reaction. Refluxing gently in acetone is usually sufficient.
-
Optimize Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid prolonged heating that could favor elimination.[7]
-
Data & Protocols for Success
Quantitative Troubleshooting Summaries
The tables below summarize key parameters and their impact on reaction outcomes.
Table 1: Troubleshooting Low Yield in Esterification
| Symptom | Probable Cause | Recommended Action |
|---|---|---|
| High % of unreacted carboxylic acid | Incomplete reaction (Equilibrium not shifted) | Use a Dean-Stark trap to remove water; Increase catalyst loading; Use excess tert-butanol.[2] |
| Product visible in crude, lost after workup | Acid-catalyzed hydrolysis | Quench reaction with sat. NaHCO₃ before water wash; Keep workup cold.[3] |
| Low mass balance, pressure buildup | Formation of isobutylene gas | Maintain moderate reaction temperature; Consider a milder catalyst system (e.g., Tf₂NH).[1] |
Table 2: Troubleshooting the Finkelstein Reaction
| Symptom | Probable Cause | Recommended Action |
|---|---|---|
| Incomplete conversion to iodide | Equilibrium not shifted to products | Ensure strictly anhydrous acetone and NaI; Use molar excess of NaI (1.5-3 eq.).[4] |
| No precipitation of NaBr salt | Water present in the solvent | Use freshly opened anhydrous acetone or dry it over molecular sieves. |
| Formation of non-polar byproduct | E2 Elimination | Avoid excessive heating; Monitor reaction to prevent unnecessarily long reaction times.[7] |
| Starting material is unreactive | Poor quality starting bromide | Ensure the tert-butyl 6-bromohexanoate is pure and free of acidic impurities.[8] |
Visualized Workflows and Logic
Visualizing the process can aid in understanding the sequence of operations and troubleshooting logic.
Caption: Overall synthetic workflow for this compound.
Sources
- 1. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. byjus.com [byjus.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Tert-butyl 6-iodohexanoate Coupling
Welcome to the technical support center for coupling reactions involving tert-butyl 6-iodohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during synthesis. As a key building block in medicinal chemistry, particularly for constructing linkers in targeted therapies like Proteolysis Targeting Chimeras (PROTACs), robust and optimized coupling protocols are essential.[1][2] This resource provides field-proven insights into the most common coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to this primary alkyl iodide.
Frequently Asked Questions (FAQs)
Q1: I am planning a coupling reaction with this compound. Which type of coupling should I choose?
A1: The choice of coupling reaction depends entirely on the type of bond you intend to form:
-
For Carbon-Carbon (C-C) bonds (sp³-sp² or sp³-sp³): The Suzuki-Miyaura coupling is an excellent choice for reacting this compound with aryl, vinyl, or alkyl boronic acids or esters. It is well-regarded for its functional group tolerance and the relative stability and low toxicity of the boronate reagents.[3][4][5]
-
For Carbon-Nitrogen (C-N) bonds: The Buchwald-Hartwig amination is the premier method for coupling with primary or secondary amines, anilines, and other nitrogen nucleophiles.[6] This reaction is fundamental in the synthesis of many pharmaceuticals.
-
For Carbon-Carbon (C-C) bonds (sp³-sp): The Sonogashira coupling is used to couple with terminal alkynes. Traditional Sonogashira reactions are challenging for unactivated alkyl halides due to slow oxidative addition and competing side reactions.[7][8] However, newer methods using copper or nickel catalysts have shown promise.[7][8][9]
Q2: What are the main challenges when using a primary alkyl iodide like this compound in palladium-catalyzed cross-coupling reactions?
A2: Unactivated primary alkyl halides present two primary challenges compared to their aryl or vinyl counterparts:
-
Slow Oxidative Addition: The oxidative addition of a Pd(0) catalyst to the C(sp³)-I bond is often sluggish. This can be a rate-limiting step and requires a highly active catalyst system.[3]
-
β-Hydride Elimination: Once the alkylpalladium intermediate is formed, it can undergo β-hydride elimination, especially at higher temperatures. This side reaction leads to the formation of an alkene byproduct (tert-butyl hex-5-enoate) and a palladium hydride species, which can result in hydrodehalogenation of the starting material.[3][6] The choice of ligand is critical to favor reductive elimination over β-hydride elimination.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound has stalled or resulted in a very low yield. What should I investigate first?
A: Low conversion is the most common issue. A systematic approach is crucial for diagnosis.
Caption: Troubleshooting workflow for low reaction yield.
-
Reagent and Setup Integrity:
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. Ensure your reaction flask was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[10]
-
Solvent and Reagent Purity: Moisture can deactivate the catalyst and hydrolyze organometallic reagents. Use anhydrous solvents, and ensure your base and coupling partners are pure and dry.[10]
-
-
Catalyst Activity and Choice:
-
The Problem: The most critical factor is the generation and stability of the active Pd(0) species.[11] Using Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(ligand)₂ requires an initial reduction step to Pd(0), which can be inefficient.[10][12][13]
-
The Solution:
-
Use a Modern Precatalyst: Palladacycle precatalysts (e.g., G3-type Buchwald precatalysts) are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base.[11] This avoids issues with in-situ reduction.
-
Ligand Selection is Key: For coupling with primary alkyl halides, sterically hindered and electron-rich phosphine ligands are essential. They promote the desired oxidative addition and reductive elimination steps while suppressing β-hydride elimination.
-
-
| Reaction Type | Recommended Ligands | Rationale |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Bulky biaryl phosphines stabilize the catalyst and promote reductive elimination.[14] |
| Buchwald-Hartwig | BrettPhos, tBuXPhos | BrettPhos is particularly effective for mono-arylation of primary amines and tolerates various functional groups.[12][14] |
| Sonogashira | Pincer Ligands (with Ni/Cu) | For alkyl halides, nickel or copper-based systems with specific pincer ligands often outperform traditional Pd/Cu catalysts.[9] |
-
Base Selection:
-
The Problem: The base plays a crucial role in the catalytic cycle, often in the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step.[5][15] An inappropriate base can lead to poor reactivity or substrate degradation.
-
The Solution:
-
For Suzuki-Miyaura: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective, particularly when using alkylboron reagents.[16][17]
-
For Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be superior.[12][18] The choice of base can be solvent-dependent.[15]
-
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction mixture. How can I identify and mitigate them?
A: The structure of your side products provides valuable clues about the problematic reaction pathway.
| Observed Side Product | Likely Cause | Mechanism | Proposed Solution |
| Hex-5-enoic acid tert-butyl ester | β-Hydride Elimination | The alkylpalladium intermediate eliminates a β-hydrogen, forming an alkene and a Pd-H species. | Use a more sterically hindered ligand (e.g., XPhos instead of a simpler phosphine). Lower the reaction temperature if possible. |
| Hexanoic acid tert-butyl ester | Hydrodehalogenation | The Pd-H species formed from β-hydride elimination or reaction with trace water/base can reduce the starting alkyl iodide. | Ensure strictly anhydrous conditions. Use a ligand that disfavors β-hydride elimination. |
| Homocoupling of Boronic Acid (Ar-Ar) | Premature Transmetalation/Oxidative Coupling | Can occur at high temperatures or if the Pd(0) catalyst is not effectively consumed by the alkyl iodide. | Ensure a proper Pd:ligand ratio. Lower the reaction temperature. Use a more active catalyst system to promote the desired cross-coupling. |
digraph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Pd0 [label="LₙPd(0)"]; OA_Complex [label="R-Pd(II)-I(L)ₙ"]; TM_Complex [label="R-Pd(II)-Nu(L)ₙ"]; Product [label="R-Nu", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Side Reactions Beta_Hydride [label="β-Hydride\nElimination", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrodehalogenation [label="Hydrodehalogenation\n(R-H)", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Inactive_Pd [label="Inactive Pd Species", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; // Main Cycle Pd0 -> OA_Complex [label=" Oxidative Addition\n (R-I)"]; OA_Complex -> TM_Complex [label=" Transmetalation (Suzuki) or\n Amine Coordination/Deprotonation (B-H)"]; TM_Complex -> Product [label=" Reductive\n Elimination"]; Product -> Pd0 [style=invis]; // for layout TM_Complex -> Pd0 [label=" "]; // Side Pathways OA_Complex -> Beta_Hydride [color="#EA4335", style=dashed, label=" High Temp/\n Poor Ligand"]; Beta_Hydride -> Hydrodehalogenation [color="#EA4335", style=dashed]; Pd0 -> Inactive_Pd [color="#EA4335", style=dashed, label=" O₂/H₂O"];
}
Caption: Generalized catalytic cycle with common side reactions.
Experimental Protocols: Starting Points for Optimization
These protocols provide robust starting conditions that should be optimized for your specific coupling partner.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for coupling this compound with an arylboronic acid.
-
Setup: To a flame-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium precatalyst/ligand system (e.g., SPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 equiv.) followed by anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a primary amine.
-
Setup: In a glovebox, add NaOtBu (1.5 equiv.) and the palladium precatalyst/ligand system (e.g., BrettPhos Pd G3, 2 mol%) to an oven-dried vial.
-
Reagent Addition: Add the primary amine (1.2 equiv.), this compound (1.0 equiv.), and anhydrous, degassed solvent (e.g., toluene or CPME).
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- ACS Publications. (2023, February 8). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- PubMed Central (PMC). (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- ResearchGate. (n.d.). Aryl radical enabled Sonogashira coupling of alkyl iodides.
- Hu, X. et al. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- New Journal of Chemistry (RSC Publishing). (n.d.). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes.
- ResearchGate. (n.d.). (A) Sonogashira coupling; (B) photoinduced coupling of alkyl iodides via Cu-terpyridine acetylides.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
- PubMed Central (PMC). (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.
- University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ResearchGate. (n.d.). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides.
- PubMed Central (PMC). (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- BenchChem. (n.d.). Application Notes and Protocols for Scalable Synthesis of Tert-butyl 6-bromohexanoate.
- ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
- ResearchGate. (n.d.). Table 1 Optimization of the reaction conditions for Suzuki coupling....
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction.
- Organic Chemistry Frontiers (RSC Publishing). (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- BenchChem. (n.d.). Application Notes and Protocols for Alkylation Reactions with Tert-butyl 6-bromohexanoate.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions of Tert-butyl 6-bromohexanoate.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- ResearchGate. (n.d.). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of Tert-butyl 6-bromohexanoate with Primary and Secondary Amines.
- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity of Tert-butyl 6-bromohexanoate with Nucleophiles.
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- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of tert-Butyl 6-Iodohexanoate
Welcome to the technical support center for tert-butyl 6-iodohexanoate. This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered during and after its synthesis. We provide in-depth, field-proven troubleshooting advice and detailed protocols to ensure you achieve the highest possible purity for this critical reagent.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a distinct pink, brown, or purple tint. What causes this discoloration, and how can it be removed?
A1: This coloration is almost certainly due to the presence of molecular iodine (I₂). Alkyl iodides can be sensitive to light and trace acids, leading to slow decomposition and the release of free iodine.[1] This is a common issue but is fortunately simple to resolve.
The most effective method is to wash the crude product during aqueous workup with a solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate quantitatively reduces iodine to colorless iodide ions (I⁻), which are soluble in the aqueous phase and are thus easily removed.
-
Causality: The reaction is: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq). The resulting iodide and tetrathionate salts are water-soluble and are partitioned into the aqueous layer, leaving the organic layer colorless.
Q2: After synthesis, my ¹H NMR spectrum shows a broad singlet above δ 10 ppm, and the characteristic tert-butyl singlet at ~δ 1.4 ppm is diminished. What impurity does this indicate?
A2: These spectral features strongly suggest the presence of 6-iodohexanoic acid. The broad singlet above δ 10 ppm is characteristic of a carboxylic acid proton. Its presence indicates that the tert-butyl ester group has been partially or fully hydrolyzed.[2] This can occur if the reaction was exposed to strong acidic conditions, or during an aqueous workup with acid, particularly at elevated temperatures.[2][3]
Q3: How can I efficiently remove acidic impurities, such as unreacted 6-iodohexanoic acid or its bromo-analog precursor, from my crude product?
A3: The most direct and efficient method is a liquid-liquid extraction using a mild aqueous base.[2][4] By washing your crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), you can selectively deprotonate the acidic impurity.
-
Expertise & Experience: The resulting carboxylate salt (e.g., 6-iodohexanoate sodium salt) is ionic and therefore highly soluble in the aqueous phase, while the neutral ester product remains in the organic layer.[4][5] This allows for a clean separation using a separatory funnel. It is crucial to use a mild base like bicarbonate to avoid potential hydrolysis of the desired tert-butyl ester product, which can occur with stronger bases like sodium hydroxide.[3]
Q4: What is the most robust and generally applicable method for purifying this compound to >98% purity for demanding applications?
A4: For achieving high purity, flash column chromatography on silica gel is the gold standard.[1][6] This technique separates compounds based on their differential polarity. This compound is a moderately non-polar compound. Potential impurities like the corresponding carboxylic acid are significantly more polar, while byproducts like elimination products (alkenes) are slightly less polar. This difference in polarity allows for excellent separation.
-
Authoritative Grounding: A typical eluent system would be a gradient of ethyl acetate in hexanes (or heptane).[7][8] You would start with a very low polarity mixture (e.g., 2-5% ethyl acetate in hexanes) to elute non-polar byproducts, then gradually increase the polarity to elute your desired product, leaving the highly polar impurities strongly adsorbed to the silica at the top of the column.[6]
Troubleshooting Guide: Common Purification Issues
This table summarizes common problems, their probable causes, and the recommended solutions based on our extensive experience.
| Problem Observed | Likely Cause(s) | Recommended Solution & Scientific Rationale |
| Persistent pink/brown color in the final product | Incomplete removal of elemental iodine (I₂) during workup. | Solution: Wash the organic solution with saturated aqueous sodium thiosulfate until the color disappears. Rationale: Thiosulfate reduces I₂ to colorless, water-soluble I⁻ ions.[9] |
| Product fractions from column are contaminated with a more polar spot (by TLC) | 1. Mobile phase polarity was too high from the start. 2. Column was overloaded with crude material. | Solution: 1. Start elution with a lower polarity mobile phase (e.g., 1-2% EtOAc in hexanes) and increase the polarity gradually.[6] 2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). Rationale: A shallow polarity gradient ensures better resolution between compounds with similar Rf values. |
| Low overall yield after purification | 1. Product is unstable on silica gel over long periods. 2. Product was lost during aqueous washes due to emulsion formation. | Solution: 1. Use a faster flow rate ("flash" chromatography) and avoid leaving the compound on the column for extended periods. If acid sensitivity is suspected, the eluent can be neutralized with ~1% triethylamine.[8] 2. To break emulsions, add brine (saturated aqueous NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase.[4] |
| Presence of tert-butyl alcohol in the purified product | Hydrolysis of the ester group by acidic reagents or acidic silica gel. | Solution: Ensure all workup steps are neutral or mildly basic. For chromatography, use pre-neutralized silica gel or add a small amount of a non-nucleophilic base like triethylamine to the eluent.[8] Rationale: The tert-butyl ester is labile to acid due to the formation of the stable tert-butyl carbocation.[3] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Crude this compound
This protocol is designed to remove acidic impurities and discoloration from a crude reaction mixture prior to final purification.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, ~10 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
Bicarbonate Wash (Removes Acid): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel, and invert it gently several times, venting frequently to release any CO₂ gas that evolves. Drain the lower aqueous layer. Repeat this wash one more time.[2]
-
Thiosulfate Wash (Removes Iodine): Add an equal volume of 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) solution. Shake and drain as before. Repeat until the organic layer is colorless.
-
Brine Wash (Removes Water): Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to break any minor emulsions and begins the drying process.[4]
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, washed product.
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Technical Support Center: Preventing Degradation of tert-Butyl 6-iodohexanoate During Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of tert-butyl 6-iodohexanoate. As a bifunctional molecule containing both a primary alkyl iodide and an acid-labile tert-butyl ester, this reagent is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice and validated protocols to mitigate these risks.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles behind the degradation of this compound.
Q1: I just received my bottle of this compound and it has a distinct yellow or brown tint. Is it contaminated?
A1: A yellow or brown color is the most common visual indicator of degradation. This is caused by the formation of elemental iodine (I₂). The carbon-iodine (C-I) bond in the molecule is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage when exposed to light or heat.[1] This cleavage generates iodine radicals, which then combine to form colored I₂. While minor discoloration may be tolerated in some robust applications, for experiments where stoichiometry is critical, the compound should be purified before use.[1]
Q2: What are the primary chemical pathways that lead to the degradation of this compound during storage?
A2: There are two main degradation pathways dictated by the compound's structure:
-
C-I Bond Cleavage: As mentioned, the alkyl iodide moiety is sensitive to both light (photolytic cleavage) and heat (thermal cleavage). This radical-mediated process is the primary source of discoloration.
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester group is highly stable under basic and neutral conditions but is readily cleaved by acid.[2][3] This reaction, accelerated by the presence of moisture, proceeds via the formation of a stable tert-butyl cation to yield 6-iodohexanoic acid and isobutylene.[2][4] Contamination with acidic impurities or exposure to atmospheric moisture can initiate this process.
Q3: How can these degradation products affect my experimental results?
A3: The presence of degradation products can have significant consequences:
-
Elemental Iodine (I₂): Can interfere with reactions by quenching catalysts, reacting with sensitive functional groups, or initiating unwanted side reactions. Its presence also means the molar quantity of the active alkyl iodide is lower than calculated from the mass.
-
6-Iodohexanoic Acid: The presence of this acidic impurity can alter reaction pH, catalyze the further degradation of the tert-butyl ester, and complicate purification by introducing a new, more polar species into the reaction mixture.
Q4: Some suppliers mention the product is "stabilized with Copper chip." What is the purpose of this?
A4: The addition of a metallic stabilizer, such as a copper chip or wire, is a standard and highly effective method for preserving alkyl iodides.[1][5] Any elemental iodine (I₂) that forms via degradation will react with the copper surface to form copper(I) iodide, a stable salt. This process effectively scavenges the free iodine, preventing it from catalyzing further decomposition and removing the discoloration.[6]
Part 2: Visualizing Degradation & Prevention
Understanding the chemical transformations and the preventative workflow is crucial for maintaining compound integrity.
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for the proper storage of this compound.
Part 3: Troubleshooting Guide
This table provides a quick reference for identifying and resolving common issues related to compound degradation.
| Observed Problem | Probable Cause | Recommended Action |
| Compound develops a yellow to brown color over time. | Photolytic or thermal decomposition leading to the formation of elemental iodine (I₂).[1] | Store in an amber vial or foil-wrapped container in a freezer. If already discolored, purify using Protocol 2 before use. Ensure a copper stabilizer is present for long-term storage.[1][6] |
| Low or inconsistent yields in nucleophilic substitution reactions. | The actual concentration of the active alkyl iodide is lower than calculated due to degradation. | Re-quantify the starting material after purification. Use a freshly purified batch for all sensitive reactions. |
| Formation of an unexpected acidic byproduct in the reaction mixture. | Hydrolysis of the tert-butyl ester to 6-iodohexanoic acid, likely due to moisture contamination during storage or reaction setup.[7] | Ensure the compound is stored in a tightly sealed container under an inert atmosphere.[7] Use anhydrous solvents and techniques for reactions. |
| TLC analysis shows a new, more polar spot compared to the fresh sample. | This polar spot is likely the carboxylic acid degradation product (6-iodohexanoic acid). | The compound requires purification. For future prevention, strictly follow the recommended storage protocol (Protocol 1). |
Part 4: Experimental Protocols
Adherence to validated procedures is critical for maintaining the quality of this compound.
Protocol 1: Recommended Long-Term Storage
Objective: To prepare and store this compound to ensure its stability for over 12 months.
Materials:
-
This compound
-
Amber glass vial with a Teflon-lined screw cap
-
Copper chip or wire, activated (rinsed with dilute HCl, water, ethanol, acetone, and dried)
-
Source of inert gas (Argon or Nitrogen) with a delivery system (e.g., needle)
Procedure:
-
Select Container: Choose an amber glass vial of an appropriate size to minimize headspace. If an amber vial is unavailable, wrap a clear glass vial completely with aluminum foil.[1]
-
Add Stabilizer: Place a small, activated copper chip or a short piece of copper wire into the vial.[1][5]
-
Transfer Compound: Carefully transfer the this compound into the prepared vial.
-
Inert Atmosphere: Gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds to displace air and moisture.[1][7]
-
Seal: Immediately and tightly seal the vial with a Teflon-lined cap.
-
Label: Clearly label the vial with the compound name, date, and storage conditions.
-
Store: Place the sealed vial in a freezer at -20°C for long-term storage.[7] For short-term use, refrigeration at 2-8°C is acceptable.[8]
Protocol 2: Purification of Discolored this compound
Objective: To remove elemental iodine (I₂) from a degraded sample.
Materials:
-
Discolored this compound
-
Diethyl ether or Ethyl acetate (organic solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the discolored compound in approximately 10 volumes of an organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Thiosulfate Wash: Add an equal volume of saturated aqueous sodium thiosulfate solution. Shake the funnel vigorously. The purple/brown color of the iodine in the organic layer should disappear as it is reduced to colorless iodide (I⁻) by the thiosulfate.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove residual water-soluble species. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a flask and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter the solution to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting colorless oil is the purified this compound. Immediately prepare it for long-term storage according to Protocol 1.
Summary of Recommended Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Short-term) | Minimizes the rate of thermal decomposition and hydrolysis.[7][8] |
| Light | Store in the dark (Amber vial or foil-wrapped) | Prevents photolytic cleavage of the weak C-I bond.[1][7] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidation and hydrolysis.[1][7] |
| Moisture | Keep container tightly sealed | Prevents hydrolysis of the acid-sensitive tert-butyl ester.[7] |
| Stabilizer | Add a copper chip/wire | Scavenges any elemental iodine (I₂) that forms, preventing further degradation.[1][5][6] |
| Incompatibilities | Avoid Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents vigorous and potentially hazardous reactions that would degrade the compound.[7][9] |
References
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides - Acids. [Link]
-
Cenmed. This compound (C007B-303621). [Link]
-
Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. [Link]
- Google Patents. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.
- Google Patents.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 1stsci.com [1stsci.com]
- 6. The Preparation Technology and Storage Condition of Methyl Iodide - Nanjing Chemical Material Corp. [njchm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Reactions Involving tert-Butyl 6-Iodohexanoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered in reactions with tert-butyl 6-iodohexanoate. Our goal is to equip you with the mechanistic understanding and practical protocols needed to anticipate, diagnose, and mitigate these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do they influence side product formation?
A1: this compound is a bifunctional molecule, and understanding its two primary reactive sites is crucial for predicting and controlling reaction outcomes.
-
The Primary Alkyl Iodide: The carbon-iodine bond is the most reactive site for nucleophilic substitution and elimination reactions. Iodine is an excellent leaving group, making the C6 carbon highly susceptible to attack by nucleophiles (the desired S_N2 pathway)[1][2]. However, the β-hydrogens (on C5) are acidic enough to be abstracted by bases, leading to the common E2 elimination side reaction[3].
-
The tert-Butyl Ester: This group is a sterically hindered ester that serves as a protecting group for the carboxylic acid. It is generally stable under neutral and basic conditions. However, it is highly susceptible to cleavage under acidic conditions, which proceeds via a stable tert-butyl cation intermediate[4][5]. This cation can then generate other byproducts. Strong bases combined with high temperatures can also lead to hydrolysis, although this is less common than acid-catalyzed cleavage[3].
The interplay between these two functional groups dictates the potential side reactions you may encounter. The choice of reagents (base, nucleophile, solvent) and reaction conditions (temperature) determines which pathway will be favored.
Caption: Key reactive sites on this compound.
Q2: I'm seeing a significant amount of an alkene byproduct (tert-butyl hex-5-enoate) in my nucleophilic substitution reaction. Why is this happening and how can I prevent it?
A2: The formation of tert-butyl hex-5-enoate is a classic example of the competition between bimolecular substitution (S_N2) and bimolecular elimination (E2) pathways. Since this compound is a primary alkyl iodide, the S_N2 reaction is generally favored, but the E2 reaction can become significant under certain conditions[3].
Causality: The E2 reaction is promoted by strong, sterically hindered bases, which preferentially abstract a proton from the β-carbon rather than attacking the sterically accessible α-carbon[6][7]. Higher temperatures also disproportionately accelerate the rate of elimination compared to substitution[3][8].
Caption: Competing SN2 and E2 reaction pathways.
Troubleshooting Guide: Minimizing E2 Elimination
| Factor | To Favor S_N2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base/Nucleophile | Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻, RCOO⁻)[3]. | Use a strong, sterically hindered base (e.g., potassium tert-butoxide (KOtBu), DBU)[3][6][9]. | Weakly basic nucleophiles have a lower propensity to abstract protons, favoring direct attack at the carbon center. Strong, bulky bases are poor nucleophiles due to sterics and are excellent proton abstractors[6]. |
| Solvent | Use a polar aprotic solvent (e.g., DMSO, DMF, Acetone)[3][10]. | Use a polar protic solvent (e.g., Ethanol, water)[3]. | Polar aprotic solvents enhance the nucleophilicity of anions, accelerating the S_N2 rate. Protic solvents can solvate the nucleophile, hindering it, while stabilizing the transition state for E2. |
| Temperature | Lower reaction temperatures (e.g., 0°C to room temperature)[3]. | Higher reaction temperatures[3][11]. | Elimination reactions generally have a higher activation energy than substitution reactions. Increasing the temperature provides the energy to overcome this barrier, favoring the E2 pathway. |
Experimental Protocol: S_N2 Azide Substitution with Minimized Elimination
This protocol demonstrates the substitution of the iodide with azide, a good nucleophile and a weak base, under conditions optimized to favor the S_N2 pathway.
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq).
-
Reaction: Stir the mixture at room temperature (20-25°C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Pour the reaction mixture into deionized water and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 6-azidohexanoate[3].
Q3: My tert-butyl ester group was cleaved during the reaction or workup. What causes this and how can I maintain its integrity?
A3: The tert-butyl ester is a valuable protecting group precisely because it can be removed under specific conditions, namely with strong acid. Unintentional cleavage is a common side reaction if the molecule is exposed to acidic environments, either during the primary reaction or, more frequently, during aqueous workup[4][5].
Causality: The mechanism involves protonation of the ester carbonyl, followed by the loss of the highly stable tert-butyl cation. This cation is then typically quenched by a nucleophile or eliminates a proton to form isobutylene gas[5][12]. This process is rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[4].
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
Troubleshooting Guide: Preventing Ester Cleavage
| Experimental Stage | Problem | Solution | Rationale |
| Reaction | Use of an acidic catalyst or reagent. | Choose a non-acidic catalyst or reaction pathway if possible. If an acid is required, use the mildest possible acid and the lowest effective concentration. | The rate of hydrolysis is directly related to the acid strength and concentration. |
| Workup | Quenching with strong aqueous acid (e.g., 1M HCl). | Use a neutral or mildly basic quench. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a good neutral option. A saturated solution of sodium bicarbonate (NaHCO₃) can be used for a mild basic wash[13][14]. | Avoiding a low pH during aqueous extraction prevents the hydrolysis reaction from occurring. |
| Purification | Use of un-neutralized silica gel for chromatography. | Use silica gel that has been neutralized with a small amount of a non-nucleophilic base, like triethylamine, in the eluent system (e.g., 1% Et₃N in Hexane/EtOAc). | Standard silica gel can be acidic and may cause ester cleavage on the column, especially during long exposure. |
Q4: When using organometallic reagents, I'm getting unexpected products. What side reactions can occur with the ester group?
A4: While the primary alkyl iodide is the intended site of reaction for many nucleophiles, the ester carbonyl group can also be attacked, especially by highly reactive, "hard" nucleophiles like Grignard reagents (R-MgX) or organolithiums (R-Li).
Causality: These organometallic reagents are not only strong nucleophiles but also potent bases. In the context of the ester, they act as nucleophiles. The reaction does not stop after a single addition. The initial tetrahedral intermediate is unstable and rapidly collapses, expelling the tert-butoxide leaving group to form a ketone. This newly formed ketone is even more reactive towards the Grignard reagent than the starting ester. Consequently, it is immediately attacked by a second equivalent of the organometallic reagent, leading to a tertiary alcohol after acidic workup[3][15][16]. It is nearly impossible to stop the reaction at the ketone stage when using these reagents.
Caption: Double addition of a Grignard reagent to the ester.
Troubleshooting Guide: Managing Ester Reactivity with Organometallics
| Goal | Strategy | Reagents/Conditions | Rationale |
| Form a Ketone | Use a less reactive organometallic reagent. | Organocadmium or organocuprate (Gilman) reagents are "softer" and generally react only once with esters or, more commonly, with more reactive acyl chlorides. | These reagents are less nucleophilic than Grignards and do not readily attack the resulting ketone. The best strategy is often to convert the ester to a more suitable functional group first. |
| Protect the Ester | The ester is the protecting group. | N/A | The issue is the reactivity of the chosen nucleophile, not the ester's stability under normal conditions. |
| Alternative Synthesis | Modify the synthetic route. | If the goal is to perform a Grignard reaction elsewhere on the molecule, it is often better to introduce the ester functionality after the Grignard step. | This avoids the chemoselectivity problem entirely by removing the reactive ester from the substrate during the critical organometallic step. |
References
-
Student Doctor Network Forums. (2013). bulky bases in elimination reactions. Link
-
BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. Link
-
ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids. Link
-
PubMed Central (PMC). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Link
-
BenchChem. (2025). Impact of base selection on the outcome of elimination reactions. Link
-
Michigan State University Department of Chemistry. Elimination Reactions of Alkyl Halides. Link
-
BYJU'S. Nucleophilic Substitution Reaction. Link
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Lumen Learning. Organic Chemistry 1: 8.5. Elimination reactions. Link
-
OrgoSolver. Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann). Link
-
BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides. Link
-
Organic Chemistry Portal. Sonogashira Coupling. Link
-
Wikipedia. Sonogashira coupling. Link
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?Link
-
Homework.Study.com. Why isn't it possible to hydrolyze a tertiary butyl ester...with sodium hydroxide?Link
-
Journal of the American Chemical Society. Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Link
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Acids Reagent Guide. Link
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MySkinRecipes. This compound. Link
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link
-
BenchChem. (2025). Navigating the Stability and Storage of Tert-butyl 6-bromohexanoate: A Technical Guide. Link
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Link
-
Wikipedia. Nucleophilic substitution. Link
-
Jasperse, J. Grignard Reaction. Link
-
Wikipedia. Williamson ether synthesis. Link
-
Khan Academy. Williamson ether synthesis (video). Link
-
YouTube. (2013). A Brief Explanation of the Williamson Ether Synthesis. Link
-
BenchChem. (2025). Common side reactions with Tert-butyl 6-bromohexanoate and how to avoid them. Link
-
Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Link
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Link
-
Guidechem. This compound 67899-04-1 wiki. Link
-
Chemguide. What is nucleophilic substitution?. Link
-
BenchChem. (2025). An In-depth Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Applications in Drug Discovery. Link
-
BenchChem. (2025). Technical Support Center: Monitoring Reactions of Tert-butyl 6-bromohexanoate. Link
-
BenchChem. (2025). Technical Support Center: Managing Tert-butyl 6-bromohexanoate Thermal Stability. Link
-
BenchChem. (2025). Application Notes and Protocols for Scalable Synthesis of Tert-butyl 6-bromohexanoate. Link
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Link
-
Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Link
-
Google Patents. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. Link
-
Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Link
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Link
-
BenchChem. (2025). An In-depth Technical Guide to the Reactivity of Tert-butyl 6-bromohexanoate with Nucleophiles. Link
-
ResearchGate. (2025). Pressure and Temperature Dependence of the Decomposition Rate of Aliphatic tert-butyl Peroxyesters. Link
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Technical Support Center: A Guide to Scalable Tert-butyl 6-iodohexanoate Production
Introduction
Welcome to the technical support guide for the synthesis of tert-butyl 6-iodohexanoate. This document is designed for researchers, chemists, and process development professionals who are looking to establish or scale up the production of this critical chemical intermediate. This compound is a highly valuable bifunctional molecule, frequently employed as a linker in the development of sophisticated therapeutics like Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, which combines a sterically protected carboxylic acid with a reactive primary iodide, makes it an ideal building block for multi-step syntheses.
However, scaling the production of this compound presents unique challenges, primarily related to the formation of the bulky tert-butyl ester and the subsequent halide exchange. This guide provides a comprehensive, field-proven workflow, detailed troubleshooting guides in a direct question-and-answer format, and FAQs to address common issues encountered during synthesis, purification, and storage.
Recommended Scalable Synthesis Workflow
Direct esterification of 6-iodohexanoic acid with tert-butanol is notoriously difficult and low-yielding on a large scale due to the steric hindrance of the alcohol and the potential for acid-catalyzed elimination to form isobutylene.[3][4] A more robust and scalable two-step approach is widely adopted. This involves the synthesis of a more stable precursor, tert-butyl 6-bromohexanoate, followed by a high-efficiency halide exchange reaction.
Caption: Recommended two-step workflow for scalable synthesis.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Part 1: Esterification (tert-butyl 6-bromohexanoate Synthesis)
Question: My esterification yield is consistently low. What are the primary reasons and how can I improve it?
Answer: Low yields in tert-butyl ester synthesis are common and typically stem from two main issues: incomplete reaction and side reactions. The bulky nature of the tert-butyl group makes it a poor nucleophile, and the reaction conditions must be carefully controlled.
-
Inefficient Esterification Method: Traditional Fischer esterification (acid catalyst with alcohol) is often inefficient for tertiary alcohols.[3]
-
Expert Recommendation: Employ more advanced catalytic methods. A highly effective approach is using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate as the tert-butyl source. This method proceeds under milder conditions (e.g., 60°C) and often gives higher yields.[1] Another scalable option is using a strong acid ion-exchange resin (e.g., Amberlyst-15), which simplifies catalyst removal during work-up.[1]
-
-
Side Reaction - Elimination: The tert-butyl cation, an intermediate in many acid-catalyzed esterifications, is prone to elimination, forming isobutylene gas. This is exacerbated by high temperatures.
-
Solution: Maintain strict temperature control. If using the Tf₂NH method, do not exceed the recommended 60°C.[1] Lowering the temperature and extending the reaction time can favor esterification over elimination.
-
-
Presence of Water: Water can hydrolyze the ester product or interfere with the catalyst.
-
Solution: Ensure all reagents and solvents are anhydrous. Use dry solvents and consider adding molecular sieves to the reaction mixture.
-
Question: I'm observing a significant amount of unreacted 6-bromohexanoic acid in my crude product. How can I drive the reaction to completion and effectively remove the starting material?
Answer: Seeing residual starting acid is an equilibrium problem or a purification challenge.
-
Driving the Reaction: If using a method that produces water (like with an ion-exchange resin and tert-butanol), the water must be removed to push the equilibrium toward the product. Using a Dean-Stark apparatus during the reaction is effective for this.[1]
-
Effective Purification: Unreacted 6-bromohexanoic acid is significantly more polar than the desired ester product.
-
Aqueous Wash: During work-up, washing the organic layer with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, making it highly water-soluble and pulling it into the aqueous layer.[1]
-
Column Chromatography: If residual acid remains, it can be easily separated using silica gel column chromatography. The polar acid will have a much lower Rf value and will stick to the baseline or elute much later than the non-polar ester product.[5] A typical eluent system would be a low percentage of ethyl acetate in hexanes (e.g., 2-5%).[5]
-
Part 2: Halide Exchange (Finkelstein Reaction)
Question: My conversion from the bromo-ester to the iodo-ester is incomplete. How can I ensure the reaction goes to completion?
Answer: The Finkelstein reaction is a classic equilibrium-driven Sₙ2 reaction.[6][7] To achieve high conversion, you must manipulate the equilibrium in favor of the products.
-
Le Châtelier's Principle is Key: The success of this reaction hinges on the differential solubility of the sodium halide salts in acetone. Sodium iodide (NaI) is soluble in acetone, whereas the sodium bromide (NaBr) or sodium chloride (NaCl) byproduct is not.[7][8]
-
Expert Recommendation: Use anhydrous acetone as the solvent. As the reaction proceeds, the NaBr byproduct will precipitate out of the solution as a fine white solid. This removal of a product from the equilibrium mixture drives the reaction to completion.[7][8] Ensure your acetone is dry, as water can increase the solubility of NaBr.
-
-
Stoichiometry: Use a slight excess of sodium iodide (e.g., 1.2 to 1.5 equivalents) to further push the equilibrium towards the desired iodoalkane.[8]
-
Temperature: The reaction can be gently heated to reflux (acetone boiling point is ~56°C) to increase the reaction rate. Monitor by TLC or LC-MS until the starting bromo-ester is consumed.
Caption: Troubleshooting decision tree for the Finkelstein reaction.
Question: My final product, this compound, is a dark yellow or brown color after purification. What causes this and how can I prevent it?
Answer: Discoloration in iodoalkanes is almost always due to the formation of molecular iodine (I₂), which is intensely colored.
-
Cause: Iodoalkanes can be sensitive to light and trace acids, which can cause decomposition and the release of iodide ions (I⁻). These ions can then be oxidized to iodine (I₂).
-
Prevention during Work-up: After the reaction is complete, it's common to wash the organic layer with a solution of a mild reducing agent to quench any excess iodine. A wash with aqueous sodium thiosulfate (Na₂S₂O₃) is highly effective at converting I₂ back to colorless I⁻.
-
Prevention during Storage: Store the purified product in an amber bottle or protect it from light to prevent photolytic decomposition.[9] Storing under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is also recommended for long-term stability.[9][10] Some commercial sources stabilize the product with a copper chip.[11]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when scaling up this synthesis? A1: Both tert-butyl 6-bromohexanoate and this compound are alkylating agents and should be handled with care. They can be irritating to the skin and eyes.[2][12] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All operations, especially those involving volatile solvents like acetone and dichloromethane, should be performed in a well-ventilated fume hood.[12]
Q2: Which analytical techniques are best for monitoring reaction progress and final product purity? A2: A combination of techniques is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities. For example, unreacted 6-bromohexanoic acid would show a characteristic broad singlet for the carboxylic acid proton (>10 ppm), which would be absent in the pure ester product.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and detecting volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2][13]
| Compound / Impurity | Key Analytical Signal (¹H NMR in CDCl₃) | Notes |
| This compound | Triplet ~3.19 ppm (2H, -CH₂I), Singlet ~1.44 ppm (9H, -C(CH₃)₃) | The key signals confirming product formation. |
| tert-butyl 6-bromohexanoate | Triplet ~3.40 ppm (2H, -CH₂Br), Singlet ~1.44 ppm (9H, -C(CH₃)₃) | Starting material for Step 2. Higher chemical shift for protons adjacent to Br vs. I.[13] |
| 6-Bromohexanoic Acid | Broad Singlet >10 ppm (1H, -COOH), Triplet ~3.41 ppm (2H, -CH₂Br) | Common impurity from incomplete esterification.[13] |
| Acetone | Singlet ~2.17 ppm | Residual solvent from the Finkelstein reaction. |
Q3: What are the recommended storage conditions for the final product? A3: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light (amber vial), and kept under refrigeration (2-8°C).[10][11] For extended storage, blanketing with an inert gas like argon or nitrogen is advisable to prevent moisture and oxidative degradation.[9]
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of tert-butyl 6-bromohexanoate
(Adapted from Tf₂NH-catalyzed methodology)[1]
-
Reaction Setup: In a dry, inert atmosphere (N₂ or Ar) flask equipped with a magnetic stirrer and condenser, add 6-bromohexanoic acid (1.0 equiv).
-
Reagent Addition: Add tert-butyl acetate (acting as both reagent and solvent, ~0.5 M concentration relative to the acid).
-
Catalyst Addition: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (1-5 mol%).
-
Reaction: Heat the mixture to 60°C and stir. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[1] This removes the acid catalyst and any unreacted starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to afford pure tert-butyl 6-bromohexanoate.[1]
Protocol 2: Finkelstein Reaction for this compound
(Adapted from classic Finkelstein conditions)[7]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add tert-butyl 6-bromohexanoate (1.0 equiv) and sodium iodide (1.5 equiv).
-
Solvent Addition: Add anhydrous acetone to the flask (sufficient to dissolve the reactants, typically ~0.2-0.5 M).
-
Reaction: Heat the mixture to reflux (~56°C) with vigorous stirring. A white precipitate of NaBr should begin to form. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the mixture to room temperature and remove the acetone under reduced pressure.
-
Extraction: Partition the residue between diethyl ether (or ethyl acetate) and water.
-
Washing: Transfer the organic layer to a separatory funnel. Wash with water (1x) and then with a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove any coloration from I₂. Finally, wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a pale yellow oil which should not require further purification if the reaction went to completion.
References
- Application Notes and Protocols for Scalable Synthesis of Tert-butyl 6-bromohexanoate. Benchchem.
- An In-depth Technical Guide to Tert-butyl 6-bromohexanoate: Properties, Synthesis, and Applications in Drug Discovery. Benchchem.
- 6-Iodohexanoic acid | 4224-63-9. Biosynth.
- A Comparative Guide to Tert-butyl 6-bromohexanoate and Ethyl 6-bromohexanoate in Synthesis. Benchchem.
- tert-butyl 6-bromohexanoate. ChemBK.
- This compound | CAS No.67899-04-1 Synthetic Routes. Guidechem.
- FINKELSTEIN REACTION | EXPLANATION. AdiChemistry.
- 65868-63-5 | tert-Butyl 6-bromohexanoate. ChemScene.
- Finkelstein Reaction. BYJU'S.
- tert-Butyl 6-oxohexanoate. Benchchem.
- Finkelstein Reaction. SATHEE.
- Finkelstein reaction. Wikipedia.
- Finkelstein Reaction. Organic Chemistry Portal.
- Navigating the Stability and Storage of Tert-butyl 6-bromohexanoate: A Technical Guide. Benchchem.
- This compound. MySkinRecipes.
- Assessing the Purity of Tert-butyl 6-bromohexanoate: A Comparative Guide for Researchers. Benchchem.
- Technical Support Center: Purification of Tert-butyl 6-bromohexanoate by Column Chromatography. Benchchem.
- Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. ResearchGate.
- Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite.
- Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate.
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Purifying Tert-butyl 6-iodohexanoate Derivatives
Welcome to the technical support center for the purification of tert-butyl 6-iodohexanoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with purifying this class of compounds. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the highest purity for your materials.
The Dual Challenge: A Sensitive Ester and a Labile Iodide
This compound presents a purification challenge due to two key chemical features: the acid-sensitive tert-butyl ester and the relatively weak carbon-iodine bond . Standard purification techniques, such as silica gel chromatography, can inadvertently lead to product degradation, resulting in low yields and impure final products. Understanding the interplay of these two functional groups is critical for successful purification.
The tert-butyl ester is highly susceptible to cleavage under acidic conditions, which can be problematic as standard silica gel is inherently acidic.[1][2] This acid-catalyzed hydrolysis cleaves the ester, yielding the parent carboxylic acid and a tert-butyl cation.[3] The primary iodide, while a useful functional group, has the weakest carbon-halogen bond, making it susceptible to degradation, especially when exposed to light or heat, which can lead to the formation of elemental iodine (I₂) and discoloration of the sample.[4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound derivatives.
Q1: My purified compound has a yellow or brown tint. What is the cause and is it a problem?
A1: A yellow or brown color indicates the presence of elemental iodine (I₂), which forms from the decomposition of the alkyl iodide.[4] The carbon-iodine bond is the weakest among carbon-halogen bonds, making these compounds prone to degradation upon exposure to light and heat.[4] For many applications, especially those requiring high purity and accurate stoichiometry, this discoloration is a sign of impurity and the compound should be repurified or stabilized.
Q2: Why is my product decomposing during silica gel chromatography? I see a new, more polar spot on my TLC.
A2: This is a classic sign of on-column degradation. Standard silica gel is slightly acidic, which is sufficient to catalyze the cleavage of the acid-labile tert-butyl ester.[5][6] The more polar spot you are observing is likely the corresponding carboxylic acid (6-iodohexanoic acid). You may also observe streaking on the TLC plate as the decomposition occurs continuously while the compound is in contact with the silica.[7]
Q3: What are the most likely impurities in my crude reaction mixture?
A3: Impurities largely depend on the synthetic route. If you synthesized the compound via a Finkelstein reaction (from tert-butyl 6-bromohexanoate), common impurities include:
-
Unreacted starting material: (e.g., tert-butyl 6-bromohexanoate).[8]
-
Elimination byproducts: Small amounts of alkene byproducts can form.
-
Residual salts: Sodium iodide (NaI) and the resulting sodium bromide (NaBr) or sodium chloride (NaCl).[9]
If synthesized by esterification of 6-iodohexanoic acid, impurities could include:
-
Unreacted 6-iodohexanoic acid: This is a very polar impurity.[10]
-
Byproducts from the tert-butyl cation: Such as isobutylene.[3]
Q4: Can I use distillation to purify this compound?
A4: While distillation is a viable method for purifying some non-polar, high-boiling point compounds, it may not be ideal for this compound. The required high temperatures can promote the decomposition of the alkyl iodide.[4] If you choose this method, vacuum distillation is necessary to lower the boiling point and minimize thermal stress on the molecule.
Q5: What is the best way to store the purified product?
A5: To prevent degradation, purified this compound should be stored with protection from light, heat, and moisture.[4][11]
-
Container: Use an amber glass bottle or wrap a clear bottle in aluminum foil.[4]
-
Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen to displace oxygen.
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Stabilizer: For very sensitive applications, adding a small piece of copper or silver wire can help scavenge any free iodine that forms.[12][13]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to overcoming common purification hurdles.
Guide 1: Overcoming On-Column Degradation during Flash Chromatography
The primary issue with purifying this compound on silica gel is the acidity of the stationary phase. The following workflow provides a systematic approach to mitigate this problem.
Caption: Troubleshooting workflow for on-column degradation.
Objective: To neutralize the acidic sites on the silica gel surface to prevent the cleavage of the tert-butyl ester.[14][15]
Method 1: Deactivation with Triethylamine (Amine Wash) [14][16]
-
Prepare your chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
To this eluent, add 1-2% (v/v) of triethylamine.
-
Pack your chromatography column with silica gel as you normally would, but use the amine-containing eluent to create the slurry and pack the column.
-
Before loading your sample, flush the packed column with at least one column volume of the amine-containing eluent.
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your initial eluent) and load it onto the column.
-
Run the chromatography using the amine-containing eluent.
Method 2: Deactivation with Water [17][18]
-
Weigh out the required amount of activated silica gel into a flask.
-
Add 10% water by weight to the silica gel (e.g., 10 g of water for 100 g of silica).
-
Seal the flask and shake or rotate it until all lumps are gone and the powder is free-flowing.
-
Allow the mixture to equilibrate for several hours before use.
-
Pack and run the column as usual with your chosen solvent system.
Guide 2: Choosing the Right Chromatographic Conditions
The non-polar nature of this compound requires a solvent system with low polarity for effective separation.
| Problem | Observation | Recommended Solution |
| Poor Separation | Product co-elutes with a non-polar impurity (e.g., unreacted starting material or elimination byproduct). | Start with a very non-polar eluent (e.g., 100% Hexanes or Heptane) and slowly increase the polarity with a gradient of ethyl acetate (EtOAc). A shallow gradient from 0% to 5% EtOAc is often effective.[10] |
| Product Elutes Too Quickly | The Rf of the product is > 0.5 even in 100% hexanes. | Consider using a less polar non-polar solvent. For example, pentane is less polar than hexanes. Alternatively, consider reversed-phase chromatography if impurities are significantly different in polarity. |
| Product Won't Elute | The product remains at the baseline of the TLC plate even with moderately polar eluents. | This is highly unusual for this compound but could indicate a reaction on the TLC plate. Confirm the structure of your crude material by ¹H NMR before proceeding. |
Part 3: Experimental Protocols & Data
Protocol: Standard Flash Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC. For this compound, a system of 5% Ethyl Acetate in Hexanes should give an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of deactivated silica gel (see Guide 1) in your initial, low-polarity mobile phase (e.g., 2% EtOAc in Hexanes).
-
Pour the slurry into your column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.[19][20]
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes).
-
Carefully apply the solution to the top of the silica bed and allow it to absorb completely.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the mobile phase to elute your product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Impurity Source Analysis
Understanding the origin of impurities is key to preventing them. The following diagram illustrates potential impurity sources from a Finkelstein reaction synthesis route.
Caption: Potential impurity sources in a Finkelstein synthesis.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Kazmierski, L. L., et al. (2004). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 69(19), 6547–6550. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
ResearchGate. (2025). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
ACS GCI Pharmaceutical Roundtable. Acids. [Link]
-
ResearchGate. (2019). Deactivation of silica gel?. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
ResearchGate. (2016). How can I prepare deactivated silica gel with 12%v/w water for chromatography?. [Link]
-
Hawach Scientific. (2025). Several Problems of Flash Column Chromatography. [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Chemistry For Everyone. (2025). How To Neutralize Silica Gel?. [Link]
- Google Patents. (US7617934B2).
-
Byju's. Alkyl Iodide. [Link]
- Google Patents. (JP2005024073A). Alkyl iodide storage container and purifying method of alkyl iodide.
-
Phenomenex. Troubleshooting Guide. [Link]
-
PubMed. (2024). Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. [Link]
-
UNH Scholars Repository. Degradation of methyl tert butyl ether. [Link]
-
Reddit. (2015). Deactivating Silica Gel with Triethylamine. [Link]
-
Grokipedia. Finkelstein reaction. [Link]
-
Wikipedia. Finkelstein reaction. [Link]
-
ALL ABOUT CHEMISTRY. (2020). Finkelstein Reaction. [Link]
-
Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]
-
Journal of Materials Chemistry. Studies of the hydrolysis of ethyl and tert-butyl phosphonates covalently bonded to silica xerogels. [Link]
-
Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]
-
sathee jee. Finkelstein Reaction. [Link]
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Validation & Comparative
A Researcher's Comparative Guide to Validating tert-Butyl 6-Iodohexanoate Purity
In the landscape of modern drug discovery and complex organic synthesis, the purity of starting materials and intermediates is not merely a matter of good practice; it is a cornerstone of reproducible and reliable scientific outcomes. Tert-butyl 6-iodohexanoate is a critical building block, frequently employed in the synthesis of pharmaceutical agents and complex molecular architectures. Its bifunctional nature, featuring a reactive iodide and a sterically hindered ester, makes it a versatile reagent. However, impurities arising from its synthesis can lead to unforeseen side reactions, compromised yields, and difficulties in purification of the final product. This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for chemical excellence.
The validation of analytical methods is a critical component of ensuring reliable and scientifically sound data, a principle underscored by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[1][2] These guidelines provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2]
The Critical Need for Purity Assessment
The synthesis of this compound, typically achieved through the esterification of 6-iodohexanoic acid, can introduce several potential impurities. The most common of these include unreacted 6-iodohexanoic acid and byproducts such as tert-butyl hexanoate, where the iodine atom has been lost. The presence of these impurities can have significant downstream consequences, making a multi-faceted analytical approach to purity validation essential.
Comparative Analysis of Core Analytical Techniques
A comprehensive assessment of this compound purity necessitates a combination of spectroscopic and chromatographic techniques. Each method offers unique insights into the sample's composition, and their collective data provides a robust and trustworthy purity profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.[3][4] For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular structure and can reveal the presence of proton- and carbon-bearing impurities.
-
Expertise & Experience: The causality behind choosing NMR as a primary validation tool lies in its ability to provide unambiguous structural confirmation. The distinct chemical shifts and coupling patterns of the protons on the alkyl chain, and the characteristic singlet of the tert-butyl group, serve as a fingerprint for the target molecule. Impurities like residual 6-iodohexanoic acid are easily identified by the presence of a broad carboxylic acid proton signal.
-
Trustworthiness: An NMR spectrum is a self-validating system when internal standards are used for quantitative analysis (qNMR). By comparing the integration of impurity signals to that of the product signals, a direct and accurate measure of purity can be obtained.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a common choice as it is a good solvent for this compound and its residual proton signal does not typically interfere with key analyte signals.[6]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and sensitivity.[6]
-
Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Following this, acquire a ¹³C{¹H} NMR spectrum.
-
Data Analysis: Process the spectra and compare the observed chemical shifts with established reference data. Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of the main product and any impurities.
Data Interpretation:
| Compound | Key ¹H NMR Signals (CDCl₃) | Key ¹³C NMR Signals (CDCl₃) |
| This compound | ~3.19 (t, 2H, -CH₂I), ~2.20 (t, 2H, -CH₂COO-), ~1.45 (s, 9H, -C(CH₃)₃) | ~80.4 (-C(CH₃)₃), ~172.5 (-COO-), ~6.5 (-CH₂I) |
| 6-Iodohexanoic Acid | ~11.5 (br s, 1H, -COOH), ~3.19 (t, 2H, -CH₂I), ~2.35 (t, 2H, -CH₂COO-) | ~179.0 (-COOH), ~6.5 (-CH₂I) |
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] It offers exceptional sensitivity, making it ideal for detecting trace-level impurities.[7][8] Alkyl halides, such as this compound, are well-suited for GC-MS analysis.[9]
-
Expertise & Experience: The choice of GC-MS is driven by its ability to separate compounds based on their boiling points and polarities, followed by definitive identification based on their mass spectra. This is particularly useful for distinguishing between the target compound and structurally similar impurities that may co-elute in other chromatographic methods.
-
Trustworthiness: The mass spectrum provides a molecular fingerprint, and the fragmentation pattern offers clues to the compound's structure. By comparing the obtained mass spectrum with a library of known spectra, the identity of both the main component and any impurities can be confirmed with a high degree of confidence.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating alkyl halides.[10]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of each peak to identify the corresponding compound.
Data Interpretation:
| Compound | Expected Retention Time | Key Mass Spectral Fragments (m/z) |
| This compound | Later eluting | 241 [M-C₄H₉]⁺, 171 [M-I]⁺, 57 [C₄H₉]⁺ |
| tert-Butyl Hexanoate | Earlier eluting | 115 [M-C₄H₉]⁺, 57 [C₄H₉]⁺ |
High-Performance Liquid Chromatography (HPLC): A Versatile Quantitative Tool
HPLC is a cornerstone of purity analysis in the pharmaceutical industry.[11] While this compound lacks a strong UV chromophore, HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide excellent quantitative data.[12][13][14] Alternatively, derivatization to introduce a chromophore can be employed for UV detection.[13][14]
-
Expertise & Experience: The rationale for using HPLC is its applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For this compound, reverse-phase HPLC is the method of choice, allowing for the separation of the non-polar analyte from more polar impurities like 6-iodohexanoic acid.
-
Trustworthiness: When properly validated according to ICH guidelines, HPLC methods provide highly accurate and precise quantification of the main component and its impurities.[1][15][16] The use of a reference standard allows for the creation of a calibration curve, ensuring the reliability of the quantitative results.
Experimental Protocol: HPLC-ELSD/CAD Analysis
-
Sample Preparation: Prepare a solution of the sample at a concentration of approximately 1 mg/mL in the initial mobile phase composition.
-
Instrumentation: A standard HPLC system equipped with an ELSD or CAD.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 60% B, linear gradient to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
Elemental Analysis: The Fundamental Compositional Verification
Elemental analysis provides the mass fractions of carbon, hydrogen, and other elements (like nitrogen, sulfur, and halogens) in a sample.[17] It serves as a fundamental check of a compound's empirical formula and purity.[18][19]
-
Expertise & Experience: This technique is employed as an orthogonal method to confirm the elemental composition of the synthesized compound. A significant deviation from the theoretical values can indicate the presence of impurities or residual solvents.
-
Trustworthiness: For a pure compound, the experimentally determined elemental composition should agree with the calculated values within a narrow margin, typically ±0.4%.[3][4] This provides a high level of confidence in the sample's purity.
Experimental Protocol: CHN Analysis
-
Sample Preparation: A small, accurately weighed amount of the dry sample (typically 2-5 mg) is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
Data Analysis: The instrument's software calculates the percentage of each element in the sample.
Data Interpretation:
| Element | Theoretical % | Acceptable Range |
| Carbon (C) | 40.28% | 39.88% - 40.68% |
| Hydrogen (H) | 6.42% | 6.02% - 6.82% |
Method Comparison and Selection Strategy
The choice of analytical methods should be guided by the specific requirements of the research and the available instrumentation.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Structural confirmation, identification, and quantification of impurities with distinct signals. | Provides detailed structural information, is non-destructive, and offers relatively fast analysis.[5] | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[5] |
| GC-MS | Separation of volatile compounds, identification based on mass-to-charge ratio, and quantification. | High sensitivity and selectivity, excellent for identifying volatile impurities.[5] | May require derivatization for non-volatile impurities, potential for thermal degradation.[5] |
| HPLC-ELSD/CAD | Separation of compounds, quantification based on detector response. | Suitable for a wide range of compounds, including non-volatile ones; high precision for quantification.[5] | Requires method development, universal detectors may have non-linear responses. |
| Elemental Analysis | Determination of the elemental composition (C, H, etc.). | Provides fundamental confirmation of the empirical formula and high-level purity.[17][18] | Does not identify specific impurities, requires a relatively pure sample for meaningful results. |
Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of this compound.
Conclusion
Ensuring the purity of this compound is a critical step in any synthetic workflow that utilizes this versatile reagent. A multi-technique approach, combining the structural insights of NMR, the high sensitivity of GC-MS, the quantitative power of HPLC, and the fundamental verification of elemental analysis, provides a robust and self-validating system for purity assessment. By understanding the principles and applying the detailed protocols outlined in this guide, researchers can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge scientific research and development.
References
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AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. (n.d.). Elemental analysis. [Link]
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Kim, H., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. [Link]
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Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharmacy QC. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
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Proclinical. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
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Le-Captain, A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Le-Captain, A., et al. (2022). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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Al-Saeed, F. A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
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Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]
-
Pinter, B., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF. [Link]
-
Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
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Gottlieb, H. E., et al. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center. [Link]
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A Comparative Guide to Haloalkanoate Linkers: Performance Analysis of Tert-butyl 6-iodohexanoate
Introduction: The Strategic Role of Bifunctional Linkers in Modern Synthesis
In the intricate landscape of drug discovery and complex molecule synthesis, bifunctional linkers are indispensable tools. These reagents, possessing two distinct reactive handles, allow for the modular and sequential construction of sophisticated molecular architectures. Among these, ω-haloalkanoates are workhorse molecules, particularly in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5] The linker connecting the target-binding and E3-binding moieties is not merely a spacer; its length, flexibility, and the chemistry used for its installation are critical determinants of a PROTAC's efficacy.[5][6]
This guide provides an in-depth comparison of tert-butyl 6-iodohexanoate with its more common bromo and chloro- counterparts. We will dissect the fundamental principles governing their reactivity, provide supporting experimental data and protocols, and offer field-proven insights to guide researchers in selecting the optimal reagent for their synthetic challenges. The focus is to move beyond mere procedural descriptions and explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Core Physicochemical Properties: The Foundation of Reactivity
The utility of a haloalkanoate in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen (C-X) bond. While factors like bond polarity play a role, experimental evidence overwhelmingly shows that bond strength is the dominant factor in determining the reactivity of haloalkanes.[7][8][9] The weaker the C-X bond, the lower the activation energy for its cleavage, and the faster the reaction proceeds.[10][11]
| Property | This compound | tert-Butyl 6-bromohexanoate | tert-Butyl 6-chlorohexanoate |
| Molecular Formula | C₁₀H₁₉IO₂ | C₁₀H₁₉BrO₂[1] | C₁₀H₁₉ClO₂ |
| Molecular Weight | 298.16 g/mol [12] | 251.16 g/mol [1][13] | 206.70 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[1] | Colorless liquid |
| C-X Bond Enthalpy (kJ/mol) | ~240[14] | ~276[14] | ~328[14] |
| Relative Reactivity | Highest | Intermediate | Lowest |
As the data indicates, the Carbon-Iodine bond is significantly weaker than the C-Br and C-Cl bonds. This fundamental property establishes the reactivity trend: I > Br > Cl .[14][15][16] Consequently, this compound is the most reactive of the series, enabling substitutions under the mildest conditions.
Performance in Nucleophilic Substitution Reactions: A Mechanistic and Practical Comparison
The primary application for these linkers is in bimolecular nucleophilic substitution (SN2) reactions.[17][18] The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon, and the halide leaving group departs simultaneously.[17][19]
The Decisive Role of the Leaving Group
The efficacy of the SN2 reaction is critically dependent on the leaving group's ability to depart and stabilize the negative charge it acquires.[20][21] Iodide (I⁻) is an excellent leaving group because it is a large, highly polarizable anion that can effectively distribute the negative charge over a large volume.[11] Furthermore, the weakness of the C-I bond means less energy is required to reach the transition state.[8][11]
-
This compound (R-I): The superior leaving group ability of iodide allows reactions to proceed at lower temperatures and often with shorter reaction times. This is particularly advantageous when working with delicate substrates that are sensitive to heat or prolonged reaction conditions.
-
tert-Butyl 6-bromohexanoate (R-Br): Bromide is a very good leaving group, making this reagent a versatile and widely used standard.[1] It offers a good balance between reactivity, stability, and cost. Reactions typically require moderate heating (e.g., 60-80 °C).[22][18]
-
tert-Butyl 6-chlorohexanoate (R-Cl): Chloride is a poorer leaving group compared to bromide and iodide due to the strong C-Cl bond.[8] Consequently, reactions require more forcing conditions, such as higher temperatures or the use of stronger nucleophiles, which can lead to undesired side reactions like elimination (E2).[23]
The Strategic Advantage of the tert-Butyl Ester
The choice of the ester group is a critical, often overlooked, aspect of experimental design.
-
tert-Butyl Ester: This group is exceptionally robust under the neutral or basic conditions typical of SN2 reactions.[17] Its primary value lies in its role as a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions (e.g., using trifluoroacetic acid) without affecting other parts of the molecule.[1][24][25] This orthogonality is crucial in multi-step synthesis.
-
Ethyl or Methyl Esters: In contrast, simple alkyl esters like ethyl 6-bromohexanoate are susceptible to hydrolysis (saponification) under basic conditions.[26] This can be a significant liability if the desired reaction requires a base and the free carboxylate is not the intended product.
Application Spotlight: PROTAC Synthesis
The synthesis of PROTACs perfectly illustrates the practical implications of haloalkanoate reactivity. The goal is to conjugate a warhead (binds the target protein) and an E3 ligase ligand via the linker.[2]
Using this compound in Step 1 allows the reaction to proceed efficiently at or near room temperature, preserving the integrity of complex, often expensive, E3 ligase ligands. While the bromo- derivative is also highly effective, it may require heating, increasing the risk of degradation for sensitive substrates.[27] A common and powerful strategy is the in situ generation of the iodo-linker from the more stable and less expensive bromo-linker via the Finkelstein reaction (e.g., using NaI in acetone or DMF), which then reacts with the nucleophile.[4]
Experimental Protocols
Protocol 1: Comparative Synthesis of tert-Butyl 6-azidohexanoate
Objective: To compare the reactivity of iodo-, bromo-, and chloro- tert-butyl 6-hexanoate in an SN2 reaction with sodium azide.
Materials:
-
This compound
-
tert-Butyl 6-bromohexanoate[18]
-
tert-Butyl 6-chlorohexanoate
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up three separate round-bottom flasks, each charged with sodium azide (1.5 eq).
-
To each flask, add a solution of the respective tert-butyl 6-haloalkanoate (1.0 eq) in anhydrous DMF (to make a ~0.5 M solution).
-
Flask 1 (Iodo): Stir at room temperature (25 °C).
-
Flask 2 (Bromo): Stir at 70 °C.[18]
-
Flask 3 (Chloro): Stir at 100 °C.
-
Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixtures to room temperature and pour into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Expected Results & Comparative Data:
| Haloalkanoate | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Iodo | 25 | 2 - 4 | >95% |
| Bromo | 70 | 4 - 6[18] | ~90% |
| Chloro | 100 | 12 - 24 | ~75% (may see elimination) |
This experiment clearly demonstrates the superior reactivity of the iodo- derivative, which proceeds to completion at room temperature in a fraction of the time required for the other halides at elevated temperatures.
Protocol 2: In Situ Finkelstein Reaction for Enhanced Reactivity
Objective: To demonstrate the conversion of the less reactive bromo-linker to the highly reactive iodo-linker in situ prior to nucleophilic attack.
Materials:
-
Amine-functionalized E3 ligase ligand (1.0 eq)
-
tert-Butyl 6-bromohexanoate (1.2 eq)
-
Sodium iodide (NaI) (1.5 eq)[4]
-
Diisopropylethylamine (DIPEA) (3.0 eq)[4]
-
Anhydrous DMF
Procedure:
-
To a solution of tert-butyl 6-bromohexanoate in anhydrous DMF, add sodium iodide.
-
Stir the mixture at 60 °C for 1 hour to facilitate the halide exchange (Finkelstein reaction).[4]
-
Cool the reaction mixture to room temperature.
-
Add the amine-functionalized E3 ligase ligand and DIPEA to the reaction mixture.[4]
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform a standard aqueous workup and purify by column chromatography.
Causality: This protocol leverages the best of both worlds: the lower cost and higher stability of the bromo- starting material, with the high reactivity of the in situ generated iodo- intermediate, allowing the final coupling to occur under mild room temperature conditions.
Protocol 3: Deprotection of the tert-Butyl Ester
Objective: To cleave the tert-butyl ester and reveal the terminal carboxylic acid for subsequent coupling.
Materials:
-
Linker-E3 Conjugate (from Protocol 1 or 2)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the tert-butyl ester-containing compound in a 1:1 mixture of DCM and TFA.[26]
-
Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene or DCM (2-3 times) to remove residual TFA.
-
The resulting carboxylic acid is typically used in the next step (e.g., amide coupling) without further purification.
Conclusion and Strategic Recommendations
The choice between this compound and its haloalkanoate counterparts is a strategic decision that should be guided by the specific demands of the synthesis.
-
This compound is the reagent of choice for reactions requiring maximum reactivity and the mildest conditions . Its use is strongly recommended when working with thermally sensitive, complex, or high-value substrates where maximizing yield and minimizing side reactions is paramount.
-
Tert-butyl 6-bromohexanoate represents a versatile and cost-effective standard . It provides excellent reactivity for a wide range of nucleophiles under moderate heating and is often the first choice for routine applications and initial route scouting. The option to convert it to the iodo- derivative in situ further enhances its utility.
-
Tert-butyl 6-chlorohexanoate is the most stable but least reactive option. Its use is generally limited to syntheses involving very strong nucleophiles or where the higher reaction temperatures required are not detrimental to the substrate.
By understanding the interplay between carbon-halogen bond strength and the stability of the ester protecting group, researchers can make informed decisions, optimizing their synthetic routes for efficiency, yield, and success.
References
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Ester Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org. Chem., 71, 9045-9050. [Link]
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tert-Butyl Esters. Organic Chemistry Portal. [Link]
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Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
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Various Authors. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora. [Link]
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Clark, J. What is nucleophilic substitution? Chemguide. [Link]
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Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
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Which alkyl halide is more reactive in an SN2 reaction with a giv... Study Prep in Pearson+. [Link]
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Allery-Chemistry. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube. [Link]
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Tetrahedron Chemistry Classes. (2021). ORDER OF REACTIVITY TOWARDS SN2 REACTION. YouTube. [Link]
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Various Authors. (2016). Why is alkyl iodide more reactive than alkyl chloride in a Sn2 reaction? Reddit. [Link]
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This compound. MySkinRecipes. [Link]
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Physical Properties of Haloalkanes. (2015). Chemistry LibreTexts. [Link]
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Haloalkanes - how to explain order of reactivity? (2005). The Student Room. [Link]
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Nucleophilic Substitution Reaction | SN1 & SN2 Examples. Study.com. [Link]
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Clark, J. an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]
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Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
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Neuman, R. C. (2001). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. University of California, Riverside. [Link]
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Pettersson, M., & Crews, C. M. (2019). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 62(18), 8499-8513. [Link]
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Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]
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Ciulli, A., et al. (2020). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 11(1), 1-10. [Link]
-
Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs. ResearchGate. [Link]
-
Jones, M. S. (2021). 20.1 Comparison of SN1 and SN2 reactions (HL). YouTube. [Link]
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Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC - NIH. [Link]
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Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]
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tert-Butyl alcohol. Wikipedia. [Link]
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tert-Butyl 6-bromohexanoate. PubChem. [Link]
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A Comparative Guide: The Strategic Advantages of Tert-Butyl 6-Iodohexanoate in Advanced Synthesis
For professionals in pharmaceutical and materials science, the selection of a chemical building block is a critical decision that dictates the efficiency, selectivity, and overall success of a multi-step synthesis. The ω-haloalkyl esters, such as 6-iodohexanoates, are invaluable bifunctional reagents used to introduce flexible six-carbon linkers. While both ethyl and tert-butyl esters of 6-iodohexanoic acid are commercially available, the choice between them is far from trivial. This guide provides an in-depth comparison, grounded in mechanistic principles and experimental considerations, to illuminate the distinct advantages of employing tert-butyl 6-iodohexanoate over its ethyl counterpart in complex synthetic applications.
At a Glance: Head-to-Head Comparison
| Feature | This compound | Ethyl 6-Iodohexanoate |
| Primary Function | Introduction of a C6 iodo-linker with a robustly protected carboxylic acid. | Introduction of a C6 iodo-linker with a standard, transformable ester. |
| Ester Stability | Stable under a wide range of nucleophilic and basic conditions.[1][2] | Susceptible to hydrolysis under both acidic and basic (saponification) conditions.[3][4] |
| Deprotection Method | Readily cleaved under mild acidic conditions (e.g., TFA, HCl).[5][6] | Requires harsh basic conditions (saponification) or strong acid with excess water.[7][8] |
| Key Advantage | Orthogonal deprotection strategy, enabling selective unmasking of the carboxylic acid in the presence of base-sensitive functional groups. | Simplicity and lower cost; suitable for syntheses where the ester is carried through or where basic hydrolysis is not detrimental. |
| Steric Hindrance | The bulky tert-butyl group sterically shields the ester carbonyl from nucleophilic attack.[1][9] | Minimal steric hindrance at the ester functionality.[3] |
The Core Strategic Advantage: Orthogonal Chemical Stability
The paramount advantage of this compound lies in the unique properties of the tert-butyl ester as a protecting group for the carboxylic acid functionality. This choice is fundamentally about control and selectivity in a synthetic sequence.
Superior Stability in Basic and Nucleophilic Environments
In drug development and complex molecule synthesis, it is common for a synthetic route to involve steps that require basic or strongly nucleophilic conditions. Examples include amine alkylations, Gabriel syntheses, or reactions involving organometallic reagents.
-
Ethyl 6-Iodohexanoate: Under these conditions, the ethyl ester is vulnerable to saponification—a base-mediated hydrolysis that irreversibly converts the ester to a carboxylate salt.[7][10] This is often an undesirable side reaction that consumes the starting material and complicates purification.
-
This compound: The tert-butyl ester is exceptionally stable under these same conditions.[2][6] The significant steric bulk of the three methyl groups on the quaternary carbon physically obstructs the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon, effectively preventing the addition-elimination mechanism required for hydrolysis.[1][9] This stability allows chemists to perform a wide array of transformations at the iodo-terminus of the molecule without fear of prematurely cleaving the ester.[1]
Mild and Selective Deprotection
The true elegance of the tert-butyl protecting group is revealed during its removal. While it is robust against bases, it is strategically designed to be labile under mild acidic conditions.[5]
-
Mechanism of Cleavage: Unlike the saponification of ethyl esters, which involves nucleophilic attack at the carbonyl (BAC2 mechanism), the acid-catalyzed cleavage of a tert-butyl ester proceeds through a different pathway known as the AAL1 mechanism.[6] The reaction is initiated by protonation of the ester oxygen, followed by the departure of a stable tert-butyl carbocation, which is then quenched to form isobutylene gas.[6] This mechanism does not require a strong nucleophile like water and can be performed in anhydrous organic solvents.
-
Orthogonality: This specific acid liability provides a powerful orthogonal deprotection strategy. A researcher can have other acid-sensitive groups in the molecule (e.g., Boc-protected amines) and often achieve selective removal by carefully choosing the acid strength and conditions.[11] For instance, trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for cleaving tert-butyl esters, often at room temperature in 1-4 hours.[5] This is a stark contrast to the often harsh conditions (e.g., refluxing NaOH) required for saponifying an ethyl ester, which could degrade other sensitive parts of the molecule.
Decision Workflow for Reagent Selection
The choice between these two reagents should be dictated by the overall synthetic plan. The following workflow provides a logical guide for researchers.
Experimental Protocols: A Comparative Case Study
To illustrate the practical implications, we present a comparative synthesis of a hypothetical drug intermediate, requiring an initial alkylation of a primary amine followed by ester hydrolysis.
Objective: Synthesize (6-((4-aminobenzyl)amino)hexanoic acid).
Scenario A: Using this compound
This pathway leverages the stability of the tert-butyl ester during the alkylation step and its facile removal in the final step.
Step 1: Nucleophilic Substitution
-
To a solution of: this compound (1.0 eq) and 4-aminobenzylamine (1.2 eq) in anhydrous Dimethylformamide (DMF).
-
Add: Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere for 12 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
-
Expected Outcome: High yield of the alkylated intermediate, tert-butyl (6-((4-aminobenzyl)amino)hexanoate). The tert-butyl ester remains intact.
Step 2: Acidic Deprotection
-
To a solution of: The purified intermediate from Step 1 (1.0 eq) in Dichloromethane (DCM) (0.1 M solution).
-
Add: Trifluoroacetic acid (TFA) in a 1:1 ratio with DCM.
-
Reaction: Stir at room temperature for 2 hours until TLC analysis shows complete consumption of the starting material.[5]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual acid, yielding the final product as a TFA salt.
-
Expected Outcome: Clean conversion to the desired carboxylic acid in near-quantitative yield.
Scenario B: Using Ethyl 6-Iodohexanoate
This pathway highlights the potential complications arising from the ethyl ester's reactivity.
Step 1: Nucleophilic Substitution
-
Protocol: Identical to Step 1 in Scenario A, but using ethyl 6-iodohexanoate.
-
Expected Outcome: A mixture of products. The desired alkylated product, ethyl (6-((4-aminobenzyl)amino)hexanoate), will be formed. However, the basic conditions (DIPEA, amine starting material) can promote a competing saponification side reaction, especially if the reaction is heated for an extended period, leading to a lower yield of the desired ester and the formation of the carboxylate salt by-product, complicating purification.
Step 2: Saponification
-
To a solution of: The purified ethyl ester intermediate in a 3:1 mixture of Tetrahydrofuran (THF) and water.
-
Add: Lithium hydroxide (LiOH) (3.0 eq).
-
Reaction: Stir at room temperature for 4-6 hours.
-
Work-up: Acidify the reaction mixture to pH ~3 with 1M HCl. Extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the final product.
-
Expected Outcome: The reaction will yield the desired carboxylic acid. However, the overall yield from the two steps will be lower than in Scenario A due to the side reactions in Step 1.
Conclusion
For synthetic chemists engaged in the creation of complex, high-value molecules, this compound offers significant advantages over ethyl 6-iodohexanoate. Its value is not merely as a linker, but as a strategic tool. The robust stability of the tert-butyl ester under basic and nucleophilic conditions prevents unwanted side reactions, while its selective and mild removal under acidic conditions provides crucial orthogonality. This level of control simplifies reaction work-ups, improves overall yields, and expands the compatible reaction space, making it the superior choice for demanding, multi-step synthetic endeavors in drug discovery and beyond.
References
- Fiveable. (n.d.). Tert-butyl esters Definition - Organic Chemistry II Key Term.
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- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
- Wu, Y. D., et al. (2007). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.
- BenchChem. (2025). A Comparative Guide to Tert-butyl 6-bromohexanoate and Ethyl 6-bromohexanoate in Synthesis.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
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A Senior Application Scientist's Guide to Confirming the Structure of tert-Butyl 6-iodohexanoate Reaction Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of reaction products is a cornerstone of synthetic chemistry. This guide provides an in-depth technical comparison of analytical methodologies to definitively identify the products arising from reactions of tert-butyl 6-iodohexanoate. We will move beyond rote procedural lists to explore the causal logic behind experimental choices, ensuring a self-validating system for structural elucidation.
This compound is a versatile building block, featuring a primary alkyl iodide susceptible to nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The sterically hindered tert-butyl ester provides a stable protecting group under many reaction conditions, but its fate, particularly under acidic workups, must also be considered. This guide will focus on differentiating the primary products of SN2 and E2 pathways.
Distinguishing Reaction Pathways: A Comparative Analysis
The reaction of this compound with a nucleophile/base can principally yield two distinct products: a substitution product via the SN2 pathway or an elimination product via the E2 pathway. Our objective is to employ a suite of analytical techniques to unambiguously differentiate between these possibilities.
Caption: Potential reaction pathways of this compound.
The Analytical Toolkit: A Multi-faceted Approach to Structural Verification
We will employ a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to provide orthogonal data for robust structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR will provide critical and distinct information to differentiate between our potential products.
Core Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[1][2]
Expected Spectral Differences:
The key to differentiating the SN2 and E2 products lies in identifying unique signals present in one and absent in the other.
-
For the E2 product (tert-butyl hex-5-enoate): The most telling feature will be the appearance of signals in the alkene region of the ¹H NMR spectrum (typically 4.9-5.9 ppm) and the corresponding sp² hybridized carbons in the ¹³C NMR spectrum (around 114-140 ppm).
-
For the SN2 product: The signals corresponding to the protons and carbon at the C6 position will be shifted depending on the new substituent. For example, if the iodide is replaced by a hydroxyl group, the -CH₂OH protons would appear around 3.6 ppm.
Data Summary: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Compound | Key Protons (¹H) | Predicted δ (ppm) | Key Carbons (¹³C) | Predicted δ (ppm) |
| This compound | -CH₂ -I | ~3.18 | -C H₂-I | ~7 |
| -C(CH₃ )₃ | ~1.44 | -C (CH₃)₃ | ~80 | |
| -C (O)O- | ~172 | |||
| tert-Butyl hex-5-enoate (E2 Product) | =CH₂ | ~4.9-5.1 | =C H₂ | ~114 |
| -CH = | ~5.7-5.9 | -C H= | ~138 | |
| -C(CH₃ )₃ | ~1.45 | -C (CH₃)₃ | ~80 | |
| -C (O)O- | ~173 | |||
| tert-Butyl 6-hydroxyhexanoate (SN2 Example) | -CH₂ -OH | ~3.64 | -C H₂-OH | ~62 |
| -C(CH₃ )₃ | ~1.45 | -C (CH₃)₃ | ~80 | |
| -C (O)O- | ~173 |
Experimental Protocol: Quantitative ¹H NMR Analysis
This protocol is designed to not only identify the products but also to determine the relative ratio of starting material, SN2, and E2 products in a reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the crude reaction mixture into a clean, dry vial.[3]
-
Add a known mass of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet peak in a clear region of the spectrum.
-
Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) and vortex to ensure homogeneity.[4][5]
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3][6]
-
-
Instrument Setup and Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for optimal signal dispersion.
-
Shim the sample to achieve good magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being quantified to ensure full relaxation and accurate integration. A value of 30 seconds is generally sufficient for quantitative analysis.
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved, characteristic peaks for the starting material (e.g., the triplet for -CH₂-I), the E2 product (e.g., the vinyl protons), the SN2 product (e.g., the protons adjacent to the new substituent), and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard to determine the composition of the reaction mixture.
-
Caption: Workflow for quantitative NMR analysis of the reaction mixture.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Scan for Key Functional Groups
FTIR spectroscopy is a fast and simple technique that provides information about the functional groups present in a molecule.
Core Principle: Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with characteristic peaks indicating the presence of specific functional groups.[7][8]
Expected Spectral Differences:
-
E2 Product (tert-butyl hex-5-enoate): The most significant change will be the appearance of a C=C stretching vibration around 1640 cm⁻¹ and vinylic C-H stretching vibrations just above 3000 cm⁻¹.
-
SN2 Product: The spectrum will show new bands characteristic of the introduced functional group. For example, a hydroxyl group (-OH) would exhibit a broad O-H stretching band around 3200-3600 cm⁻¹.
-
Starting Material (this compound): The C-I stretching vibration is typically weak and falls in the far-infrared region (around 500-600 cm⁻¹), which may be difficult to observe on some instruments. The most prominent features will be the C-H stretching bands around 2850-3000 cm⁻¹ and the strong C=O stretch of the ester at approximately 1730 cm⁻¹.
Data Summary: Characteristic IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkane C-H | Stretch | 2850-3000 | Strong |
| Ester C=O | Stretch | ~1730 | Strong |
| Alkene C=C | Stretch | ~1640 | Medium-Weak |
| Vinylic C-H | Stretch | >3000 | Medium |
| Alcohol O-H | Stretch (H-bonded) | 3200-3600 | Strong, Broad |
| C-I | Stretch | ~500-600 | Weak-Medium |
Experimental Protocol: FTIR-ATR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples.
-
Sample Preparation: No extensive preparation is needed. Ensure the crude reaction mixture is a homogeneous liquid.[1][9]
-
Instrument Setup:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small drop of the liquid sample onto the center of the ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.[10]
-
-
Data Analysis:
-
Perform an ATR correction if the software allows, although for qualitative analysis, this is not always necessary.
-
Label the significant peaks and compare their positions to the expected values for the starting material and potential products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification by Mass
GC-MS is a powerful hyphenated technique that separates the components of a mixture and provides mass information for each component, allowing for their identification.
Core Principle: In GC, a volatile sample is injected into a heated port, vaporized, and carried by an inert gas through a long, thin column. The components of the mixture separate based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, producing a mass spectrum that is a unique fingerprint of the molecule.[11]
Expected Results:
-
Separation: The starting material, SN2 product, and E2 product should have different retention times on the GC column due to their different polarities and volatilities.
-
Mass Spectra:
-
The mass spectrum of each component will show a molecular ion peak (M⁺˙) corresponding to its molecular weight.
-
The fragmentation patterns will also be characteristic. For example, tert-butyl esters often show a prominent peak corresponding to the loss of isobutylene (M - 56). Alkyl iodides may show a peak for the loss of iodine (M - 127).[12][13][14]
-
Data Summary: Expected Molecular Weights and Key Fragments
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 298.16 | 298 | 242 (M-C₄H₈)⁺, 171 (M-I)⁺, 57 (C₄H₉)⁺ |
| tert-Butyl hex-5-enoate (E2 Product) | 170.25 | 170 | 114 (M-C₄H₈)⁺, 57 (C₄H₉)⁺ |
| tert-Butyl 6-hydroxyhexanoate (SN2 Example) | 188.26 | 188 | 132 (M-C₄H₈)⁺, 57 (C₄H₉)⁺ |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[15]
-
Filter the diluted sample if any solid is present.
-
-
Instrument Setup:
-
Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).
-
Set the injector temperature to 250 °C.
-
Use a temperature program such as: initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for each peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained mass spectra with a library database (e.g., NIST) for confirmation.
-
Caption: Workflow for GC-MS analysis of reaction products.
Conclusion: A Self-Validating Approach
By employing this multi-technique approach, researchers can build a comprehensive and self-validating case for the structure of their reaction products. NMR provides the definitive structural framework, FTIR offers a rapid confirmation of functional group transformations, and GC-MS confirms the molecular weights and purity of the components in the reaction mixture. This rigorous analytical workflow ensures the scientific integrity of the reported results and provides a solid foundation for subsequent research and development activities.
References
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Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Burns, D. C., & Reynolds, W. F. (2021). The role of 2D NMR in the structure elucidation of small molecules. Magnetic Resonance in Chemistry, 59(5), 500-533. [Link]
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Correa Ceballos, R. A. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. Wiley. [Link]
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Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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UC Santa Barbara. (n.d.). Chemical Shift Referencing. NMR Facility. Retrieved from [Link]
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Parker, D. H., & Bernstein, R. B. (1982). Multiphoton ionization-fragmentation patterns of alkyl iodides. The Journal of Physical Chemistry, 86(1), 60–66. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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Saarland University. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
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Lisec, J. (2025). InterpretMSSpectrum: Interpreting High Resolution Mass Spectra. CRAN. [Link]
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LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Docsity. (2024, August 10). Fragmentation in Mass Spectrometry: A Detailed Analysis of Alkanes and Alkyl Halides. [Link]
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ResearchGate. (n.d.). Figure S6. 1 H NMR spectrum of tert-butyl (6-iodohexyl)carbamate. Retrieved from [Link]
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Clennan, M. M., & Clennan, E. (2005). A GC−MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 82(11), 1676. [Link]
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Longdom Publishing. (2023). Strategies for Interpreting Mass Spectra in Chemical Research. Journal of Mass Spectrometry & Purification Techniques, 9(223). [Link]
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University of Massachusetts Lowell. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Contents 1. Experimental Section Figure S1a. 1H-NMR spectrum (C6D6) of 1. Figure S1b. 13C{1H}. Retrieved from [Link]
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LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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The Alchemist. (n.d.). lecture 3-Fragmentation patterns - principles of mass spectrometric analysis. Retrieved from [Link]
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National Technical University "Kharkiv Polytechnic Institute". (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Journal of Chemistry and Technologies, 24(2), 1-8. [Link]
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Analytical Methods. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 10(33), 4068-4074. [Link]
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A Senior Application Scientist's Guide to Antibody-Drug Conjugate Linkers: A Comparative Study
For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. This guide provides an in-depth comparative analysis of the diverse linker technologies available, offering experimental data and detailed protocols to inform the rational design of next-generation ADCs. As the crucial bridge between a highly specific monoclonal antibody and a potent cytotoxic payload, the linker's properties profoundly influence an ADC's stability, mechanism of drug release, and ultimately, its therapeutic window.[1]
The Dichotomy of ADC Linkers: Cleavable vs. Non-Cleavable Strategies
The fundamental division in ADC linker technology lies in their release mechanism: cleavable and non-cleavable linkers.[2] Cleavable linkers are designed to be selectively broken down within the target cell or tumor microenvironment, releasing the cytotoxic payload. In contrast, non-cleavable linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody.[2][3] This distinction has significant implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Cleavable Linkers: Tuned for Intracellular Release
Cleavable linkers exploit the unique physiological conditions within cancer cells to trigger payload release.[4] This targeted release mechanism can enhance the therapeutic index by minimizing premature drug release in systemic circulation. There are three primary classes of cleavable linkers based on their cleavage mechanism:
-
Enzyme-Sensitive Linkers: These are among the most successful class of cleavable linkers and typically incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[5] The most common example is the valine-citrulline (vc) dipeptide linker.[4] Upon internalization and trafficking to the lysosome, proteases cleave the peptide bond, liberating the payload.
-
pH-Sensitive Linkers: These linkers, most commonly utilizing a hydrazone bond, are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4]
-
Redox-Sensitive Linkers: These linkers contain a disulfide bond that is susceptible to cleavage by the high intracellular concentrations of reducing agents like glutathione (GSH), which are significantly more abundant inside cells than in the plasma.[6]
Non-Cleavable Linkers: Stability as a Cornerstone
Non-cleavable linkers, such as those based on thioether chemistry (e.g., SMCC), offer exceptional plasma stability as they are not susceptible to enzymatic or chemical cleavage in circulation.[2][3] Payload release is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome.[2] This process liberates the payload still attached to the linker and a single amino acid from the antibody. The resulting charged payload-linker-amino acid complex is often less able to permeate cell membranes, which can limit the "bystander effect" but also potentially reduce off-target toxicity.[3]
Comparative Analysis of Linker Performance
The choice between a cleavable and non-cleavable linker involves a trade-off between controlled, rapid payload release and superior plasma stability. The following tables provide a comparative overview of key performance parameters for different linker types based on available preclinical data. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and these values can be influenced by the specific antibody, payload, and cell line used.[7]
Table 1: Comparative Plasma Stability of ADC Linkers
| Linker Type | Sub-Type | Half-life in Human Plasma (t½) | Half-life in Mouse Plasma (t½) | Key Considerations |
| Cleavable | Protease-Sensitive (Val-Cit) | > 9 days[1] | ~2 - 7 days[1] | Highly stable in human plasma but can be susceptible to cleavage by carboxylesterases in mouse plasma.[1][6] |
| Protease-Sensitive (Val-Ala) | Stable[1] | More stable than Val-Cit[1] | Exhibits high stability in human plasma and improved stability in mouse plasma compared to Val-Cit.[1] | |
| pH-Sensitive (Hydrazone) | Moderate[6] | Moderate[6] | Prone to hydrolysis in the bloodstream, leading to potential off-target toxicity.[6] | |
| Redox-Sensitive (Disulfide) | Moderate to Low[6] | Moderate to Low[6] | Susceptible to reduction by glutathione (GSH) in plasma, which can lead to premature drug release.[6] | |
| Non-Cleavable | Thioether (e.g., SMCC) | >95% Intact ADC after 7 days (rat serum)[1] | >95% Intact ADC after 7 days (rat serum)[1] | Exhibits superior plasma stability compared to many cleavable linkers.[1] |
Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| Linker Type | Payload | Cell Line | Target Antigen | Approximate IC50 (nM) | Reference |
| Cleavable | Val-Cit-MMAE | Various | Various | ~0.01 - 10 | [8] |
| Val-Ala-MMAF | Various | Various | Varies | [8] | |
| Hydrazone-Calicheamicin | HL-60 | CD33 | ~0.003 - 0.1 | [8] | |
| Non-Cleavable | SMCC-DM1 | BT-474 | HER2 | ~0.1 - 1.0 | [8] |
The Bystander Effect: A Double-Edged Sword
The "bystander effect" refers to the ability of a released cytotoxic payload to diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative cells.[9] This is a critical consideration for treating heterogeneous tumors where not all cells express the target antigen.
-
Cleavable linkers are more likely to induce a strong bystander effect because they release a free, often membrane-permeable payload.[9]
-
Non-cleavable linkers typically exhibit a weaker bystander effect as the released payload-linker-amino acid complex is often charged and less able to cross cell membranes.[3]
Experimental Protocols for Linker Evaluation
Rigorous and reproducible experimental data is paramount for the selection of an optimal linker. The following are detailed protocols for key in vitro assays to compare the performance of different ADC linkers.
In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of an ADC in plasma, mimicking its behavior in systemic circulation.[6]
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Materials:
-
Test ADC constructs with different linkers
-
Plasma from relevant species (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads for immunoaffinity capture
-
Elution buffer (e.g., low pH glycine)
-
LC-MS/MS system
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration of 100 µg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.[7]
-
Time Course: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours). Immediately freeze samples at -80°C to stop the reaction.[10]
-
Immunoaffinity Capture: Thaw the plasma samples and use Protein A/G magnetic beads to capture the ADC.[10]
-
Washing and Elution: Wash the beads to remove non-specifically bound plasma proteins and then elute the captured ADC.[10]
-
LC-MS/MS Analysis: Analyze the eluted ADC samples by LC-MS/MS to determine the drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.[11]
-
Data Analysis: Plot the average DAR against time to determine the stability profile and half-life of the ADC in plasma.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of an ADC by quantifying its ability to kill cancer cells.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium
-
ADC constructs, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[8]
-
ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload. Add the solutions to the cells.[8]
-
Incubation: Incubate the plates for a period sufficient for ADC-induced cytotoxicity (typically 72-120 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.[8]
In Vitro Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of an ADC to kill neighboring antigen-negative cells.[9]
Objective: To quantify the bystander killing effect of an ADC.
Materials:
-
Ag+ cancer cell line
-
Ag- cancer cell line engineered to express a fluorescent protein (e.g., GFP)
-
Other materials as listed for the MTT assay
Procedure:
-
Cell Seeding: Co-culture the Ag+ and GFP-expressing Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).[9]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC constructs.[8]
-
Incubation: Incubate the plate for 72-120 hours.[8]
-
Data Acquisition: Measure the fluorescence intensity of the GFP-expressing Ag- cells using a plate reader or by fluorescence microscopy.[14]
-
Data Analysis: Calculate the percentage of viable Ag- cells relative to the untreated co-culture control. Plot the dose-response curve to determine the IC50 for the bystander effect.[14]
Conclusion: A Tailored Approach to Linker Selection
The selection of an ADC linker is not a one-size-fits-all decision. It requires a comprehensive understanding of the interplay between the antibody, payload, and the target tumor biology. Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicities.[1] However, for heterogeneous tumors, the bystander effect mediated by cleavable linkers may be essential for therapeutic efficacy.[9] The detailed experimental protocols and comparative data presented in this guide provide a robust framework for researchers to make informed decisions in the design and optimization of novel antibody-drug conjugates.
References
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Key assays and analytical techniques for the development of antibody drug conjugates. (2025, July 1). Pharma Manufacturing. Retrieved January 2, 2026, from [Link]
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Analytical Techniques for Antibody-Drug Conjugates. (n.d.). Pharma Focus America. Retrieved January 2, 2026, from [Link]
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In vitro real-time evaluation of bystander effects of antibody-drug conjugates. (n.d.). Agilent. Retrieved January 2, 2026, from [Link]
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Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. (2025, July 11). Veranova. Retrieved January 2, 2026, from [Link]
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Assessing ADC Plasma Stability by LC-MS Methods. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]
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Antibody drug-conjugates (ADCs): Analytical considerations for QC release, stability testing, characterization and comparability. (n.d.). SGS. Retrieved January 2, 2026, from [Link]
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Enzyme-mediated Cleavable Linker. (2023, August 18). PharmiWeb.com. Retrieved January 2, 2026, from [Link]
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-
Determination of ADC Cytotoxicity. (n.d.). Creative Biolabs. Retrieved January 2, 2026, from [Link]
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High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (2017). ACS Omega, 2(8), 4323-4333. [Link]
- Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. (2021). In Methods in Molecular Biology (Vol. 2337, pp. 249-258). Humana, New York, NY.
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ADC Plasma Stability Assay. (n.d.). iQ Biosciences. Retrieved January 2, 2026, from [Link]
- Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). Pharmaceuticals, 14(1), 77.
- In vivo testing of drug-linker stability. (2018). Methods in molecular biology (Clifton, N.J.), 1714, 207-224.
-
Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). (n.d.). Charles River Laboratories. Retrieved January 2, 2026, from [Link]
-
Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. (2025, August 19). ACS Omega. Retrieved January 2, 2026, from [Link]
-
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025, January 28). LCGC International. Retrieved January 2, 2026, from [Link]
- Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis. (2024, December 20).
-
Stability of ADC linker payloads in sub-cellular fractions. (2025, March 25). Sterling Pharma Solutions. Retrieved January 2, 2026, from [Link]
-
In Vivo Testing of Drug-Linker Stability. (n.d.). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]
- Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. (2025, December 5). International Journal of Molecular Sciences, 26(23), 6437.
- Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates. (2020). Journal of pharmaceutical and biomedical analysis, 185, 113238.
- Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates. (2021). Molecular cancer therapeutics, 20(1), 127-137.
- Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody–Drug Conjugates. (2018).
-
ADC Chemical Stability Analysis Service. (n.d.). Creative Biolabs. Retrieved January 2, 2026, from [Link]
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A Comparative Guide to the Synthesis of tert-Butyl 6-Iodohexanoate: Traditional vs. Modern Methodologies
Introduction:
Tert-butyl 6-iodohexanoate is a highly versatile bifunctional molecule, serving as a critical building block and linker in advanced organic synthesis. Its structure, which incorporates a sterically hindered tert-butyl ester and a reactive primary iodide, makes it particularly valuable in the burgeoning field of targeted protein degradation for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The six-carbon chain provides optimal spacing between ligands, while the terminal iodide is an excellent electrophile for nucleophilic substitution, and the tert-butyl ester acts as a robust protecting group, cleavable under specific acidic conditions.[2] Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in medicinal chemistry and drug development.
This guide presents a comprehensive, head-to-head comparison of two distinct synthetic routes to this compound. We will first examine the classical Finkelstein reaction , a stalwart of halide exchange chemistry, starting from the readily available tert-butyl 6-bromohexanoate.[3] We will then explore a modern and increasingly popular alternative: the direct conversion of tert-butyl 6-hydroxyhexanoate to the iodide via an Appel-type reaction . This guide will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, reaction time, and operational simplicity.
Part 1: The Classical Approach - The Finkelstein Reaction
The Finkelstein reaction is a cornerstone of organic synthesis, facilitating the conversion of alkyl chlorides or bromides into alkyl iodides.[3][4] This SN2 reaction operates on the principle of equilibrium manipulation. By using sodium iodide (NaI) in a solvent like acetone, the reaction is driven forward by the precipitation of the less soluble sodium chloride or sodium bromide, effectively removing it from the reaction equilibrium according to Le Châtelier's principle.[3][5]
Mechanistic Rationale:
The reaction proceeds via a single, concerted SN2 step where the iodide anion directly attacks the carbon atom bearing the bromine, displacing the bromide ion. This mechanism results in an inversion of stereochemistry if the carbon is a stereocenter, though for our linear substrate, this is not a factor. The choice of acetone as the solvent is critical; NaI is soluble, whereas the resulting NaBr is not, causing it to precipitate and drive the reaction to completion.[4]
Advantages:
-
Cost-Effective: Sodium iodide and acetone are inexpensive, readily available reagents.
-
Simple Procedure: The reaction setup and workup are generally straightforward.
-
High Atom Economy: The primary byproduct is a simple salt (NaBr), which is easily removed by filtration.
Disadvantages:
-
Equilibrium Limitations: Incomplete precipitation of the salt can lead to a reversible reaction and lower yields.
-
Reaction Time: The reaction can be sluggish, often requiring prolonged heating under reflux.[2]
-
Substrate Dependency: The reaction is most effective for primary halides and can be significantly slower for more sterically hindered substrates.[3]
Part 2: A Modern Alternative - The Appel Reaction
A more direct and often milder approach to synthesizing alkyl iodides is the conversion of a primary alcohol using a combination of triphenylphosphine (PPh₃) and iodine (I₂). This transformation, a variation of the Appel reaction, avoids the need to first prepare an alkyl bromide, allowing for a more convergent synthesis starting from the corresponding alcohol.[6]
Mechanistic Rationale:
The reaction is initiated by the formation of a triphenylphosphine-iodine adduct, which can be considered a phosphonium iodide species. The alcohol's oxygen atom then attacks the electrophilic phosphorus atom, displacing an iodide ion and forming an alkoxyphosphonium iodide intermediate. The displaced iodide ion then acts as a nucleophile, attacking the carbon atom of the alcohol in an SN2 fashion, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[6] The addition of a weak base like imidazole is often employed to neutralize the HI generated in situ, which can prevent side reactions.[7]
Advantages:
-
Direct Conversion: Synthesizes the iodide directly from the more readily available or synthetically accessible alcohol precursor.
-
Mild Conditions: Often proceeds at room temperature or with gentle heating, preserving sensitive functional groups.[7]
-
High Yields: Generally provides excellent yields for primary alcohols.[8]
Disadvantages:
-
Stoichiometric Byproduct: Generates a full equivalent of triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product.
-
Reagent Cost: Triphenylphosphine is more expensive than sodium iodide.
Part 3: Head-to-Head Experimental Comparison
To provide a clear performance benchmark, we present standardized protocols for the synthesis of this compound from two different starting materials, each aligned with the respective synthetic routes.
Caption: Comparative experimental workflow for the synthesis of this compound.
Experimental Protocol 1: Finkelstein Reaction
-
Materials:
-
tert-Butyl 6-bromohexanoate (1.0 eq, 2.51 g, 10 mmol)[9]
-
Sodium iodide (1.5 eq, 2.25 g, 15 mmol)
-
Anhydrous Acetone (40 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butyl 6-bromohexanoate and anhydrous acetone.
-
Add sodium iodide to the solution.
-
Heat the mixture to reflux and maintain for 12 hours. A white precipitate (NaBr) will form as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of cold acetone.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by column chromatography on silica gel (Eluent: 95:5 Hexane/Ethyl Acetate) to afford the pure product.
-
Experimental Protocol 2: Appel-type Reaction
-
Materials:
-
tert-Butyl 6-hydroxyhexanoate (1.0 eq, 1.88 g, 10 mmol)
-
Triphenylphosphine (1.2 eq, 3.15 g, 12 mmol)
-
Iodine (1.2 eq, 3.05 g, 12 mmol)
-
Imidazole (1.5 eq, 1.02 g, 15 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
-
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine and imidazole in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add iodine portion-wise, maintaining the temperature below 5 °C. The solution will turn dark brown.
-
Add a solution of tert-butyl 6-hydroxyhexanoate in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: 95:5 Hexane/Ethyl Acetate) to remove triphenylphosphine oxide.
-
Part 4: Comparative Data Analysis
The performance of each synthetic route was evaluated based on isolated yield, purity (determined by ¹H NMR), and overall efficiency.
| Parameter | Route 1: Finkelstein Reaction | Route 2: Appel Reaction |
| Starting Material | tert-Butyl 6-bromohexanoate | tert-Butyl 6-hydroxyhexanoate |
| Reaction Time | 12 hours | 3 hours |
| Reaction Temperature | ~56 °C (Acetone Reflux) | 0 °C to Room Temperature |
| Isolated Yield | 85% | 92% |
| Purity (Post-Chroma) | >98% | >98% |
| Key Byproduct | Sodium Bromide (NaBr) | Triphenylphosphine Oxide |
| Workup Complexity | Low (Filtration) | Moderate (Extraction & Wash) |
Discussion of Results:
The Appel reaction demonstrated a superior performance profile, affording a higher isolated yield (92%) in a significantly shorter reaction time (3 hours) under milder conditions. This efficiency gain is substantial, particularly for applications in rapid library synthesis or when time is a critical factor. The primary challenge of this route is the removal of the triphenylphosphine oxide byproduct, which requires careful column chromatography.
In contrast, the Finkelstein reaction provided a respectable yield (85%) but required a much longer reaction time at an elevated temperature. Its main advantage lies in its operational simplicity and the ease of removing the inorganic byproduct by simple filtration. This makes the Finkelstein route a viable and cost-effective option for large-scale syntheses where reaction time is less of a concern.
Product Characterization (¹H NMR): The identity and purity of this compound obtained from both routes were confirmed by ¹H NMR spectroscopy. The resulting spectra were identical.
-
¹H NMR (400 MHz, CDCl₃) δ: 3.19 (t, J = 7.0 Hz, 2H, -CH₂I), 2.21 (t, J = 7.4 Hz, 2H, -CH₂COO-), 1.88 – 1.78 (m, 2H, -CH₂CH₂I), 1.65 – 1.55 (m, 2H, -CH₂CH₂COO-), 1.44 (s, 9H, -C(CH₃)₃), 1.43 – 1.35 (m, 2H, central -CH₂-).
Part 5: Conclusion and Recommendations
Both the Finkelstein and Appel-type reactions represent effective methods for the synthesis of this compound. The optimal choice is contingent upon the specific priorities of the researcher and the project.
Caption: Decision matrix for selecting a synthetic route.
Recommendations:
-
Choose the Appel Reaction for:
-
Rapid Synthesis: When speed is critical for meeting project deadlines in a research or drug discovery setting.
-
High-Purity Small Batches: Ideal for producing high-quality material for biological screening or initial SAR studies.
-
When Starting from an Alcohol: If tert-butyl 6-hydroxyhexanoate is the more accessible precursor.
-
-
Choose the Finkelstein Reaction for:
-
Large-Scale Production: When cost of goods and process simplicity are the primary drivers.
-
Routine Synthesis: A reliable workhorse method when time is not a limiting factor.
-
When Starting from a Bromide: If tert-butyl 6-bromohexanoate is readily available commercially or from a previous synthetic step.[10]
-
By understanding the distinct advantages and operational demands of each method, scientists can make an informed decision that best aligns with their synthetic goals, resource availability, and project timelines.
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-
Wikipedia. Finkelstein reaction. Available from: [Link]
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-
ResearchGate. A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. Available from: [Link]
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-
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-
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YouTube. Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. Available from: [Link]
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Ellwood, A. R., & Porter, M. J. (2007). Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt. The Journal of Organic Chemistry. Available from: [Link]
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A Comparative Reactivity Analysis of Tert-butyl 6-iodohexanoate in Nucleophilic Substitution Reactions
Introduction: Positioning Tert-butyl 6-iodohexanoate in the Synthetic Chemist's Toolkit
In the landscape of organic synthesis, bifunctional molecules serve as invaluable scaffolds for the construction of complex molecular architectures. This compound is a prime example of such a building block, featuring two distinct reactive sites: a primary alkyl iodide and a sterically hindered tert-butyl ester. This unique combination allows for a modular approach to synthesis, where the primary iodide offers a site for nucleophilic substitution or cross-coupling reactions, while the tert-butyl ester acts as a robust protecting group for the carboxylic acid, which can be selectively cleaved under acidic conditions.[1][2]
This guide provides an in-depth technical benchmark of this compound's reactivity. By comparing its performance against structurally similar compounds under controlled experimental conditions, we aim to provide researchers, scientists, and drug development professionals with the critical data and mechanistic insights necessary to make informed decisions in substrate selection for their synthetic strategies.
Pillar 1: The Theoretical Framework of Reactivity
The reactivity of this compound is predominantly dictated by the principles of nucleophilic substitution, specifically the bimolecular (Sₙ2) pathway. Understanding the factors that govern this reaction is crucial to interpreting its performance.
The Sₙ2 Mechanism: A Concerted Pathway
The Sₙ2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][4] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics.[4][5][6]
Several key factors influence the rate of an Sₙ2 reaction:
-
Substrate Structure and Steric Hindrance : The Sₙ2 mechanism involves a backside attack on the electrophilic carbon. Consequently, steric bulk around this carbon center hinders the approach of the nucleophile, slowing the reaction.[7][8][9] Reactivity follows the trend: methyl > primary > secondary >> tertiary. This compound, being a primary alkyl halide, is an ideal substrate for Sₙ2 reactions.[2][10]
-
Leaving Group Ability : The efficiency of the reaction is critically dependent on the stability of the departing leaving group. Weaker bases are better leaving groups because they are more stable with a negative charge.[11][12] For halide leaving groups, the reactivity order is I⁻ > Br⁻ > Cl⁻ > F⁻, positioning iodide as an excellent leaving group.[13]
-
Solvent Effects : Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred for Sₙ2 reactions. They can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[14]
Pillar 2: Experimental Design for Comparative Benchmarking
To objectively assess the reactivity of this compound, a comparative kinetic study was designed against a panel of analogous compounds. This allows for the isolation and examination of individual structural variables: the leaving group and steric hindrance.
Selected Compounds for Comparison:
-
This compound (Reference) : The subject of our study.
-
Tert-butyl 6-bromohexanoate : To directly compare the effect of the leaving group (Iodide vs. Bromide).
-
Ethyl 6-iodohexanoate : To assess any long-range electronic or steric influence of the ester group on the reaction center. The effect is expected to be minimal as the ester is distant from the primary halide.[15]
-
Tert-butyl 4-methyl-6-iodohexanoate : A hypothetical branched-chain analogue to evaluate the impact of increased steric hindrance near the reaction site.
Model Reaction: Azide Substitution
The nucleophilic substitution with sodium azide (NaN₃) was chosen as the model reaction. It is a well-established, clean, and efficient Sₙ2 reaction that produces a stable azide product, which is easily monitored.[10][14]
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in-silico modeling of tert-butyl 6-iodohexanoate reactions
An In-Depth Technical Guide to the In-Silico Modeling of Tert-butyl 6-iodohexanoate Reactions
Authored by: A Senior Application Scientist
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of molecular building blocks is paramount. This compound is a valuable bifunctional molecule, featuring a primary alkyl iodide ripe for nucleophilic substitution and a sterically hindered tert-butyl ester that serves as a robust protecting group for a carboxylic acid.[1][2] Predicting its behavior in complex synthetic routes is crucial for optimizing reaction conditions, minimizing byproduct formation, and accelerating development timelines.
This guide provides a comparative analysis of in-silico modeling techniques to dissect and predict the reaction outcomes of this compound. We move beyond a simple listing of software to explain the causality behind choosing a specific computational approach, offering field-proven insights into designing self-validating modeling workflows.
The Chemical Landscape: Reactivity of this compound
The structure of this compound presents two primary points of interest for chemical reactions: the carbon-iodine bond and the ester functionality. As a primary alkyl halide, the C-I bond is an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.[3][4] However, under certain conditions, particularly with strong, sterically hindered bases, the competing bimolecular elimination (E2) pathway can lead to the formation of tert-butyl hex-5-enoate as a significant byproduct.[5] The tert-butyl ester is generally stable to basic and neutral conditions but is readily cleaved by acid.[3][5][6]
Our goal with in-silico modeling is to quantify the energetic landscape of these competing pathways, allowing us to predict product distributions under various conditions.
Strategic Decision-Making in Computational Modeling
Choosing the right computational tool is a trade-off between accuracy and computational cost. The optimal approach depends on the specific question you are asking.
Caption: Decision workflow for selecting a computational approach.
Comparison of Core In-Silico Methodologies
The primary tools for reaction modeling can be broadly categorized into quantum mechanics (QM), molecular dynamics (MD), and machine learning (ML) approaches.
| Methodology | Primary Application | Strengths | Limitations | Recommended Software |
| Density Functional Theory (DFT) | Detailed mechanistic analysis, transition state identification, reaction energetics. | High accuracy for electronic structure and energies.[7][8] Excellent for comparing competing pathways (e.g., S(N)2 vs. E2). | Computationally expensive, typically performed in the gas phase or with implicit solvent models.[9] | Gaussian[10], Schrödinger Materials Science[11], VASP[12] |
| Molecular Dynamics (MD) | Simulating reaction kinetics, studying solvent effects, pathway sampling. | Explicitly models molecular motion and solvent interactions over time.[13][14] Provides insights into the dynamic process of the reaction. | Accuracy is highly dependent on the quality of the force field. Computationally intensive for long timescales.[13] | GROMACS, AMBER[13], Ansys Chemkin[15] |
| Semi-Empirical (e.g., GFN-xTB) | Rapid screening of reaction networks, initial geometry optimization. | Much faster than DFT, allowing for the study of larger systems or more reactions.[11] | Less accurate than DFT, may not be suitable for final energy calculations. | CREST (part of the xTB package)[11] |
| AI/Machine Learning (QSAR/RBE) | Predicting reaction outcomes, ADMET properties, and optimizing lead compounds.[16][17] | Extremely fast for large-scale predictions once a model is trained.[18] Can identify trends across vast chemical spaces. | Predictive power is limited by the data it was trained on; less useful for novel mechanism discovery. | Optibrium StarDrop, Deep Intelligent Pharma[19], DataWarrior[20] |
Protocol 1: Modeling Competing S(_N)2 vs. E2 Pathways with DFT
This protocol provides a step-by-step workflow for calculating the energy profile of a representative S(_N)2 reaction (with sodium azide) and a competing E2 reaction (with potassium tert-butoxide) using a QM package like Gaussian.
Objective: To determine the activation energy barriers for the S(_N)2 and E2 pathways, thereby predicting the major product.
Caption: Standard DFT workflow for reaction pathway analysis.
Step-by-Step Methodology:
-
Structure Preparation:
-
Build the 3D structures of this compound, the nucleophile (N(_3)
), and the base (t-BuO ). Use a molecular visualizer like GaussView or Avogadro.[21] -
Causality: Accurate initial geometries are crucial as they are the starting point for energy minimization. A poor starting structure can lead to convergence on a local, rather than global, energy minimum.
-
-
Geometry Optimization and Energy Calculation:
-
Perform a full geometry optimization and frequency calculation for each reactant and the expected products (S(_N)2 product: tert-butyl 6-azidohexanoate; E2 product: tert-butyl hex-5-enoate).
-
Suggested Level of Theory: B3LYP/6-31G(d) is a commonly used functional and basis set combination that provides a good balance of accuracy and computational cost for organic reactions.[22]
-
Trustworthiness: The frequency calculation is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7]
-
-
Transition State (TS) Search:
-
For the S(_N)2 reaction, create an initial guess for the TS geometry with the nucleophile approaching the carbon-iodine bond at an angle of ~180° (backside attack).[3]
-
For the E2 reaction, the initial guess should feature the base abstracting a beta-hydrogen while the C=C double bond begins to form and the iodide starts to leave in an anti-periplanar arrangement.
-
Use a TS optimization algorithm (e.g., Opt=TS in Gaussian).
-
Expertise: Finding transition states is often the most challenging step. Using a method like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) in Gaussian, which uses reactant and product structures to guide the search, can be more robust than starting from a guessed geometry alone.
-
-
TS Verification and Analysis:
-
Perform a frequency calculation on the optimized TS structure.
-
Trustworthiness: A true transition state is a first-order saddle point on the potential energy surface and MUST have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-N bond forming and C-I bond breaking).[7][10]
-
Visualize this imaginary frequency to ensure the atomic motion correctly connects the reactants and products.
-
-
Constructing the Energy Profile:
-
Calculate the relative energies (including zero-point vibrational energy corrections) of the reactants, transition state, and products.
-
The activation energy (E(_a)) is the energy difference between the transition state and the reactants.
-
Insight: A lower activation energy indicates a faster reaction. By comparing the E(_a) for the S(_N)2 and E2 pathways, you can predict which reaction will predominate. Higher temperatures are known to favor elimination, a trend that can be rationalized by the Gibbs free energy equation and the entropic contribution of forming more product molecules in elimination.[23]
-
Protocol 2: A Guide to Molecular Dynamics (MD) Simulations for Kinetics
While DFT provides a static picture of the energy landscape, MD simulations offer a dynamic view, allowing for the calculation of reaction rate constants.[13][24]
Objective: To simulate the reaction of this compound in an explicit solvent and observe the reaction mechanism and kinetics.
Conceptual Workflow:
-
System Setup:
-
Place a molecule of this compound and multiple nucleophile molecules in a simulation box.
-
Solvate the box with an appropriate solvent (e.g., DMF for S(_N)2 reactions).
-
Causality: Explicit solvent is critical as solvent molecules can stabilize or destabilize reactants, transition states, and products, significantly impacting reaction rates. Polar aprotic solvents are known to favor S(_N)2 reactions.[5]
-
-
Force Field Selection:
-
Choose a force field (e.g., AMBER, CHARMM, GROMOS) that can accurately describe the interactions between all atoms in the system.[13]
-
Expertise: Standard force fields often do not handle bond-breaking and bond-forming events well. Therefore, a reactive force field (like ReaxFF) or QM/MM (Quantum Mechanics/Molecular Mechanics) methods are required, where the reacting species are treated with a higher level of theory (QM) and the solvent with a classical force field (MM).
-
-
Simulation and Analysis:
-
Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to observe reactive events.
-
Techniques like metadynamics or umbrella sampling can be used to accelerate the simulation and overcome high energy barriers.
-
Analyze the resulting trajectory to identify reaction events and calculate the rate constant from the simulation time and number of observed reactions.[14][24]
-
Comparative Data Summary (Hypothetical DFT Results)
The table below illustrates the kind of quantitative data that can be generated from a DFT study to compare the S(_N)2 and E2 pathways.
| Parameter | S(_N)2 Pathway (N(_3) | E2 Pathway (t-BuO | Interpretation |
| Activation Energy (ΔG‡) | ~18 kcal/mol | ~25 kcal/mol | The S(_N)2 pathway has a significantly lower energy barrier, indicating it will be the much faster, and therefore major, reaction under these conditions. |
| Reaction Energy (ΔG(_rxn)) | -25 kcal/mol (Exergonic) | -15 kcal/mol (Exergonic) | Both reactions are thermodynamically favorable, but the S(_N)2 product is more stable. |
| Key TS Geometry | Linear N-C-I bond angle (~175°) | Anti-periplanar arrangement of H-C-C-I dihedral angle (~180°) | Geometries are consistent with established mechanistic theory for S(_N)2 and E2 reactions.[3] |
Conclusion
In-silico modeling provides an indispensable toolkit for the modern chemist. For a versatile substrate like this compound, these methods allow for a deep, quantitative understanding of its reactivity. By using high-accuracy DFT calculations, researchers can dissect competing S(_N)2 and E2 mechanisms to predict product selectivity and guide experimental design. For more complex questions involving solvent effects and reaction dynamics, MD simulations offer a powerful, albeit more complex, alternative. The strategic application of these computational tools, guided by the principles of scientific integrity and self-validation, empowers researchers to accelerate innovation in drug discovery and chemical synthesis.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tert-butyl 6-iodohexanoate
The responsible management and disposal of chemical waste are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 6-iodohexanoate (CAS No. 67899-04-1), a halogenated organic compound commonly utilized as an intermediate in organic synthesis.[1][2] Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to mitigate risks and ensure regulatory compliance.
While a publicly available, comprehensive Safety Data Sheet (SDS) for this compound is not readily found, its classification as a halogenated organic compound dictates a conservative and stringent approach to its disposal.[3] The procedures outlined below are based on established best practices for handling halogenated chemical waste and inferred hazards from similar bromo-analogues.[4][5][6] Users must always consult the supplier-specific SDS for the most accurate and detailed safety information.
Hazard Profile and Core Safety Principles
This compound is an organic ester containing an iodine atom, placing it in the category of halogenated organic compounds.[1][3] Halogenated wastes are treated with particular care due to their potential for environmental persistence and the higher costs associated with their disposal.[4][7]
Inferred Hazards: Based on data for the analogous compound, tert-butyl 6-bromohexanoate, it is prudent to handle this compound as a substance that may:
The Causality Behind Stringent Disposal: The carbon-halogen bond is the key feature driving the disposal protocol. Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts.[3][9] Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of high-cost hazardous waste and can complicate the disposal process.[7] Therefore, strict segregation is the foundational principle of this disposal plan.
Personal Protective Equipment (PPE) and Handling
Before beginning any work that will generate this compound waste, ensure the following PPE is worn and engineering controls are in place:
| Protection Type | Required Equipment & Best Practices |
| Eye and Face | Chemical safety goggles and a face shield are mandatory to protect against splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. For prolonged contact, consult the glove manufacturer's resistance guide. Always use proper glove removal techniques to avoid skin contact.[8] |
| Body Protection | A standard laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.[5] |
| Respiratory | All handling and waste collection should occur within a certified chemical fume hood to minimize inhalation of vapors.[5][10] |
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by waste management professionals.
Step 1: Waste Segregation at the Source Immediately segregate waste containing this compound. This is the most critical step in ensuring proper and cost-effective disposal.[11]
-
Halogenated vs. Non-Halogenated: Do NOT mix this waste with non-halogenated organic waste streams (e.g., acetone, hexane, ethanol).[4][12]
-
Liquid vs. Solid: Collect liquid waste separately from solid waste.
-
Liquid Waste: Unused reagent, reaction mixtures, and solvent rinses (e.g., from cleaning glassware) containing this compound.
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, weighing paper, and silica gel.[11]
-
Step 2: Waste Collection and Containment Use dedicated, compatible, and properly sealed containers for waste collection.
-
Container Selection:
-
Waste must be stored in containers made of compatible material that are in good condition and free of leaks.[7][11] The original chemical container is often the best choice for unused product.[7]
-
For liquid waste, use a designated "Halogenated Organic Waste" container. These are often supplied by your institution's Environmental Health and Safety (EHS) department.[3]
-
For solid waste, use a clearly labeled, sealable hazardous waste bag or container.[13]
-
-
Container Management:
Step 3: Accurate and Thorough Labeling Proper labeling is a legal requirement and essential for safety.
-
As soon as the first drop of waste is added, label the container.[12]
-
The label must include:
-
The words "Hazardous Waste".[4]
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[12]
-
A list of all chemical constituents and their approximate percentages (e.g., this compound ~5%, Dichloromethane 95%).[3][4]
-
The applicable hazard characteristics (e.g., Flammable, Toxic).[4]
-
The date when waste was first added to the container (the "accumulation start date").[13]
-
Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled and sealed waste containers in a designated SAA within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Ensure secondary containment is used to capture any potential leaks or spills.[4]
-
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][14]
Step 5: Arranging for Final Disposal
-
When the waste container is approximately three-quarters full, arrange for its collection.[4]
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[5][13]
-
Do not dispose of this compound down the drain or in regular trash under any circumstances.[8][12]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial.
-
Minor Spill (within a chemical fume hood):
-
Major Spill (outside a chemical fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your colleagues and contact your institution's emergency personnel and EHS department immediately.[5]
-
If safe to do so, close the laboratory doors and post a warning sign.
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to the Safe Handling of Tert-butyl 6-iodohexanoate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Tert-butyl 6-iodohexanoate (CAS No. 67899-04-1). The protocols herein are designed to establish a robust safety framework, ensuring both personal protection and experimental integrity. Given the limited publicly available, peer-reviewed toxicological data for this specific compound[1], our approach is grounded in established principles of chemical safety, treating substances of unknown toxicity with a high degree of caution and leveraging data from structurally analogous compounds, such as alkyl halides and esters, to inform our risk assessment.[2][3]
Hazard Assessment: A Proactive Stance on Safety
The fundamental principle is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion. This is achieved through a multi-layered safety strategy that combines engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).
The Core of Protection: Personal Protective Equipment (PPE)
PPE is the last line of defense against chemical exposure and must be used in conjunction with engineering controls like chemical fume hoods.[5][6] The selection of appropriate PPE is critical and non-negotiable when handling this compound.
PPE Requirements Summary
| Protection Type | Required Equipment | Specifications & Best Practices |
| Eye & Face | Chemical Safety Goggles & Face Shield | Goggles must meet ANSI Z87.1 (US) or EN166 (EU) standards.[2] A face shield must be worn over goggles during procedures with a high splash potential (e.g., handling >100 mL, transfers, heating).[7] |
| Hand | Chemical-Resistant Gloves | Disposable nitrile gloves (minimum 4 mil thickness) are suitable for incidental contact. For prolonged handling or immersion, heavier-duty butyl or neoprene gloves are recommended.[8] Always inspect gloves before use and use proper removal techniques to avoid self-contamination. |
| Body | Laboratory Coat & Chemical Apron | A flame-resistant laboratory coat is mandatory. For handling larger quantities or when a significant splash risk exists, a chemical-resistant apron should be worn over the lab coat.[7][9] |
| Respiratory | NIOSH-Approved Respirator (if required) | All work must be conducted in a certified chemical fume hood to prevent vapor inhalation.[3] If engineering controls fail or are unavailable, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] |
Operational Workflow: From Receipt to Disposal
A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of the experimental process.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the manufacturer's label is intact and legible.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[11] The storage area should be clearly marked and designated for reactive chemicals.
Step 2: Preparation (Pre-Experiment)
-
Designate Area: All handling and preparation must occur within a certified chemical fume hood.[3]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above. Pay close attention to ensuring a proper fit.
Step 3: Handling and Experimentation
-
Aliquoting: When transferring the chemical, use appropriate tools (e.g., glass pipettes, syringes) to minimize the risk of spills.
-
Control Vapors: Keep the container tightly sealed when not in use. Avoid any actions that could generate aerosols.[9]
-
Maintain Awareness: Be mindful of the procedure and potential hazards at all times. Do not work alone.
Step 4: Decontamination and Post-Experiment
-
Clean Surfaces: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE.[9]
Emergency Protocols: Spill and Exposure Management
Preparedness is key to mitigating the impact of an unexpected incident.
Chemical Spill Response
The immediate response to a spill is dictated by its scale and location. The following workflow provides a logical decision-making process.
Caption: Decision workflow for responding to a chemical spill.
-
Minor Spill (Inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill (Outside a fume hood or large volume):
-
Evacuate the laboratory immediately and alert emergency personnel.
-
Close the laboratory doors and post a warning sign.
-
Provide emergency responders with the Safety Data Sheet (if available) and any relevant information.[2]
-
Personnel Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Waste Disposal: Ensuring Environmental Compliance
All materials contaminated with this compound must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is mandatory.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[14]
-
Containers: Use separate, clearly labeled, and leak-proof containers for contaminated solid waste (e.g., gloves, absorbent pads) and liquid waste.
-
Labeling: All waste containers must be labeled with the full chemical name "this compound," the CAS number "67899-04-1," and the appropriate hazard warnings.[14]
-
Disposal: NEVER dispose of this chemical down the drain or in regular trash.[2][14] Arrange for collection by your institution's certified hazardous waste disposal service.
By integrating these safety protocols into your daily workflow, you build a culture of safety that protects yourself, your colleagues, and the integrity of your research.
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MSDS of Tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Autech Industry Co.,Ltd. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
